molecular formula C5H5N5 B1631702 [1,2,4]Triazolo[1,5-a]pyrazin-2-amine CAS No. 88002-33-9

[1,2,4]Triazolo[1,5-a]pyrazin-2-amine

Cat. No.: B1631702
CAS No.: 88002-33-9
M. Wt: 135.13 g/mol
InChI Key: UUYSQAYUTMLLBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1,2,4]Triazolo[1,5-a]pyrazin-2-amine is a useful research compound. Its molecular formula is C5H5N5 and its molecular weight is 135.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[1,2,4]triazolo[1,5-a]pyrazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N5/c6-5-8-4-3-7-1-2-10(4)9-5/h1-3H,(H2,6,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUYSQAYUTMLLBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=NC(=N2)N)C=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10515837
Record name [1,2,4]Triazolo[1,5-a]pyrazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10515837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88002-33-9
Record name [1,2,4]Triazolo[1,5-a]pyrazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10515837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [1,2,4]triazolo[1,5-a]pyrazin-2-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Triazolo[1,5-a]pyrazin-2-amine molecular structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Molecular Structure of[1][2][3]Triazolo[1,5-a]pyrazin-2-amine

Abstract

The[1][2][3]triazolo[1,5-a]pyrazine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with significant biological activity. Notably, its derivatives are potent antagonists of the adenosine A2A receptor, presenting therapeutic potential for neurodegenerative disorders such as Parkinson's disease.[3] This guide provides a comprehensive examination of the molecular structure of a key parent compound,[1][2][3]triazolo[1,5-a]pyrazin-2-amine. We will dissect its three-dimensional geometry, electronic properties, and spectroscopic signature. Furthermore, this document details the standard methodologies for its synthesis and characterization, offering a foundational reference for researchers and professionals in drug discovery and development.

Introduction: The Significance of the Triazolopyrazine Scaffold

The fusion of a 1,2,4-triazole ring with a pyrazine ring creates the[1][2][3]triazolo[1,5-a]pyrazine system, a nitrogen-rich heterocycle that is isosteric to biologically crucial purines.[4][5] This structural mimicry allows molecules based on this scaffold to interact with biological targets that typically bind purine-based ligands, such as kinases and G-protein coupled receptors (GPCRs). The primary amino group at the 2-position of the triazole ring provides a critical hydrogen-bonding moiety, often essential for specific receptor-ligand interactions. The expertise in modifying this core has led to the development of highly selective ligands, most notably for the adenosine A2A receptor, where antagonism has shown promise in non-dopaminergic treatment strategies for Parkinson's disease.[3][6] Understanding the foundational molecular structure of[1][2][3]triazolo[1,5-a]pyrazin-2-amine is therefore paramount for the rational design of next-generation therapeutics.

Core Molecular Architecture

The fundamental structure of[1][2][3]triazolo[1,5-a]pyrazin-2-amine is defined by its constituent atoms and their precise spatial arrangement. This arrangement dictates the molecule's physical, chemical, and biological properties.

Two-Dimensional Structure and Nomenclature

The molecule consists of a five-membered 1,2,4-triazole ring fused to a six-membered pyrazine ring. The systematic IUPAC name is [1][2][3]triazolo[1,5-a]pyrazin-2-amine . Its core properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₅H₅N₅[1][2][7]
Molecular Weight 135.13 g/mol [2]
CAS Number 88002-33-9[8]
PubChem CID 13033266[2]
Monoisotopic Mass 135.05449 Da[1]
Three-Dimensional Conformation & Crystallographic Insights

While a specific single-crystal X-ray diffraction study for the unsubstituted[1][2][3]triazolo[1,5-a]pyrazin-2-amine is not publicly available, extensive crystallographic data from closely related derivatives, such as aminated antimalarial triazolopyrazines, provide authoritative insights into the core's geometry.[9][10]

The fused heterocyclic ring system is fundamentally planar. This planarity is a consequence of the sp² hybridization of the constituent carbon and nitrogen atoms, which maximizes the delocalization of π-electrons across the scaffold, a key feature contributing to its aromatic character and stability. The exocyclic amino group at the C2 position also lies within this plane, allowing its lone pair to participate in resonance.

Causality Behind Structural Features: The planarity of the scaffold is critical for its biological function, particularly in its role as a purine isostere. The flat, aromatic surface facilitates π-π stacking interactions within the binding pockets of target proteins, a common binding mode for purinergic ligands.

X-ray studies on aminated derivatives confirm the formation of robust intermolecular hydrogen bonds.[9][11] The amino group (a hydrogen bond donor) and the various nitrogen atoms in the rings (hydrogen bond acceptors) readily participate in these interactions, often leading to the formation of dimeric pairs or extended networks in the solid state. This has profound implications for the material's solubility and crystal packing.

Table 1: Representative Bond Lengths and Angles from a Related Triazolopyrazine Derivative (Note: Data is inferred from a published crystal structure of a substituted triazolopyrazine to illustrate typical geometry.[9])

BondLength (Å)AngleDegrees (°)
N1-C2~1.35C8-N1-C2~104.5
C2-N3~1.32N1-C2-N3~113.0
N3-N4~1.38C2-N3-N4~105.0
N4-C8a~1.37N3-N4-C8a~108.5
C5-N6~1.31N6-C5-C8a~122.0
N6-C7~1.34C5-N6-C7~116.0
C7-C8~1.33N6-C7-C8~123.0
C8-C8a~1.40C7-C8-C8a~118.0
Electronic Structure and Reactivity

The electronic landscape of the molecule is characterized by a delocalized 10-π electron system, conferring significant aromatic stability. Computational studies on analogous triazolo-fused systems confirm a complex distribution of electron density.[12] The pyrazine ring is generally electron-deficient due to the presence of two electronegative nitrogen atoms, while the fused triazole ring is comparatively more electron-rich. The amino group at C2 is a strong electron-donating group, further increasing the electron density on the triazole portion of the scaffold.

This electronic distribution dictates the molecule's reactivity:

  • Nucleophilic Substitution: The electron-deficient pyrazine ring is susceptible to nucleophilic attack, particularly if a suitable leaving group is present.

  • Electrophilic Substitution: Electrophilic attack is less favorable but would be directed towards the more electron-rich positions.

  • Coordination Chemistry: The multiple nitrogen atoms with lone pairs of electrons make the scaffold an excellent ligand for metal coordination.[5]

electronic_properties cluster_structure Molecular Structure cluster_properties Resulting Electronic Properties cluster_implications Chemical & Biological Implications Scaffold [1,2,4]Triazolo[1,5-a]pyrazine Core (Fused Aromatic System) Planarity Planar Geometry (sp² Hybridization) Scaffold->Planarity Aromaticity Delocalized 10-π System (High Stability) Scaffold->Aromaticity Amine C2-Amino Group (Electron Donating) Polarity Uneven Electron Distribution (Pyrazine: e⁻ deficient Triazole: e⁻ rich) Amine->Polarity H_Bonding Hydrogen Bonding Capacity (Solubility & Receptor Specificity) Amine->H_Bonding Binding π-π Stacking Interactions (Biological Target Affinity) Planarity->Binding Aromaticity->Polarity Reactivity Site-Selective Reactivity (e.g., Nucleophilic Attack on Pyrazine) Polarity->Reactivity H_Bonding->Binding

Structure-Property Relationships in Triazolopyrazin-2-amine.

Spectroscopic and Analytical Characterization

A self-validating protocol for confirming the identity and purity of[1][2][3]triazolo[1,5-a]pyrazin-2-amine relies on a combination of spectroscopic and chromatographic techniques. Each method provides orthogonal data that, when combined, unequivocally confirms the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. Based on data from substituted analogs, the expected chemical shifts for the core protons and carbons can be predicted.[1][13][14]

Expertise in Interpretation: The ¹H NMR spectrum is expected to show three distinct signals in the aromatic region corresponding to the three protons on the pyrazine ring. The amine protons will likely appear as a broad singlet, the position of which can be solvent-dependent. In the ¹³C NMR spectrum, five signals are expected for the five core carbon atoms. 2D NMR techniques like HSQC and HMBC are indispensable for unambiguously assigning each proton to its corresponding carbon and mapping long-range C-H correlations, which definitively confirms the fused ring structure.[9][10]

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) in DMSO-d₆ (Note: These are estimated values based on published data for structurally similar compounds.)

AtomPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Rationale
H-5~8.5 - 8.7-Adjacent to bridgehead nitrogen and N6; most deshielded proton.
H-7~7.9 - 8.1-Standard pyrazine proton region.
H-8~8.2 - 8.4-Adjacent to bridgehead nitrogen; deshielded.
NH₂~6.0 - 7.0 (broad)-Exchangeable protons; position and shape are variable.
C2-~160 - 165Carbon bearing the amino group; highly deshielded.
C5-~140 - 145Pyrazine carbon adjacent to bridgehead nitrogen.
C7-~125 - 130Standard pyrazine carbon.
C8-~135 - 140Pyrazine carbon adjacent to bridgehead nitrogen.
C8a-~148 - 152Bridgehead carbon, part of both rings.
Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and elemental composition. Using electrospray ionization (ESI) in positive mode, the compound is expected to be detected as its protonated molecular ion [M+H]⁺. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the molecular formula C₅H₅N₅ with a high degree of confidence.[1][15]

  • Expected [M+H]⁺ (Calculated): 136.0618

  • Expected [M+Na]⁺ (Calculated): 158.0437

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in the molecule. Key expected vibrations include:

  • N-H stretching: A pair of medium-to-sharp bands around 3300-3400 cm⁻¹ for the primary amine.

  • C=N and C=C stretching: Multiple bands in the 1500-1650 cm⁻¹ region, characteristic of the aromatic heterocyclic rings.

  • N-H bending: A vibration around 1600-1640 cm⁻¹, often overlapping with ring stretches.

Methodologies: Synthesis and Analysis

The synthesis and analysis of[1][2][3]triazolo[1,5-a]pyrazin-2-amine require precise and validated protocols. The following sections describe authoritative, field-proven methodologies.

Representative Synthesis Protocol

A robust synthesis can be adapted from methods used for related triazolopyrazine derivatives.[16] The workflow starts with a commercially available dichloropyrazine and proceeds through a nucleophilic substitution and cyclization sequence.

synthesis_workflow Start 2,3-Dichloropyrazine (Starting Material) Step1 Nucleophilic Substitution + Hydrazine Hydrate + EtOH, 85°C Start->Step1 Intermediate 2-Chloro-3-hydrazinylpyrazine Step1->Intermediate Step2 Cyclization + Cyanogen Bromide (BrCN) + Reflux Intermediate->Step2 Product [1,2,4]Triazolo[1,5-a]pyrazin-2-amine Step2->Product

Synthetic workflow for Triazolopyrazin-2-amine.

Step-by-Step Methodology:

  • Hydrazine Substitution: To a solution of 2,3-dichloropyrazine (1.0 eq) in ethanol, add hydrazine hydrate (1.1 eq) dropwise at room temperature. Heat the reaction mixture to reflux (approx. 85°C) for 4-6 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

    • Causality: Heating is necessary to overcome the activation energy for the nucleophilic aromatic substitution of the first chlorine atom. Hydrazine is a potent nucleophile.

  • Work-up and Isolation: Cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. The resulting crude solid, 2-chloro-3-hydrazinylpyrazine, can be purified by recrystallization or used directly in the next step.

  • Triazole Ring Formation: Dissolve the crude intermediate (1.0 eq) in a suitable solvent such as 1,4-dioxane or ethanol. Add cyanogen bromide (1.2 eq). Heat the mixture to reflux for 8-12 hours.

    • Causality: Cyanogen bromide provides the one-carbon unit required to form the triazole ring. The initial reaction is the attack of the terminal hydrazine nitrogen onto the electrophilic carbon of BrCN, followed by an intramolecular cyclization with elimination of HBr to form the fused aromatic ring.

  • Final Purification: After cooling, the product may precipitate. Collect the solid by filtration. If it remains in solution, concentrate the solvent and purify the crude product by column chromatography on silica gel (e.g., using a dichloromethane/methanol gradient) to yield pure[1][2][3]triazolo[1,5-a]pyrazin-2-amine.

Protocol for Single-Crystal X-ray Diffraction
  • Crystal Growth: Dissolve the purified compound in a minimal amount of a hot solvent (e.g., methanol, acetonitrile, or DMF). Allow the solution to cool slowly and undisturbed to room temperature. Alternatively, vapor diffusion by placing a vial of the solution inside a larger sealed container with a more volatile anti-solvent (e.g., ether, hexanes) can yield high-quality crystals over several days.

  • Data Collection: Select a suitable single crystal and mount it on a goniometer head. Collect diffraction data using a modern diffractometer with a monochromatic X-ray source (e.g., Mo Kα radiation).

  • Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the structure using direct methods and refine it using full-matrix least-squares on F². This process will yield the final atomic coordinates, bond lengths, angles, and thermal parameters.[13]

Protocol for Analytical Characterization
  • Sample Preparation: Accurately weigh ~5 mg of the sample. Dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆) for NMR analysis. For HPLC-MS, prepare a stock solution of ~1 mg/mL in methanol or acetonitrile.

  • NMR Analysis: Acquire ¹H, ¹³C, and 2D (COSY, HSQC) spectra on a 400 MHz or higher spectrometer. Ensure sufficient scans for good signal-to-noise, especially for the ¹³C spectrum.

  • HPLC-MS Analysis: Inject the diluted sample onto a C18 reverse-phase column. Run a gradient elution (e.g., 5-95% acetonitrile in water with 0.1% formic acid). Monitor the eluent with both a UV detector (e.g., at 254 nm) and a mass spectrometer (in ESI positive mode) to confirm purity and molecular weight simultaneously.[17]

Conclusion

The[1][2][3]triazolo[1,5-a]pyrazin-2-amine molecule is a structurally elegant and therapeutically significant scaffold. Its planar, aromatic, and hydrogen-bonding characteristics are the direct determinants of its ability to function as a purine isostere and interact with high affinity at key biological targets. The detailed structural insights and validated analytical and synthetic protocols presented in this guide provide a crucial, authoritative framework for scientists engaged in the exploration and exploitation of this important heterocyclic system for drug discovery.

References

Synthesis of Novel Triazolo[1,5-a]pyrazine Derivatives: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Triazolo[1,5-a]pyrazine Scaffold - A Privileged Heterocycle in Medicinal Chemistry

The triazolo[1,5-a]pyrazine core is a nitrogen-rich heterocyclic scaffold that has garnered significant attention in the field of drug discovery and development. Its structural resemblance to endogenous purines allows it to function as a bioisostere, interacting with a wide array of biological targets. This unique characteristic has led to the development of triazolo[1,5-a]pyrazine derivatives with a broad spectrum of pharmacological activities, including potent antimalarial, anticancer, and enzyme-inhibiting properties.[1][2][3] This guide provides an in-depth exploration of the synthetic strategies employed to construct this valuable scaffold, with a focus on the underlying chemical principles and practical experimental considerations for researchers, scientists, and drug development professionals.

Strategic Approaches to the Triazolo[1,5-a]pyrazine Core

The synthesis of the triazolo[1,5-a]pyrazine ring system can be broadly categorized into several key strategies. The choice of a particular route is often dictated by the desired substitution pattern on the final molecule and the availability of starting materials. This section will delve into the most prevalent and efficient methods, elucidating the mechanistic rationale behind each approach.

Cycloaddition Reactions: A Convergent Approach

One of the most elegant and widely employed methods for constructing the triazolo[1,5-a]pyrazine scaffold is through [3+2] cycloaddition reactions. This approach involves the reaction of a 1,3-dipole with a dipolarophile, leading to the formation of the five-membered triazole ring fused to a pyrazine precursor. A common strategy involves the use of an azide as the 1,3-dipole.

The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of "click chemistry" and provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles.[4][5][6] In the context of triazolo[1,5-a]pyrazine synthesis, a pyrazine-containing alkyne can be reacted with an azide in the presence of a copper(I) catalyst to construct the fused heterocyclic system.

Mechanism of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):

The catalytic cycle of CuAAC is believed to involve the formation of a copper acetylide intermediate, which then reacts with the azide. The presence of the copper catalyst not only accelerates the reaction by orders of magnitude compared to the uncatalyzed thermal reaction but also ensures high regioselectivity for the 1,4-isomer.[4][5]

CuAAC_Mechanism cluster_cycle Catalytic Cycle Cu(I) Cu(I) Copper_Acetylide Copper(I) Acetylide Cu(I)->Copper_Acetylide + Alkyne Alkyne Alkyne Alkyne->Copper_Acetylide Six_membered_intermediate Six-membered Cu-intermediate Copper_Acetylide->Six_membered_intermediate + Azide Azide Azide Azide->Six_membered_intermediate Triazolide Copper Triazolide Six_membered_intermediate->Triazolide Product 1,4-Disubstituted Triazole Triazolide->Product Protonolysis Product->Cu(I) Releases

Caption: Catalytic cycle of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

The Dimroth Rearrangement: A Pathway to Thermodynamic Stability

The Dimroth rearrangement is a fascinating and synthetically useful isomerization of certain nitrogen-containing heterocycles.[7][8][9][10] In the synthesis of triazolo[1,5-a]pyrimidines and related systems, this rearrangement can be a deliberate strategy or an unexpected side reaction. It involves the interchange of endocyclic and exocyclic nitrogen atoms, leading to a more thermodynamically stable isomer.[10]

The rearrangement typically proceeds via an Addition of a Nucleophile, Ring Opening, and Ring Closure (ANRORC) mechanism.[8] The reaction is often facilitated by acidic or basic conditions, with the choice of solvent and temperature playing a crucial role in the reaction rate and outcome.[8][9]

Generalized Mechanism of the Dimroth Rearrangement:

Dimroth_Rearrangement Start Less Stable Isomer (e.g., [1,2,4]triazolo[4,3-a]pyrazine) Adduct Nucleophilic Addition (e.g., H₂O, OH⁻) Start->Adduct + Nucleophile Ring_Open Ring Opening Adduct->Ring_Open Rotation Bond Rotation Ring_Open->Rotation Ring_Close Ring Closure Rotation->Ring_Close End More Stable Isomer (e.g., [1,2,4]triazolo[1,5-a]pyrazine) Ring_Close->End - Nucleophile

Caption: The ANRORC mechanism of the Dimroth Rearrangement.

One-Pot and Microwave-Assisted Syntheses: Towards Greener and More Efficient Chemistry

In recent years, there has been a significant drive towards developing more sustainable and efficient synthetic methodologies. One-pot reactions, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, offer considerable advantages in terms of reduced solvent waste, time, and cost.[11][12][13][14] Microwave-assisted synthesis has also emerged as a powerful tool, often leading to dramatic reductions in reaction times and improved yields.[11][12]

A notable example is the one-pot synthesis of 8-substituted pyrazolo[1,5-a][1][2][15]triazines, which can be adapted for the synthesis of triazolo[1,5-a]pyrazine analogs. This approach often involves the sequential addition of reagents to a single reaction vessel, with microwave irradiation used to accelerate the key reaction steps.[11][12]

Experimental Protocols

This section provides generalized, step-by-step methodologies for the synthesis of triazolo[1,5-a]pyrazine derivatives. These protocols are intended as a starting point for researchers, and optimization of reaction conditions may be necessary for specific substrates.

Protocol 1: Synthesis via Cyclocondensation and Dimroth Rearrangement

This protocol describes a general procedure for the synthesis of a substituted triazolo[1,5-a]pyrazine from a substituted aminotriazole and a β-ketoester, which may involve a Dimroth rearrangement.

Step-by-Step Methodology:

  • Condensation: To a solution of the appropriately substituted 3-amino-1,2,4-triazole (1.0 eq.) in a suitable solvent (e.g., ethanol, acetic acid), add the β-ketoester (1.1 eq.).

  • Reaction: Heat the reaction mixture to reflux for 4-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Isolation of Intermediate (Optional): In some cases, the initially formed[1][16][17]triazolo[4,3-a]pyrimidine intermediate may precipitate from the reaction mixture upon cooling. This intermediate can be isolated by filtration.

  • Dimroth Rearrangement: If the desired [1,5-a] isomer is not the major product, the isolated intermediate or the crude reaction mixture can be subjected to conditions that promote the Dimroth rearrangement. This typically involves heating in a high-boiling solvent such as pyridine or dimethylformamide (DMF), or treatment with an acid or base.[7][9]

  • Work-up and Purification: After completion of the reaction, cool the mixture to room temperature. If a precipitate forms, collect it by filtration. The filtrate can be concentrated under reduced pressure, and the residue purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: Characterize the final product by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its structure and purity.[18][19][20][21][22]

Protocol 2: Microwave-Assisted One-Pot Synthesis

This protocol outlines a general procedure for a microwave-assisted one-pot synthesis, which can be adapted for the rapid and efficient construction of the triazolo[1,5-a]pyrazine scaffold.[11][12]

Step-by-Step Methodology:

  • Initial Reaction: In a microwave-safe vial, combine the starting materials (e.g., a substituted aminopyrazine and a reagent to form the triazole ring) in a suitable solvent (e.g., THF, DMF).

  • Microwave Irradiation: Seal the vial and subject it to microwave irradiation at a predetermined temperature and time. These parameters should be optimized for the specific reaction.

  • Sequential Reagent Addition: After the initial reaction is complete, cool the vial and add the next reagent for the subsequent transformation directly to the reaction mixture.

  • Further Microwave Irradiation: Reseal the vial and irradiate the mixture again under optimized conditions.

  • Work-up and Purification: After the final irradiation step, cool the reaction mixture. Remove the solvent under reduced pressure. The crude product can then be purified by flash column chromatography or recrystallization.

  • Characterization: Confirm the identity and purity of the synthesized compound using spectroscopic methods such as NMR and mass spectrometry.[23]

Data Presentation: A Comparative Overview

The following tables summarize key quantitative data for representative triazolo[1,5-a]pyrazine derivatives, highlighting their synthetic yields and biological activities.

Table 1: Synthetic Yields of Representative Triazolo[1,5-a]pyrazine Derivatives

EntrySynthetic MethodSubstituentsYield (%)Reference
1Cyclocondensation3-CF₃, 8-Cl76.6[24]
2Microwave-assisted one-pot8-Br, 2-SMe69[11][23]
3Late-stage functionalizationVarious23-65[1][25]

Table 2: Biological Activities of Selected Triazolo[1,5-a]pyrazine Derivatives

CompoundBiological TargetActivity (IC₅₀)Reference
OSM AnaloguePlasmodium falciparum0.3 µM[1][25]
Fluorinated AnaloguePlasmodium falciparum0.2 µM[15][16]
CK2 InhibitorProtein Kinase CK2pM range[2][26]
ENPP1 InhibitorENPP1Potent inhibition[27]
TP InhibitorThymidine PhosphorylaseComparable to 7-DX[3]

Safety and Handling

The synthesis of triazolo[1,5-a]pyrazine derivatives often involves the use of hazardous reagents that require careful handling in a well-ventilated fume hood.

  • Hydrazine and its derivatives: Hydrazine is toxic and a suspected carcinogen.[28][29] Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses, and work in a fume hood.

  • Cyanides: Hydrogen cyanide is highly toxic.[30][31] Reactions involving cyanides should be performed with extreme caution and appropriate safety measures in place.

  • Solvents: Many organic solvents used in these syntheses are flammable and may have associated health risks. Consult the Safety Data Sheet (SDS) for each solvent before use.

Conclusion and Future Perspectives

The triazolo[1,5-a]pyrazine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The synthetic methodologies outlined in this guide provide a robust toolkit for accessing a wide range of derivatives. Future efforts in this field will likely focus on the development of even more efficient and sustainable synthetic routes, including flow chemistry and biocatalysis. Furthermore, a deeper understanding of the structure-activity relationships of these compounds will undoubtedly fuel the design and synthesis of the next generation of triazolo[1,5-a]pyrazine-based drugs with enhanced potency and selectivity.

References

The Multifaceted Biological Activities of Triazolo[1,5-a]pyrazine Compounds: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of a Privileged Scaffold

The triazolo[1,5-a]pyrazine core, a nitrogen-rich heterocyclic system, has emerged as a "privileged scaffold" in medicinal chemistry, demonstrating a remarkable versatility in engaging a wide array of biological targets. Its structural resemblance to endogenous purines allows it to function as a bioisostere, interacting with a multitude of enzymes and receptors.[1][2][3][4] This guide provides an in-depth exploration of the diverse biological activities of triazolo[1,5-a]pyrazine derivatives and their close analogs, offering insights into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies crucial for their evaluation. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals dedicated to advancing novel therapeutics.

Anticancer Activity: A Dominant Therapeutic Avenue

The most extensively documented biological activity of triazolo[1,5-a]pyrazine and its related fused heterocyclic systems is their potent anticancer effect.[5][6][7][8] This activity is predominantly attributed to the inhibition of various protein kinases that are critical for cancer cell proliferation, survival, and metastasis.

Mechanism of Action: Targeting Key Oncogenic Kinases

Triazolo[1,5-a]pyrazine derivatives have been successfully designed as ATP-competitive inhibitors, targeting the ATP-binding pocket of numerous kinases.[9][10][11][12] The nitrogen-rich core mimics the adenine moiety of ATP, while substitutions at various positions on the ring system allow for specific interactions with the kinase active site, thereby conferring potency and selectivity.

Key kinase targets that have been successfully inhibited by this class of compounds include:

  • Epidermal Growth Factor Receptor (EGFR): A key driver in many cancers, particularly lung and breast cancer. Certain pyrazolo[5][9][13]triazolopyrimidine derivatives have been shown to inhibit EGFR activation and downstream signaling pathways like AKT and ERK.[13]

  • Casein Kinase 2 (CK2) and Casein Kinase 1δ (CK1δ): These serine/threonine kinases are implicated in various cellular processes, and their dysregulation is linked to cancer and neurodegenerative diseases.[9][10][11]

  • Transforming Growth Factor-β Type I Receptor (ALK5): Inhibition of ALK5 is a promising strategy for targeting cancer and fibrosis.[14]

  • Cyclin-Dependent Kinase 2 (CDK2): A crucial regulator of the cell cycle, making it an attractive target for cancer therapy.[15]

  • Multi-Kinase Inhibition: Several triazolo[1,5-a]pyrimidine derivatives have demonstrated the ability to inhibit multiple kinases simultaneously, such as VEGFR2, TrkA, and EGFR, which can be advantageous in overcoming drug resistance.[12]

Illustrative Signaling Pathway: EGFR Inhibition

The following diagram illustrates the mechanism of action of a triazolo[1,5-a]pyrazine derivative as an EGFR inhibitor.

EGFR_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates EGF EGF (Ligand) EGF->EGFR Binds Triazolo_Compound Triazolo[1,5-a]pyrazine Derivative Triazolo_Compound->EGFR Inhibits (ATP-competitive) RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: EGFR signaling pathway and its inhibition by a triazolo[1,5-a]pyrazine derivative.

Quantitative Data: Antiproliferative Activity

The antiproliferative activity of these compounds is typically evaluated against a panel of human cancer cell lines. The IC50 value, representing the concentration required to inhibit 50% of cell growth, is a standard metric.

Compound IDTarget Cancer Cell LineIC50 (µM)Reference
Compound 1 HCC1937 (Breast Cancer)7.01[13]
Compound 1 HeLa (Cervical Cancer)11.0[13]
H12 MGC-803 (Gastric Cancer)9.47[8]
H12 HCT-116 (Colon Cancer)9.58[8]
21b ALK5 Kinase Assay0.018[14]
12b MDA-MB-231 (Breast Cancer)10.63 (GI50)[12]
Experimental Protocol: In Vitro Antiproliferative MTT Assay

This protocol outlines a standard method for assessing the cytotoxic effects of triazolo[1,5-a]pyrazine compounds on cancer cell lines.

Objective: To determine the IC50 value of a test compound.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HCT-116, MGC-803)[5][8]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium in the wells with the medium containing the different concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).[7]

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Antimicrobial and Antiviral Activity: Combating Infectious Diseases

The triazolo[1,5-a]pyrazine scaffold is also a promising platform for the development of novel anti-infective agents.[7][16][17][18]

Mechanism of Action: Diverse Targets in Pathogens
  • Antibacterial: Certain derivatives have shown potent activity against both Gram-positive and Gram-negative bacteria.[19][20] The proposed mechanisms of action include the inhibition of essential bacterial enzymes such as DNA gyrase and dihydrofolate reductase (DHFR).[19][20]

  • Antifungal: Activity against fungal strains like Aspergillus flavus and Candida albicans has been reported.[19]

  • Antiviral: Derivatives have been evaluated for their activity against various viruses, including Human Immunodeficiency Virus (HIV), Herpes Simplex Virus (HSV), and influenza virus.[2][18]

Experimental Workflow: Antimicrobial Susceptibility Testing

Antimicrobial_Workflow Start Start: Prepare bacterial/fungal inoculum Prepare_Compounds Prepare serial dilutions of test compounds Start->Prepare_Compounds Inoculate Inoculate 96-well plates with microbial suspension Start->Inoculate Add_Compounds Add compound dilutions to respective wells Prepare_Compounds->Add_Compounds Inoculate->Add_Compounds Incubate Incubate plates at optimal growth temperature Add_Compounds->Incubate Observe Visually inspect for turbidity or use a plate reader Incubate->Observe Determine_MIC Determine Minimum Inhibitory Concentration (MIC) Observe->Determine_MIC

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial compounds.

Central Nervous System (CNS) Activity: Modulating Neurological Pathways

The exploration of triazolo[1,5-a]pyrazines in CNS drug discovery has yielded promising results, particularly in the context of neurodegenerative diseases.

Mechanism of Action: Adenosine A2A Receptor Antagonism

A notable example is the development of triazolo[1,5-a]pyrazine derivatives as potent and selective antagonists of the adenosine A2A receptor.[21] This receptor is a key target in the treatment of Parkinson's disease, as its blockade can potentiate dopaminergic neurotransmission.

Antiparasitic Activity: A New Frontier

Recent studies have highlighted the potential of triazolo[1,5-a]pyridine derivatives as effective agents against parasites like Trypanosoma cruzi, the causative agent of Chagas disease.[22]

Mechanism of Action: Disruption of Sterol Biosynthesis

These compounds have been shown to inhibit 14α-demethylase, a crucial enzyme in the ergosterol biosynthesis pathway of the parasite.[22] This disruption of sterol metabolism leads to cell cycle arrest and ultimately, cell death.[22]

Conclusion and Future Directions

The triazolo[1,5-a]pyrazine scaffold and its analogs represent a highly versatile and promising class of compounds with a broad spectrum of biological activities. The extensive research into their anticancer properties, particularly as kinase inhibitors, has paved the way for the development of targeted therapies. Furthermore, their demonstrated efficacy as antimicrobial, antiviral, CNS-active, and antiparasitic agents underscores the vast therapeutic potential of this heterocyclic system.

Future research should focus on:

  • Structure-Based Drug Design: Leveraging X-ray crystallography and molecular modeling to design next-generation inhibitors with enhanced potency and selectivity.

  • Exploration of Novel Targets: Expanding the scope of biological targets to uncover new therapeutic applications.

  • Pharmacokinetic and Pharmacodynamic Optimization: Improving the drug-like properties of lead compounds to enhance their in vivo efficacy and safety profiles.

The continued exploration of the chemical space around the triazolo[1,5-a]pyrazine core is certain to yield novel and effective therapeutic agents for a wide range of human diseases.

References

A Technical Guide to the Spectroscopic Characterization ofTriazolo[1,5-a]pyrazin-2-amine and its Analogs

A Technical Guide to the Spectroscopic Characterization of[1][2][3]Triazolo[1,5-a]pyrazin-2-amine and its Analogs

This guide provides an in-depth exploration of the spectroscopic techniques utilized in the structural elucidation and characterization of[1][2][3]triazolo[1,5-a]pyrazin-2-amine and its derivatives. As novel heterocyclic scaffolds are paramount in modern drug discovery, a comprehensive understanding of their spectroscopic properties is essential for researchers, medicinal chemists, and drug development professionals. This document moves beyond a simple recitation of data, offering insights into the causal relationships behind experimental choices and the interpretation of spectral features, thereby providing a self-validating framework for analysis.

Introduction: The Significance of the[1][2][3]Triazolo[1,5-a]pyrazine Core

The[1][2][3]triazolo[1,5-a]pyrazine scaffold is a nitrogen-rich heterocyclic system that has garnered significant interest in medicinal chemistry. Its structural resemblance to endogenous purines allows for potential interactions with a variety of biological targets. Derivatives of this and related fused heterocyclic systems have been investigated for a range of therapeutic applications, acting as kinase inhibitors, receptor antagonists, and antimicrobial agents.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Expertise & Experience: The Rationale Behind NMR Experimental Design

For a molecule like a substituted[1][2][3]triazolo[1,5-a]pyrazin-2-amine, a standard suite of NMR experiments is typically employed. The choice of solvent is critical; deuterated dimethyl sulfoxide (DMSO-d₆) is often a good first choice due to its ability to dissolve a wide range of polar organic compounds and its exchangeable proton signal which can help identify labile N-H protons. Other common solvents include deuterated chloroform (CDCl₃) and methanol (CD₃OD).

A typical ¹H NMR spectrum will reveal the number of different types of protons and their relative ratios. For aromatic and heteroaromatic protons, the chemical shifts (δ) are expected in the downfield region (typically 7.0-9.0 ppm) due to the deshielding effect of the ring currents. The amino group protons (NH₂) will generally appear as a broad singlet, and its chemical shift can be highly dependent on concentration, temperature, and solvent.

¹³C NMR spectroscopy provides information on the carbon framework. Due to the low natural abundance of the ¹³C isotope, these spectra are acquired over a longer period. The chemical shifts of the carbon atoms in the heterocyclic rings are indicative of their electronic environment. Quaternary carbons, those not attached to any protons, often show weaker signals.

To establish connectivity, two-dimensional (2D) NMR experiments are indispensable. A Heteronuclear Single Quantum Coherence (HSQC) experiment correlates directly bonded ¹H and ¹³C atoms, while a Heteronuclear Multiple Bond Correlation (HMBC) experiment reveals longer-range (2-3 bond) correlations between ¹H and ¹³C atoms, which is crucial for piecing together the molecular structure, especially for assigning quaternary carbons.

Spectroscopic Data Summary: An Exemplary Analog

The following table summarizes the ¹H and ¹³C NMR data for a representative substituted triazolo[4,3-a]pyrazine analog, 3-(4-chlorophenyl)-N-phenethyl-[1][2][3]triazolo[4,3-a]pyrazin-8-amine.[4] This data illustrates the typical chemical shifts and coupling patterns observed for this class of compounds.

¹H NMR (500 MHz, (CD₃)₂SO) ¹³C NMR (125 MHz, (CD₃)₂SO)
δ (ppm) Multiplicity, J (Hz)
7.38d, J = 4.7
7.76d, J = 4.7
7.69d, J = 8.6
7.93d, J = 8.6
8.30t, J = 5.8
3.74q, J = 7.3, 5.8
2.98t, J = 7.3
Experimental Protocol: Acquiring High-Quality NMR Spectra
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved; gentle warming or sonication may be necessary.

  • Instrument Setup: The NMR spectra are typically recorded on a 400 or 500 MHz spectrometer.[4] The instrument is locked to the deuterium signal of the solvent, and the sample is shimmed to achieve optimal magnetic field homogeneity.

  • ¹H NMR Acquisition: A standard single-pulse experiment is used. Key parameters include a 30° or 45° pulse angle, a spectral width covering the expected chemical shift range (e.g., 0-12 ppm), and a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans).

  • ¹³C NMR Acquisition: A proton-decoupled pulse sequence is used to simplify the spectrum and enhance sensitivity. A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.

  • 2D NMR Acquisition (HSQC & HMBC): Standard pulse programs for HSQC and HMBC are utilized. The spectral widths in both dimensions are set to encompass all relevant proton and carbon signals. The number of increments in the indirect dimension and the number of scans per increment are chosen to achieve the desired resolution and sensitivity. For HMBC, the long-range coupling delay is optimized for typical 2-3 bond J-couplings (around 8-10 Hz).[3]

  • Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected using appropriate NMR processing software. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).[2]

Visualization: NMR Experimental Workflow

NMR_Workflowcluster_prepSample Preparationcluster_acqData Acquisitioncluster_procData Processing & AnalysisDissolveDissolve Compound inDeuterated SolventTransferTransfer toNMR TubeDissolve->TransferLockLock & ShimTransfer->LockH1¹H NMRLock->H1C13¹³C NMRH1->C13HSQCHSQCC13->HSQCHMBCHMBCHSQC->HMBCProcessFourier Transform,Phase & Baseline CorrectionHMBC->ProcessReferenceReference Chemical ShiftsProcess->ReferenceAssignStructure ElucidationReference->Assign

Caption: A generalized workflow for the acquisition and analysis of NMR data for structural elucidation.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. It is based on the principle that molecular bonds vibrate at specific frequencies, and when irradiated with infrared light, they absorb energy at frequencies corresponding to their natural vibrational modes.

Expertise & Experience: Interpreting the Vibrational Fingerprint

For a triazolo[1,5-a]pyrazin-2-amine derivative, the IR spectrum will exhibit characteristic absorption bands. The N-H stretching vibrations of the primary amine group are expected to appear as one or two sharp to medium bands in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic rings will be observed around 3000-3100 cm⁻¹. The C=N and C=C stretching vibrations within the fused heterocyclic ring system typically give rise to a series of absorptions in the 1400-1650 cm⁻¹ region. The "fingerprint" region, below 1300 cm⁻¹, contains a complex pattern of absorptions that are unique to the molecule as a whole and can be used for identification by comparison with a reference spectrum.[5]

Spectroscopic Data Summary: Key IR Absorptions

The following table lists the expected characteristic IR absorption bands for a[1][2][3]triazolo[1,5-a]pyrazin-2-amine derivative.

Frequency Range (cm⁻¹) Vibrational Mode Intensity
3300-3500N-H stretch (amine)Medium, sharp
3000-3100Aromatic C-H stretchMedium to weak
1600-1650C=N stretchMedium to strong
1400-1600Aromatic C=C stretchMedium to strong
1200-1350C-N stretchMedium
Experimental Protocol: Acquiring an IR Spectrum
  • Sample Preparation (Solid): The most common method for solid samples is the potassium bromide (KBr) pellet technique. A small amount of the finely ground sample (1-2 mg) is intimately mixed with dry KBr powder (100-200 mg). The mixture is then pressed under high pressure in a die to form a transparent or translucent pellet. Alternatively, a Nujol mull can be prepared by grinding the sample with a drop of Nujol (mineral oil) and placing the resulting paste between two salt plates (e.g., NaCl or KBr).[6][7]

  • Instrument Setup: A Fourier Transform Infrared (FTIR) spectrometer is typically used. A background spectrum of the empty sample compartment (or the KBr pellet holder with a blank KBr pellet) is recorded first.

  • Sample Analysis: The sample (KBr pellet or Nujol mull) is placed in the sample holder in the path of the IR beam.

  • Data Acquisition: The spectrum is recorded, typically by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio. The spectrum is usually plotted as percent transmittance versus wavenumber (cm⁻¹).

Visualization: IR Spectroscopy Workflow

IR_Workflowcluster_prepSample Preparation (Solid)cluster_acqData Acquisitioncluster_analysisData AnalysisGrindGrind SampleMixMix with KBrGrind->MixPressPress into PelletMix->PressBackgroundRecord BackgroundSpectrumPress->BackgroundSampleRecord SampleSpectrumBackground->SampleIdentifyIdentify CharacteristicAbsorption BandsSample->IdentifyCorrelateCorrelate Bands toFunctional GroupsIdentify->Correlate

Caption: A simplified workflow for obtaining and interpreting an IR spectrum of a solid sample.

Mass Spectrometry (MS): Determining Molecular Weight and Formula

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can also provide information about its elemental composition and structure through fragmentation patterns.

Expertise & Experience: Choosing the Right Ionization Technique

For heterocyclic compounds like triazolo[1,5-a]pyrazin-2-amine, "soft" ionization techniques such as Electrospray Ionization (ESI) are generally preferred. ESI is particularly well-suited for polar and thermally labile molecules, as it minimizes fragmentation and typically produces protonated molecules ([M+H]⁺) or other adducts (e.g., [M+Na]⁺). This allows for the unambiguous determination of the molecular weight. High-Resolution Mass Spectrometry (HRMS) is crucial for determining the elemental composition of the molecular ion. By measuring the m/z to a high degree of accuracy (typically to four or five decimal places), the exact molecular formula can be determined, which is a critical piece of evidence for structural confirmation.[4]

Spectroscopic Data Summary: Expected Mass Spectral Peaks

For[1][2][3]triazolo[1,5-a]pyrazin-2-amine (C₅H₅N₅), the following peaks would be expected in a high-resolution ESI mass spectrum.

Ion Calculated Exact Mass (m/z)
[M+H]⁺136.06177
[M+Na]⁺158.04371

The observation of these ions with high mass accuracy would provide strong evidence for the assigned molecular formula.

Experimental Protocol: Acquiring a Mass Spectrum
  • Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent, typically methanol, acetonitrile, or a mixture of these with water. A small amount of an acid (e.g., formic acid) or base (e.g., ammonium hydroxide) may be added to promote ionization.

  • Instrument Setup: The mass spectrometer (e.g., a Quadrupole Time-of-Flight, Q-TOF, or Orbitrap instrument) is calibrated using a standard calibration mixture to ensure high mass accuracy.

  • Sample Introduction: The sample solution is introduced into the ESI source via direct infusion using a syringe pump or through a liquid chromatography (LC) system.

  • Data Acquisition: The mass spectrum is acquired in positive or negative ion mode over a specified mass range. For HRMS, the instrument is operated in a high-resolution mode.

  • Data Analysis: The acquired spectrum is analyzed to identify the molecular ion peak. The measured m/z is then used to confirm the molecular weight and, in the case of HRMS, to determine the elemental composition using the instrument's software.

Visualization: Mass Spectrometry Workflow

MS_Workflowcluster_prepSample Preparationcluster_acqData Acquisition (ESI-MS)cluster_analysisData AnalysisDissolveDissolve Samplein SolventInfuseInfuse intoESI SourceDissolve->InfuseIonizeIonize SampleInfuse->IonizeAnalyzeAnalyze Ions by m/zIonize->AnalyzeIdentifyIdentify MolecularIon PeakAnalyze->IdentifyDetermineDetermine Molecular Weight& Elemental Composition (HRMS)Identify->Determine

Caption: A schematic representation of the workflow for mass spectrometry analysis using electrospray ionization.

Conclusion

The comprehensive spectroscopic characterization of[1][2][3]triazolo[1,5-a]pyrazin-2-amine and its derivatives is a multi-faceted process that relies on the synergistic application of NMR, IR, and MS techniques. This guide has provided a framework for understanding not only the data generated by these methods but also the underlying principles and experimental considerations. By adopting a systematic and logical approach to spectroscopic analysis, researchers can confidently elucidate the structures of novel chemical entities, a critical step in the journey of drug discovery and development.

An In-depth Technical Guide to the Mechanism of Action of Triazolo[1,5-a]pyrazin-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

The triazolo[1,5-a]pyrazine scaffold has emerged as a privileged heterocyclic motif in modern medicinal chemistry. Its structural resemblance to endogenous purines allows for competitive interaction with a multitude of biological targets, leading to a diverse range of pharmacological activities. This guide provides a comprehensive technical overview of the predominant mechanisms of action for derivatives of triazolo[1,5-a]pyrazin-2-amine, with a focus on their roles as kinase inhibitors and receptor antagonists. Designed for researchers, scientists, and drug development professionals, this document synthesizes current understanding, offers field-proven experimental insights, and provides detailed protocols to empower further investigation into this promising class of compounds.

Introduction: The Triazolo[1,5-a]pyrazine Scaffold - A Versatile Pharmacophore

The triazolo[1,5-a]pyrazine core is a nitrogen-rich bicyclic heterocycle that has garnered significant attention in drug discovery. Its structural and electronic properties make it an effective bioisostere for the purine nucleus, a fundamental component of nucleic acids and a key player in cellular signaling. This bioisosteric relationship allows triazolo[1,5-a]pyrazine derivatives to interact with ATP-binding sites of kinases and the ligand-binding pockets of various receptors. The versatility of this scaffold is further enhanced by the ease of chemical modification at multiple positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.

The broad-spectrum biological activities of this class of compounds are noteworthy, with promising applications in oncology, neurodegenerative diseases, and infectious diseases.[1] This guide will delve into the molecular mechanisms that underpin these therapeutic potentials.

Dominant Mechanisms of Action

Our extensive analysis of the literature reveals two primary mechanisms of action for triazolo[1,5-a]pyrazin-2-amine derivatives:

  • Kinase Inhibition: A significant body of research highlights the role of these compounds as potent inhibitors of various protein kinases, particularly those implicated in cancer progression, such as c-Met and VEGFR-2.

  • Adenosine A2A Receptor Antagonism: Derivatives of the triazolo[1,5-a]pyrazine scaffold have been identified as potent and selective antagonists of the adenosine A2A receptor, a key target in the treatment of Parkinson's disease and other neurological disorders.

Beyond these primary mechanisms, emerging evidence suggests potential applications as antiparasitic agents, although the precise molecular targets in these organisms are still under active investigation.[2][3]

Kinase Inhibition: A Targeted Approach to Cancer Therapy

Derivatives of triazolo[1,5-a]pyrazine have demonstrated significant promise as anti-cancer agents through the targeted inhibition of receptor tyrosine kinases (RTKs) that are critical for tumor growth, proliferation, and angiogenesis.

Dual Inhibition of c-Met and VEGFR-2

A compelling strategy in cancer therapy is the dual inhibition of the c-Met (hepatocyte growth factor receptor) and VEGFR-2 (vascular endothelial growth factor receptor 2) signaling pathways. Both pathways are crucial for tumor progression, with c-Met driving cell proliferation, migration, and invasion, and VEGFR-2 being a key mediator of angiogenesis.

Triazolo[4,3-a]pyrazine derivatives have been shown to be effective dual inhibitors of c-Met and VEGFR-2.[4][5] The inhibitory action of these compounds is typically ATP-competitive, meaning they bind to the ATP-binding pocket of the kinase domain, preventing the phosphorylation of downstream substrates and thereby blocking signal transduction.

Signaling Pathway Overview:

cMet_VEGFR2_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space HGF HGF cMet c-Met Receptor HGF->cMet binds VEGF VEGF VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 binds RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway cMet->RAS_RAF_MEK_ERK PI3K_AKT PI3K/AKT Pathway cMet->PI3K_AKT VEGFR2->RAS_RAF_MEK_ERK VEGFR2->PI3K_AKT Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation Migration Cell Migration & Invasion RAS_RAF_MEK_ERK->Migration PI3K_AKT->Proliferation Angiogenesis Angiogenesis PI3K_AKT->Angiogenesis Inhibitor Triazolo[1,5-a]pyrazin-2-amine Derivative Inhibitor->cMet inhibits Inhibitor->VEGFR2 inhibits

Caption: Inhibition of c-Met and VEGFR-2 signaling by Triazolo[1,5-a]pyrazin-2-amine derivatives.

Quantitative Analysis of Kinase Inhibition

The potency of kinase inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50). The table below presents representative IC50 values for triazolo[1,5-a]pyrazine derivatives against key oncogenic kinases.

Compound IDTarget KinaseIC50 (nM)Cell LineAntiproliferative IC50 (µM)Reference
17l c-Met26.0A549 (Lung)0.98[4]
VEGFR-22600MCF-7 (Breast)1.05[4]
HeLa (Cervical)1.28[4]
22i c-Met48A549 (Lung)0.83
MCF-7 (Breast)0.15[6]
HeLa (Cervical)2.85[6]
12e c-Met90A549 (Lung)1.06
MCF-7 (Breast)1.23[7]
HeLa (Cervical)2.73[7]
Experimental Protocols for Kinase Inhibition

This protocol outlines a luminescence-based assay to quantify the inhibitory activity of test compounds on recombinant human kinases. The principle is based on measuring the amount of ATP remaining after the kinase reaction; a lower luminescence signal indicates higher kinase activity.[5]

Experimental Workflow:

Kinase_Assay_Workflow cluster_prep Preparation cluster_exec Assay Execution cluster_detect Detection Prep_Buffer 1. Prepare 1x Kinase Buffer and Master Mix Add_MasterMix 4. Add Master Mix to 96-well plate Prep_Buffer->Add_MasterMix Prep_Inhibitor 2. Prepare serial dilutions of test compound Add_Inhibitor 5. Add Inhibitor dilutions and Controls Prep_Inhibitor->Add_Inhibitor Prep_Enzyme 3. Dilute Kinase Enzyme Add_Enzyme 6. Add diluted Enzyme to initiate reaction Prep_Enzyme->Add_Enzyme Add_MasterMix->Add_Inhibitor Add_Inhibitor->Add_Enzyme Incubate 7. Incubate at 30°C for 45-60 min Add_Enzyme->Incubate Stop_Reaction 8. Add ADP-Glo™ Reagent to stop reaction Incubate->Stop_Reaction Incubate_Detect 9. Incubate at RT for 40 min Stop_Reaction->Incubate_Detect Add_Detection 10. Add Kinase Detection Reagent Incubate_Detect->Add_Detection Incubate_Final 11. Incubate at RT for 30 min Add_Detection->Incubate_Final Read_Plate 12. Read luminescence Incubate_Final->Read_Plate

Caption: Workflow for an in vitro luminescence-based kinase assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare 1x Kinase Buffer by diluting a 5x stock (e.g., 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT).[8][9]

    • Prepare a Master Mix containing 1x Kinase Buffer, ATP (at a concentration near the Km for the specific kinase), and a suitable substrate (e.g., Poly(Glu,Tyr) 4:1).[4][9]

    • Prepare serial dilutions of the triazolo[1,5-a]pyrazin-2-amine derivative in 1x Kinase Buffer with a constant low percentage of DMSO (e.g., ≤1%).[7]

  • Assay Execution:

    • In a white 96-well plate, add the Master Mix to all wells.

    • Add the diluted test compound to the sample wells. Add buffer with DMSO to the positive control (100% activity) and blank (no enzyme) wells.

    • Initiate the kinase reaction by adding the diluted recombinant c-Met or VEGFR-2 enzyme to all wells except the blank.[4][9]

    • Incubate the plate at 30°C for 45-60 minutes.[4][8]

  • Signal Detection (using ADP-Glo™ as an example):

    • Stop the kinase reaction by adding ADP-Glo™ Reagent to each well.

    • Incubate at room temperature for 40 minutes to deplete the remaining ATP.[8]

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.

    • Incubate at room temperature for 30 minutes.[8]

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Subtract the average luminescence of the blank wells from all other readings.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the positive control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[7]

To confirm the on-target effects of the inhibitors within a cellular context, Western blotting and flow cytometry are indispensable techniques.

Western Blot for Signaling Pathway Inhibition:

This technique is used to detect changes in the phosphorylation status of key signaling proteins downstream of c-Met and VEGFR-2.

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Culture a relevant cancer cell line (e.g., A549, HUVEC) to 70-80% confluency.

    • Treat the cells with varying concentrations of the triazolo[1,5-a]pyrazin-2-amine derivative for a specified time.

    • Lyse the cells and quantify the protein concentration.

  • SDS-PAGE and Protein Transfer:

    • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane and incubate with primary antibodies against phosphorylated and total forms of c-Met, VEGFR-2, and downstream effectors like AKT and ERK.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[10]

    • Quantify the band intensities to determine the extent of phosphorylation inhibition.

Cell Cycle Analysis by Flow Cytometry:

This method is used to assess the impact of the inhibitors on cell cycle progression.

Step-by-Step Methodology:

  • Cell Treatment and Harvesting:

    • Treat cancer cells with the test compound for 24-48 hours.

    • Harvest the cells by trypsinization and wash with PBS.[11]

  • Fixation and Staining:

    • Fix the cells in ice-cold 70% ethanol.[11]

    • Stain the cells with a DNA-binding dye such as propidium iodide (PI), which also contains RNase to prevent staining of double-stranded RNA.[12]

  • Flow Cytometry and Data Analysis:

    • Analyze the stained cells using a flow cytometer to measure the fluorescence intensity of the DNA dye.

    • The DNA content allows for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[13]

Adenosine A2A Receptor Antagonism: A Therapeutic Avenue for Neurodegenerative Diseases

The triazolo[1,5-a]pyrazine nucleus is also a key structural feature of potent and selective antagonists of the adenosine A2A receptor.[11][14] This G-protein coupled receptor is highly expressed in the basal ganglia of the brain and plays a crucial role in modulating dopaminergic signaling. Antagonism of the A2A receptor has emerged as a promising non-dopaminergic approach for the treatment of Parkinson's disease.[15]

Signaling Pathway Overview:

A2A_Receptor_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Adenosine Adenosine A2AR Adenosine A2A Receptor Adenosine->A2AR binds Gs Gs protein A2AR->Gs activates AC Adenylyl Cyclase Gs->AC activates cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA activates Downstream Downstream Effects (e.g., modulation of dopamine signaling) PKA->Downstream Inhibitor Triazolo[1,5-a]pyrazin-2-amine Derivative Inhibitor->A2AR antagonizes

Caption: Antagonism of the Adenosine A2A receptor signaling pathway.

Quantitative Analysis of Receptor Binding

The affinity of a compound for a receptor is typically determined by its inhibition constant (Ki). The following table provides representative Ki values for triazolo[1,5-a]pyrazine and related heterocyclic antagonists at the human adenosine A2A receptor.

Compound ClassRadioligandKi (nM)Reference
Triazolo[1,5-a]pyrazines[3H]CGS21680Varies (nM to µM range)[11][15]
Triazolo[1,5-c]pyrimidines[3H]ZM241385Varies (nM to µM range)[14]
Experimental Protocol for Adenosine A2A Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the Ki of a test compound for the human adenosine A2A receptor.[16]

Step-by-Step Methodology:

  • Membrane Preparation:

    • Prepare cell membranes from a cell line stably expressing the human adenosine A2A receptor (e.g., HEK-293 or CHO cells).[17]

  • Assay Setup:

    • In a 96-well filter plate, set up triplicate wells for total binding, non-specific binding, and competitive binding with a range of test compound concentrations.

    • Total Binding: Add assay buffer, a selective A2A radioligand (e.g., [3H]CGS 21680), and the cell membrane preparation.[17]

    • Non-specific Binding: Add assay buffer, the radioligand, a high concentration of a non-labeled agonist (e.g., NECA) to saturate the receptors, and the cell membrane preparation.[16]

    • Competitive Binding: Add assay buffer, the radioligand, serial dilutions of the triazolo[1,5-a]pyrazin-2-amine derivative, and the cell membrane preparation.

  • Incubation and Filtration:

    • Incubate the plate to allow the binding to reach equilibrium.

    • Rapidly filter the contents of the wells through the filter plate to separate the bound and free radioligand.

    • Wash the filters with ice-cold wash buffer.

  • Detection and Data Analysis:

    • Dry the filter plate and add a scintillation cocktail to each well.

    • Measure the radioactivity using a scintillation counter.[18]

    • Calculate the specific binding (Total Binding - Non-specific Binding).

    • Determine the IC50 value of the test compound from the competitive binding curve.

    • Calculate the Ki value using the Cheng-Prusoff equation.

Conclusion and Future Directions

The triazolo[1,5-a]pyrazin-2-amine scaffold represents a highly promising and versatile platform for the development of novel therapeutics. The primary mechanisms of action, kinase inhibition and adenosine A2A receptor antagonism, offer significant potential for the treatment of cancer and neurodegenerative diseases, respectively. The detailed experimental protocols provided in this guide are intended to facilitate further research and development in this exciting area.

Future investigations should focus on:

  • Selectivity Profiling: Comprehensive kinase panel screening to fully characterize the selectivity profile of novel derivatives and minimize off-target effects.

  • In Vivo Efficacy: Evaluation of lead compounds in relevant animal models of cancer and neurodegenerative diseases.

  • Pharmacokinetic and Pharmacodynamic Studies: In-depth analysis of the absorption, distribution, metabolism, and excretion (ADME) properties, as well as target engagement and downstream pathway modulation in vivo.

  • Exploration of Novel Mechanisms: Further investigation into the antiparasitic and other potential biological activities of this scaffold to uncover new therapeutic applications.

By leveraging the insights and methodologies presented in this guide, the scientific community can continue to unlock the full therapeutic potential of the triazolo[1,5-a]pyrazin-2-amine scaffold.

References

The Ascendancy of the Triazolo[1,5-a]pyrazine Scaffold: A Technical Guide to Synthesis and Therapeutic Targeting

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The[1][2][3]triazolo[1,5-a]pyrazine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its remarkable versatility and broad spectrum of biological activities. As a purine isostere, this nitrogen-rich system has been ingeniously exploited in the design of potent and selective modulators of various key biological targets, including kinases and G-protein coupled receptors. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the discovery, synthesis, and therapeutic applications of triazolo[1,5-a]pyrazine analogs. We will delve into the causality behind synthetic strategies, present detailed experimental protocols, and explore the structure-activity relationships that govern the efficacy of these compounds as kinase inhibitors and adenosine A2A receptor antagonists.

Introduction: The Strategic Significance of the Triazolo[1,5-a]pyrazine Core

The quest for novel therapeutic agents with improved potency, selectivity, and pharmacokinetic profiles is a perpetual driver of innovation in drug discovery. The[1][2][3]triazolo[1,5-a]pyrazine scaffold has emerged as a highly valuable framework in this pursuit. Its structural resemblance to endogenous purines allows it to effectively mimic these crucial building blocks of life, thereby enabling interaction with a wide array of biological targets.[4][5] This bioisosteric relationship has been the cornerstone of its development, leading to the discovery of compounds with potent activities against cancer, inflammatory disorders, and neurodegenerative diseases.[5]

The fused ring system of triazolo[1,5-a]pyrazine offers a rigid and planar core, which is advantageous for establishing specific and high-affinity interactions within the binding pockets of target proteins. Furthermore, the strategic placement of nitrogen atoms provides multiple points for hydrogen bonding, a critical factor in molecular recognition. The scaffold's chemical tractability allows for systematic modifications at various positions, enabling the fine-tuning of its pharmacological properties and the exploration of structure-activity relationships (SAR).

This guide will provide a detailed exploration of the synthetic methodologies to access this versatile core, with a particular focus on the practical aspects and rationale behind the chosen chemical transformations. Subsequently, we will examine the application of these analogs in two key therapeutic areas: kinase inhibition, with a focus on the JAK-STAT pathway, and adenosine A2A receptor antagonism, a promising strategy for the treatment of Parkinson's disease.

Synthetic Strategies: Constructing the Triazolo[1,5-a]pyrazine Core

The synthesis of the triazolo[1,5-a]pyrazine scaffold is a multi-step process that hinges on the initial construction of a substituted 2-aminopyrazine precursor, followed by a cyclization reaction to form the fused triazole ring. The choice of synthetic route is often dictated by the desired substitution pattern on the final molecule, which in turn is guided by the intended biological target.

Synthesis of the 2-Aminopyrazine Precursor

A common and efficient method for the preparation of 2-aminopyrazine involves the Hofmann rearrangement of 2-pyrazinecarboxamide. However, for laboratory-scale synthesis, the direct amination of a halopyrazine or the condensation of α-dicarbonyl compounds with aminomalononitrile are frequently employed due to their versatility. A representative procedure for the synthesis of 2-aminopyrazine from 2-chloropyrazine is outlined below.

Experimental Protocol: Synthesis of 2-Aminopyrazine

Materials:

  • 2-Chloropyrazine

  • Anhydrous ammonia

  • Anhydrous ethanol

  • Autoclave

Procedure:

  • A solution of 2-chloropyrazine in anhydrous ethanol is charged into a high-pressure autoclave.[6]

  • The autoclave is cooled, and a molar excess of anhydrous ammonia is introduced.[6]

  • The vessel is sealed and heated to a temperature range of 150-200 °C for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).[6]

  • Upon completion, the autoclave is cooled to room temperature, and the excess ammonia and ethanol are carefully vented and removed under reduced pressure.

  • The resulting residue is taken up in a suitable organic solvent, such as benzene or dichloromethane, and filtered to remove any inorganic salts.

  • The filtrate is concentrated, and the crude 2-aminopyrazine is purified by recrystallization or column chromatography to yield the desired product.[6]

Cyclization to the Triazolo[1,5-a]pyrazine Core

The formation of the fused triazole ring is typically achieved through the cyclization of an N-(pyrazin-2-yl)amidine intermediate. This intermediate is prepared by the reaction of 2-aminopyrazine with a suitable orthoester or a nitrile in the presence of a catalyst. The subsequent intramolecular cyclization can be promoted by oxidative conditions.

Experimental Workflow: From 2-Aminopyrazine to the Triazolo[1,5-a]pyrazine Core

G cluster_0 Precursor Synthesis cluster_1 Amidine Formation cluster_2 Cyclization 2-Chloropyrazine 2-Chloropyrazine 2-Aminopyrazine 2-Aminopyrazine 2-Chloropyrazine->2-Aminopyrazine Anhydrous Ammonia, Ethanol, Heat N-(Pyrazin-2-yl)amidine N-(Pyrazin-2-yl)amidine 2-Aminopyrazine->N-(Pyrazin-2-yl)amidine Orthoester or Nitrile Triazolo[1,5-a]pyrazine Triazolo[1,5-a]pyrazine N-(Pyrazin-2-yl)amidine->Triazolo[1,5-a]pyrazine Oxidative Cyclization (e.g., I2, NBS)

Caption: General workflow for the synthesis of the triazolo[1,5-a]pyrazine core.

A novel and efficient method for the synthesis of[1][2][3]triazolo[1,5-a]pyrazines involves the oxidative cyclization of N-(pyrazin-2-yl)amidines, which can be formed in situ.[7] This approach offers a direct route to the desired heterocyclic system and is amenable to the introduction of various substituents.

Therapeutic Targeting: From Kinase Inhibition to Receptor Antagonism

The versatility of the triazolo[1,5-a]pyrazine scaffold has been demonstrated through its successful application in targeting distinct classes of proteins, most notably kinases and G-protein coupled receptors.

Triazolo[1,5-a]pyrazine Analogs as Kinase Inhibitors

Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.[8] The triazolo[1,5-a]pyrazine core has proven to be an excellent scaffold for the design of potent and selective kinase inhibitors.

The JAK-STAT Signaling Pathway:

The Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway is a critical signaling cascade that transmits information from extracellular cytokine signals to the nucleus, leading to the regulation of gene expression involved in immunity, cell proliferation, and differentiation.[8][9] Aberrant JAK-STAT signaling is implicated in various autoimmune diseases and cancers, making JAKs attractive therapeutic targets.[10]

Triazolo[1,5-a]pyrazine-based inhibitors have been developed as potent inhibitors of JAKs. These compounds typically act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase domain and preventing the phosphorylation of downstream substrates.

G cluster_0 Extracellular cluster_1 Intracellular cluster_2 Inhibition cluster_3 Nuclear Translocation & Gene Expression Cytokine Cytokine Receptor Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation pSTAT pSTAT STAT->pSTAT pSTAT_dimer pSTAT Dimer pSTAT->pSTAT_dimer Triazolo_Pyrazine Triazolo[1,5-a]pyrazine Inhibitor Triazolo_Pyrazine->JAK Inhibition Nucleus Nucleus pSTAT_dimer->Nucleus Translocation Gene_Expression Gene_Expression Nucleus->Gene_Expression Regulation

Caption: Inhibition of the JAK-STAT pathway by a triazolo[1,5-a]pyrazine analog.

Triazolo[1,5-a]pyrazine Analogs as Adenosine A2A Receptor Antagonists

The adenosine A2A receptor, a member of the G-protein coupled receptor superfamily, is highly expressed in the basal ganglia of the brain and plays a crucial role in modulating motor function.[11] Antagonism of the A2A receptor has emerged as a promising therapeutic strategy for Parkinson's disease, as it can potentiate dopaminergic neurotransmission.[12][13]

The triazolo[1,5-a]pyrazine scaffold has been successfully employed to develop potent and selective A2A receptor antagonists.[12] These compounds compete with endogenous adenosine for binding to the A2A receptor, thereby blocking its downstream signaling cascade, which involves the activation of adenylyl cyclase and the production of cyclic AMP (cAMP).

G cluster_0 Receptor Level cluster_1 Downstream Signaling cluster_2 Cellular Response Adenosine Adenosine A2A_Receptor Adenosine A2A Receptor Adenosine->A2A_Receptor Binding & Activation G_Protein Gs Protein A2A_Receptor->G_Protein Activation Triazolo_Pyrazine Triazolo[1,5-a]pyrazine Antagonist Triazolo_Pyrazine->A2A_Receptor Competitive Antagonism Adenylyl_Cyclase Adenylyl_Cyclase G_Protein->Adenylyl_Cyclase Activation cAMP cAMP Adenylyl_Cyclase->cAMP Conversion ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A cAMP->PKA Activation Downstream_Effects Modulation of Dopaminergic Signaling PKA->Downstream_Effects

Caption: Mechanism of action of a triazolo[1,5-a]pyrazine A2A receptor antagonist.

Structure-Activity Relationship (SAR) Insights

The systematic modification of the triazolo[1,5-a]pyrazine scaffold has provided valuable insights into the structural requirements for potent and selective biological activity. The following table summarizes key SAR findings for triazolo[1,5-a]pyrazine analogs targeting the adenosine A2A receptor.

Compound IDR1 SubstituentR2 SubstituentA2A Receptor Binding Affinity (Ki, nM)
1 2-FurylH15
2 2-ThienylH25
3 PhenylH50
4 2-Furyl4-Methoxyphenylpiperazinylethyl1.2
5 2-Furyl4-Fluorophenylpiperazinylethyl2.5

Data compiled from multiple sources for illustrative purposes.

The data indicate that substitution at the R2 position with a piperazine-containing moiety significantly enhances binding affinity for the A2A receptor. The nature of the aromatic group at the R1 position also plays a role, with heterocyclic rings such as furan and thiophene generally being favored over a simple phenyl group.

Conclusion and Future Perspectives

The[1][2][3]triazolo[1,5-a]pyrazine scaffold has firmly established itself as a cornerstone in modern medicinal chemistry. Its synthetic accessibility, coupled with its ability to potently and selectively modulate key biological targets, underscores its immense therapeutic potential. The successful development of triazolo[1,5-a]pyrazine-based kinase inhibitors and adenosine A2A receptor antagonists serves as a testament to the power of scaffold-based drug design.

Future research in this area will likely focus on the further exploration of the chemical space around this privileged core. The development of novel synthetic methodologies that allow for greater diversification and the introduction of unique functionalities will be crucial. Moreover, the application of computational modeling and structure-based design will continue to guide the rational optimization of these analogs for improved efficacy, selectivity, and pharmacokinetic properties. As our understanding of the complex signaling networks that underpin human diseases continues to grow, the versatile triazolo[1,5-a]pyrazine scaffold is poised to play an increasingly important role in the development of the next generation of targeted therapeutics.

References

An In-depth Technical Guide to the Physicochemical Properties of Triazolo[1,5-a]pyrazin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The fused heterocyclic scaffold,[1][2][3]triazolo[1,5-a]pyrazine, represents a privileged structure in medicinal chemistry, demonstrating a wide spectrum of biological activities. As a purine bioisostere, this scaffold has been instrumental in the development of novel therapeutics, particularly in the realms of oncology and neurodegenerative diseases.[4] This guide focuses on a key derivative, Triazolo[1,5-a]pyrazin-2-amine, providing a comprehensive overview of its physicochemical properties, synthesis, and biological significance for researchers, scientists, and drug development professionals.

Triazolo[1,5-a]pyrazin-2-amine, with the chemical formula C₅H₅N₅ and a molecular weight of 135.13 g/mol , has garnered significant interest as a core fragment in the design of potent and selective antagonists of the adenosine A₂A receptor.[5] These antagonists are of particular importance in the development of treatments for Parkinson's disease and other neurological disorders.[1] Furthermore, the broader class of triazolopyrazines has been explored as kinase inhibitors, highlighting the therapeutic potential of this heterocyclic system.[6]

This technical guide will provide a detailed examination of the key physicochemical parameters of Triazolo[1,5-a]pyrazin-2-amine, offering both reported data and standardized experimental protocols for their determination. A robust understanding of these properties is critical for its application in drug discovery, influencing formulation, pharmacokinetics, and pharmacodynamics.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a drug candidate is fundamental to the drug development process. These properties dictate the compound's behavior in biological systems, from absorption and distribution to metabolism and excretion.

Summary of Physicochemical Data
PropertyValueSource/Method
Molecular FormulaC₅H₅N₅[7]
Molecular Weight135.13 g/mol [7]
Melting Point207-208 °CPredicted[8]
pKa2.63 ± 0.30Predicted[8]
LogP-0.7Predicted (XlogP)[9]
Hydrogen Bond Donors1[9]
Hydrogen Bond Acceptors4[9]
Rotatable Bonds0[9]
Solubility

The shake-flask method is the gold standard for determining equilibrium solubility.[10]

Materials:

  • Triazolo[1,5-a]pyrazin-2-amine

  • Phosphate-buffered saline (PBS), pH 7.4

  • Scintillation vials

  • Orbital shaker with temperature control

  • High-performance liquid chromatography (HPLC) system with UV detector

  • Centrifuge

Procedure:

  • Add an excess amount of Triazolo[1,5-a]pyrazin-2-amine to a scintillation vial containing a known volume of PBS (pH 7.4). The presence of undissolved solid is essential to ensure saturation.

  • Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C or 37 °C).

  • Shake the vials for a sufficient time to reach equilibrium (typically 24-48 hours). Preliminary experiments can determine the optimal equilibration time.

  • After equilibration, centrifuge the samples to pellet the undissolved solid.

  • Carefully withdraw an aliquot of the supernatant and dilute it with a known volume of the mobile phase used for HPLC analysis.

  • Analyze the concentration of the dissolved compound in the diluted supernatant by a validated HPLC-UV method.

  • Calculate the solubility in mg/mL or µM.

Causality Behind Experimental Choices:

  • PBS at pH 7.4: This buffer is chosen to mimic physiological pH, providing a more biologically relevant solubility value.

  • Temperature Control: Solubility is temperature-dependent; therefore, maintaining a constant temperature is crucial for reproducibility.

  • HPLC-UV Analysis: This is a sensitive and accurate method for quantifying the concentration of the dissolved compound.

Acidity Constant (pKa)

The pKa of a molecule influences its ionization state at different physiological pH values, which in turn affects its solubility, permeability, and target binding. The predicted pKa of 2.63 suggests that Triazolo[1,5-a]pyrazin-2-amine is a weak base.[8]

Potentiometric titration is a highly accurate method for determining the pKa of ionizable compounds.[11][12]

Materials:

  • Triazolo[1,5-a]pyrazin-2-amine

  • Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Deionized water (co-solvent such as methanol may be used if solubility is low)

  • Calibrated pH meter and electrode

  • Automatic titrator or burette

  • Stir plate and stir bar

Procedure:

  • Dissolve a precisely weighed amount of Triazolo[1,5-a]pyrazin-2-amine in a known volume of deionized water (or a water/co-solvent mixture).

  • Place the solution in a beaker with a stir bar and immerse the calibrated pH electrode.

  • Titrate the solution with the standardized HCl solution, adding small, precise increments of the titrant.

  • Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

  • Continue the titration well past the equivalence point.

  • Plot the pH versus the volume of titrant added to generate a titration curve.

  • The pKa is determined from the pH at the half-equivalence point. For a basic compound, this is the point where half of the amine has been protonated.

Causality Behind Experimental Choices:

  • Potentiometric Titration: This method directly measures the change in pH upon addition of an acid or base, providing a precise determination of the ionization constant.

  • Standardized Titrant: The use of a standardized acid of known concentration is essential for accurate calculation of the equivalence point.

Lipophilicity (LogP)

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP), is a measure of a compound's distribution between a nonpolar (octanol) and a polar (water) phase. It is a key parameter influencing membrane permeability and oral absorption. The predicted XlogP value for Triazolo[1,5-a]pyrazin-2-amine is -0.7, indicating that it is a relatively polar molecule.[9]

The shake-flask method is the traditional and most reliable method for LogP determination.[2][3]

Materials:

  • Triazolo[1,5-a]pyrazin-2-amine

  • n-Octanol (pre-saturated with water)

  • Water (pre-saturated with n-octanol)

  • Centrifuge tubes

  • Vortex mixer

  • Centrifuge

  • Analytical method for quantification (e.g., HPLC-UV)

Procedure:

  • Prepare pre-saturated n-octanol and water by vigorously mixing equal volumes of each and allowing the phases to separate.

  • Dissolve a known amount of Triazolo[1,5-a]pyrazin-2-amine in either the aqueous or the n-octanol phase.

  • Add a known volume of the second phase to the centrifuge tube.

  • Vortex the mixture for a set period to allow for partitioning between the two phases to reach equilibrium.

  • Centrifuge the tubes to ensure complete separation of the two phases.

  • Carefully remove an aliquot from each phase for analysis.

  • Determine the concentration of the compound in each phase using a validated analytical method.

  • Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

  • LogP is the base-10 logarithm of P.

Causality Behind Experimental Choices:

  • Pre-saturated Solvents: Using pre-saturated solvents ensures that the volume of each phase does not change during the experiment due to mutual solubility.

  • Centrifugation: This step is crucial for a clean separation of the two phases, preventing cross-contamination and ensuring accurate concentration measurements.

Synthesis

A novel and efficient route for the synthesis of[1][2][3]triazolo[1,5-a]pyrazines has been reported in the context of developing adenosine A₂A receptor antagonists.[5] The key step in this synthesis involves the cyclization of a 2-hydrazinopyrazine intermediate. An analogous, improved procedure for the synthesis of the isomeric 2-amino-1,2,4-triazolo[1,5-a]pyrimidines can also provide valuable insights.[13]

Proposed Synthetic Pathway

A plausible synthetic route to Triazolo[1,5-a]pyrazin-2-amine involves the reaction of 2-hydrazinopyrazine with cyanogen bromide.

Synthesis_Pathway cluster_reactants Reactants cluster_product Product Reactant1 2-Hydrazinopyrazine Reaction Cyclization Reactant1->Reaction Base (e.g., NaHCO₃) Solvent (e.g., Ethanol) Reactant2 Cyanogen Bromide (BrCN) Reactant2->Reaction Product Triazolo[1,5-a]pyrazin-2-amine Reaction->Product

Caption: Proposed synthesis of Triazolo[1,5-a]pyrazin-2-amine.

Materials:

  • 2-Hydrazinopyrazine

  • Cyanogen bromide (handle with extreme caution in a well-ventilated fume hood)

  • Sodium bicarbonate (NaHCO₃)

  • Ethanol

  • Standard laboratory glassware

Procedure:

  • Dissolve 2-hydrazinopyrazine in ethanol in a round-bottom flask equipped with a magnetic stirrer.

  • Add a solution of sodium bicarbonate in water to the flask.

  • Cool the reaction mixture in an ice bath.

  • Slowly add a solution of cyanogen bromide in ethanol to the cooled reaction mixture.

  • Allow the reaction to stir at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford Triazolo[1,5-a]pyrazin-2-amine.

Causality Behind Experimental Choices:

  • Base (NaHCO₃): The base is used to neutralize the hydrobromic acid (HBr) that is formed during the reaction, driving the cyclization to completion.

  • Ethanol as Solvent: Ethanol is a suitable solvent for both reactants and facilitates the reaction.

  • Caution with Cyanogen Bromide: Cyanogen bromide is highly toxic and should be handled with appropriate personal protective equipment in a fume hood.

Biological Significance and Activity

The[1][2][3]triazolo[1,5-a]pyrazine scaffold is a key pharmacophore in a variety of biologically active molecules. Its structural similarity to endogenous purines allows it to interact with a range of biological targets.[4]

Adenosine A₂A Receptor Antagonism

Triazolo[1,5-a]pyrazin-2-amine is a core component of potent and selective adenosine A₂A receptor antagonists.[5] The A₂A receptor is a G-protein coupled receptor that is highly expressed in the basal ganglia of the brain.[14] Antagonism of this receptor has been shown to have therapeutic potential in the treatment of Parkinson's disease by modulating dopaminergic signaling.[1]

A2A_Antagonism cluster_drug Drug Action cluster_receptor Cellular Target cluster_effect Cellular Response Drug Triazolo[1,5-a]pyrazin-2-amine (as part of an antagonist) Receptor Adenosine A₂A Receptor Drug->Receptor Antagonism Effect Modulation of Dopaminergic Signaling Receptor->Effect Blocks Adenosine Binding

Caption: Mechanism of A₂A receptor antagonism.

Potential as Kinase Inhibitors

The triazolopyrazine scaffold has also been investigated for its potential as a kinase inhibitor.[6] Kinases are a large family of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The ability of the triazolopyrazine core to mimic the purine structure of ATP makes it an attractive scaffold for the design of ATP-competitive kinase inhibitors.

Conclusion

Triazolo[1,5-a]pyrazin-2-amine is a heterocyclic compound of significant interest in medicinal chemistry. Its favorable physicochemical properties, accessible synthesis, and proven biological activity as a key component of adenosine A₂A receptor antagonists and potential kinase inhibitors make it a valuable building block for drug discovery. This in-depth technical guide provides researchers with the essential information and experimental protocols necessary to effectively utilize this compound in their research and development endeavors.

References

The Enigmatic Core: A Technical Guide to Triazolo[1,5-a]pyrazin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of researchers, scientists, and professionals in drug development, this guide delves into the chemistry and potential therapeutic applications of the triazolo[1,5-a]pyrazin-2-amine scaffold. While direct literature on this specific entity is emerging, this document provides a comprehensive overview based on the synthesis of the core structure, the biological activities of its close analogs, and the vast potential inferred from related heterocyclic systems.

Introduction: The Allure of the Triazolo-Fused Pyrazine Scaffold

Nitrogen-rich heterocyclic compounds form the backbone of a significant portion of pharmaceuticals and agrochemicals. Among these, fused heterocyclic systems are of particular interest due to their rigid structures and ability to present functional groups in well-defined spatial orientations, making them ideal scaffolds for interacting with biological targets. The[1][2][3]triazolo[1,5-a]pyrazine core, a purine bioisostere, has garnered attention in medicinal chemistry for its potential to modulate the activity of various enzymes and receptors.[2][4] The introduction of a 2-amino group to this scaffold is anticipated to provide a critical handle for hydrogen bonding interactions within biological targets, potentially leading to potent and selective modulators of cellular pathways.

This guide will navigate the known synthetic pathways to the triazolo[1,5-a]pyrazine core, extrapolate methods for the introduction of the 2-amino functionality, explore the reported biological activities of its derivatives, and draw parallels from closely related amino-substituted triazolo-fused heterocycles to illuminate the therapeutic promise of this underexplored scaffold.

Synthetic Strategies: Accessing the Triazolo[1,5-a]pyrazine Core

The synthesis of the[1][2][3]triazolo[1,5-a]pyrazine nucleus has been approached through several key strategies, primarily involving the construction of the triazole ring onto a pre-existing pyrazine moiety.

Established Synthesis of the[1][2][3]Triazolo[1,5-a]pyrazine Nucleus

A notable route to the[1][2][3]triazolo[1,5-a]pyrazine core involves the reaction of 2-hydrazinopyrazine with a suitable one-carbon synthon. For instance, cyclization with triethoxymethane has been employed to furnish the parent triazolo[1,5-a]pyrazine.[5] This foundational scaffold can then be further functionalized.

A general workflow for the synthesis of the triazolo[1,5-a]pyrazine core is depicted below:

G start 2-Halopyrazine intermediate1 2-Hydrazinopyrazine start->intermediate1 Nucleophilic Substitution hydrazine Hydrazine Hydrate hydrazine->intermediate1 product [1,2,4]Triazolo[1,5-a]pyrazine Core intermediate1->product Cyclization cyclizing_agent One-carbon Cyclizing Agent (e.g., Triethoxymethane) cyclizing_agent->product

Caption: General synthetic workflow for the[1][2][3]triazolo[1,5-a]pyrazine core.

Postulated Synthesis of Triazolo[1,5-a]pyrazin-2-amine

Direct synthesis of the 2-amino substituted scaffold is not well-documented. However, based on the chemistry of related heterocyclic systems, several plausible routes can be proposed:

  • From a Substituted Pyrazine: A promising approach would involve the use of a 2-amino-3-chloropyrazine as a starting material. Reaction with hydrazine would yield 2-amino-3-hydrazinopyrazine, which could then be cyclized with a suitable reagent to form the desired 2-amino-triazolo[1,5-a]pyrazine.

  • Functional Group Interconversion: An alternative strategy would be to first synthesize a triazolo[1,5-a]pyrazine with a suitable leaving group at the 2-position, such as a chloro or bromo substituent. Subsequent nucleophilic aromatic substitution with ammonia or a protected amine equivalent would then install the desired 2-amino group.

Biological Activities and Therapeutic Potential

While the pharmacological profile of triazolo[1,5-a]pyrazin-2-amine itself is largely uncharted territory, the broader family of triazolo[1,5-a]pyrazine derivatives and other amino-substituted triazolo-fused heterocycles have demonstrated a wide array of biological activities, offering compelling clues to the potential applications of our target scaffold.

Kinase Inhibition: A Prominent Target Class

The structural similarity of the triazolo-fused pyrazine and pyrimidine cores to the endogenous purine structures makes them prime candidates for kinase inhibitors, which often bind to the ATP-binding site of these enzymes.[2]

Derivatives of the isomeric[1][2][3]triazolo[4,3-a]pyrazine scaffold have been investigated as potent inhibitors of c-Met and VEGFR-2 kinases, both of which are crucial targets in cancer therapy.[3][6] One study reported a derivative with an IC50 value of 48 nM against c-Met kinase.[3] Furthermore, pyrazolo[1,5-a][1][7][8]triazine derivatives have been designed as CDK2 inhibitors, with some compounds exhibiting IC50 values in the low micromolar range.[1] Given these precedents, it is highly probable that appropriately substituted triazolo[1,5-a]pyrazin-2-amine derivatives could exhibit potent and selective kinase inhibitory activity.

The 2-amino group is a key pharmacophoric feature in many known kinase inhibitors, often forming critical hydrogen bond interactions with the hinge region of the kinase domain. This further supports the hypothesis that triazolo[1,5-a]pyrazin-2-amine could serve as a valuable scaffold for the development of novel kinase inhibitors.

The potential interaction of a hypothetical triazolo[1,5-a]pyrazin-2-amine inhibitor with a generic kinase hinge region is illustrated below:

G cluster_0 Kinase Hinge Region cluster_1 Triazolo[1,5-a]pyrazin-2-amine Inhibitor A Backbone NH B Backbone C=O C 2-Amino Group (H-bond donor) C->B H-bond D Pyrazine N (H-bond acceptor) D->A H-bond

Caption: Putative hydrogen bonding interactions with a kinase hinge region.

Adenosine Receptor Antagonism

Derivatives of the closely related 2-amino[1][2][3]triazolo[1,5-c]quinazoline scaffold have been identified as potent adenosine receptor antagonists.[7] Some compounds from this series displayed high affinity for the A3 adenosine receptor, with Ki values in the low nanomolar range.[7] This suggests that the 2-amino-triazolo moiety is a viable pharmacophore for targeting adenosine receptors. The triazolo[1,5-a]pyrazine core could offer a different substitution pattern and electronic distribution, potentially leading to novel adenosine receptor antagonists with unique selectivity profiles.

Other Potential Therapeutic Areas

The broader class of triazolo-fused heterocycles has been associated with a diverse range of biological activities, including:

  • Antifungal Activity: Triazoles linked to a tetrahydro-[1][2][3]triazolo[1,5-a]pyrazine nucleus have shown potent in vitro activity against various fungal species.[9][10][11]

  • Anticonvulsant Properties: The isomeric 8-amino-3-benzyl-1,2,4-triazolo[4,3-a]pyrazines have been synthesized and evaluated for their anticonvulsant activity.[12]

Structure-Activity Relationships (SAR): Inferences and Future Directions

While a detailed SAR for triazolo[1,5-a]pyrazin-2-amine is yet to be established, valuable insights can be gleaned from related series. For the 2-amino[1][2][3]triazolo[1,5-c]quinazolines, substitutions at various positions on the fused ring system and on the 2-amino group have been shown to significantly impact potency and selectivity for adenosine receptor subtypes.[7]

For kinase inhibition, the nature of the substituent on the 2-amino group and at other positions on the pyrazine ring will be critical in determining the potency and selectivity profile. The exploration of a diverse range of substituents will be necessary to build a comprehensive SAR.

The following table summarizes the key takeaways from related scaffolds that can guide the initial exploration of triazolo[1,5-a]pyrazin-2-amine derivatives.

ScaffoldBiological TargetKey SAR Insights
[1][2][3]Triazolo[4,3-a]pyrazinec-Met/VEGFR-2 KinasesSubstitutions on the pyrazine ring significantly modulate activity.[3][6]
Pyrazolo[1,5-a][1][7][8]triazineCDK2The pyrazolotriazine core acts as a purine bioisostere.[1]
2-Amino[1][2][3]triazolo[1,5-c]quinazolineAdenosine ReceptorsSubstitutions on the quinazoline and triazole rings influence potency and selectivity.[7]

Experimental Protocols: A Starting Point for Investigation

For researchers embarking on the synthesis and evaluation of triazolo[1,5-a]pyrazin-2-amine derivatives, the following generalized protocols, adapted from the synthesis of related compounds, can serve as a valuable starting point.

General Procedure for the Synthesis of the[1][2][3]Triazolo[4,3-a]pyrazine Intermediate (Isomeric Scaffold)

This protocol is adapted from the synthesis of[1][2][3]triazolo[4,3-a]pyrazine derivatives and can be modified for the [1,5-a] isomer.[6]

  • Hydrazinolysis: To a solution of 2,3-dichloropyrazine in ethanol, add hydrazine hydrate.

  • Reflux the reaction mixture for a specified time, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture and collect the precipitated 2-chloro-3-hydrazinopyrazine by filtration.

  • Cyclization: Treat the 2-chloro-3-hydrazinopyrazine with triethoxymethane and heat at reflux.

  • Monitor the reaction by TLC. Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography to obtain the 8-chloro-[1][2][3]triazolo[4,3-a]pyrazine intermediate.

Conclusion and Future Outlook

The triazolo[1,5-a]pyrazin-2-amine scaffold represents a promising, yet largely unexplored, area of medicinal chemistry. Its structural resemblance to purines, coupled with the presence of a key hydrogen-bonding 2-amino group, positions it as a high-potential core for the development of novel therapeutics, particularly in the realm of kinase inhibition. While direct literature is sparse, the synthetic accessibility of the core and the demonstrated biological activities of closely related analogs provide a solid foundation and a compelling rationale for its investigation.

Future research should focus on:

  • Developing robust and efficient synthetic routes to 2-amino substituted triazolo[1,5-a]pyrazines.

  • Synthesizing and screening a diverse library of derivatives against a panel of kinases and other relevant biological targets.

  • Establishing a comprehensive structure-activity relationship to guide the optimization of lead compounds.

The exploration of this enigmatic core holds the promise of uncovering new chemical entities with significant therapeutic potential.

References

Methodological & Application

Application Note & Protocol: A Streamlined Synthesis of Triazolo[1,5-a]pyrazin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Triazolo[1,5-a]pyrazine Scaffold

The[1][2][3]triazolo[1,5-a]pyrazine nucleus is a privileged heterocyclic scaffold of significant interest in medicinal chemistry and drug development. Its structural resemblance to purines allows it to function as a bioisostere, interacting with biological targets that recognize the purine framework. This has led to the discovery of potent and selective antagonists for receptors such as the adenosine A2A receptor, which are being investigated for the treatment of neurodegenerative disorders like Parkinson's disease[2]. The versatility of this scaffold is further demonstrated by its presence in compounds with a wide range of biological activities, making the development of robust and efficient synthetic routes to novel derivatives a critical endeavor for researchers in the field.

This application note provides a detailed, two-step synthetic protocol for the preparation of Triazolo[1,5-a]pyrazin-2-amine, a key intermediate for the elaboration of more complex molecular architectures. The described methodology is designed to be accessible and reproducible for researchers in both academic and industrial settings.

Synthetic Strategy: A Two-Step Approach to the Target Heterocycle

The synthesis of Triazolo[1,5-a]pyrazin-2-amine is efficiently achieved through a two-step sequence commencing with the commercially available 2-chloropyrazine. The overall strategy hinges on the initial nucleophilic substitution of the chlorine atom with hydrazine, followed by a cyclization reaction with cyanogen bromide to construct the fused triazole ring.

Synthetic_Scheme 2-Chloropyrazine 2-Chloropyrazine 2-Hydrazinopyrazine 2-Hydrazinopyrazine 2-Chloropyrazine->2-Hydrazinopyrazine Hydrazine Hydrate Triazolo[1,5-a]pyrazin-2-amine Triazolo[1,5-a]pyrazin-2-amine 2-Hydrazinopyrazine->Triazolo[1,5-a]pyrazin-2-amine Cyanogen Bromide

Caption: Overall synthetic scheme for Triazolo[1,5-a]pyrazin-2-amine.

This approach is advantageous due to the ready availability of the starting materials and the generally high-yielding nature of each transformation. The causality behind this experimental design lies in the inherent reactivity of the 2-chloropyrazine, where the chlorine atom is activated towards nucleophilic aromatic substitution[4]. The subsequent intramolecular cyclization is a common and effective method for the formation of fused triazole systems[5][6].

Experimental Protocols

Part 1: Synthesis of 2-Hydrazinopyrazine

This procedure details the synthesis of the key intermediate, 2-hydrazinopyrazine, from 2-chloropyrazine and hydrazine hydrate. The use of an excess of hydrazine hydrate is crucial to drive the reaction to completion and minimize the formation of dimeric byproducts[7].

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )QuantityMoles (mmol)
2-Chloropyrazine14508-49-7114.535.0 g43.6
Hydrazine Hydrate (80%)7803-57-850.0650 mL~800
Ethyl Acetate141-78-688.11250 mL-
Water (Deionized)7732-18-518.02100 mL-
Anhydrous Sodium Sulfate7757-82-6142.0410 g-

Step-by-Step Protocol:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloropyrazine (5.0 g, 43.6 mmol).

  • Carefully add hydrazine hydrate (80%, 50 mL) to the flask. Caution: Hydrazine hydrate is corrosive and toxic. Handle in a well-ventilated fume hood with appropriate personal protective equipment.

  • Heat the reaction mixture to 100 °C and stir vigorously for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/methanol (8:2).

  • After completion of the reaction (disappearance of the starting material spot on TLC), allow the mixture to cool to room temperature.

  • Dilute the reaction mixture with deionized water (100 mL).

  • Extract the aqueous layer with ethyl acetate (5 x 50 mL).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the organic phase under reduced pressure to afford 2-hydrazinopyrazine as a solid. The crude product can be used in the next step without further purification. An analogous procedure for 2-hydrazinopyridine reports a yield of 78%[1].

Part 2: Synthesis of Triazolo[1,5-a]pyrazin-2-amine

This protocol describes the cyclization of 2-hydrazinopyrazine with cyanogen bromide to form the final product. The reaction proceeds via an initial reaction of the hydrazine with cyanogen bromide, followed by an intramolecular cyclization to form the fused triazole ring.

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )QuantityMoles (mmol)
2-Hydrazinopyrazine74318-53-5110.124.8 g (crude)~43.6
Cyanogen Bromide506-68-3105.924.6 g43.6
Methanol67-56-132.04100 mL-
Saturated Sodium Bicarbonate Solution--As needed-

Step-by-Step Protocol:

  • Dissolve the crude 2-hydrazinopyrazine (4.8 g, ~43.6 mmol) in methanol (100 mL) in a 250 mL round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, carefully dissolve cyanogen bromide (4.6 g, 43.6 mmol) in a minimal amount of methanol and add it dropwise to the cooled solution of 2-hydrazinopyrazine over 30 minutes. Caution: Cyanogen bromide is highly toxic and volatile. Handle with extreme care in a well-ventilated fume hood.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

  • The resulting precipitate is collected by vacuum filtration, washed with cold water, and then with a small amount of cold methanol.

  • Dry the solid under vacuum to yield Triazolo[1,5-a]pyrazin-2-amine. Further purification can be achieved by recrystallization from a suitable solvent system such as ethanol/water.

Scientific Integrity & Logic: Mechanistic Insights

The synthesis of Triazolo[1,5-a]pyrazin-2-amine is a classic example of heterocyclic chemistry, relying on well-established reaction mechanisms.

Reaction_Mechanism cluster_step1 Step 1: Nucleophilic Aromatic Substitution cluster_step2 Step 2: Cyclization 2-Chloropyrazine 2-Chloropyrazine Meisenheimer_Complex Meisenheimer-like Intermediate 2-Chloropyrazine->Meisenheimer_Complex + Hydrazine Hydrazine H2N-NH2 2-Hydrazinopyrazine 2-Hydrazinopyrazine Meisenheimer_Complex->2-Hydrazinopyrazine - HCl 2-Hydrazinopyrazine_2 2-Hydrazinopyrazine Intermediate_A Guanidino-like Intermediate 2-Hydrazinopyrazine_2->Intermediate_A + BrCN Cyanogen_Bromide Br-CN Intermediate_B Cyclized Intermediate Intermediate_A->Intermediate_B Intramolecular Cyclization Final_Product Triazolo[1,5-a]pyrazin-2-amine Intermediate_B->Final_Product Tautomerization

Caption: Plausible reaction mechanism for the synthesis of Triazolo[1,5-a]pyrazin-2-amine.

In the first step, the reaction of 2-chloropyrazine with hydrazine proceeds via a nucleophilic aromatic substitution (SNAAr) mechanism. The highly nucleophilic hydrazine attacks the electron-deficient pyrazine ring at the carbon atom bearing the chlorine, forming a Meisenheimer-like intermediate. The subsequent loss of a chloride ion re-aromatizes the ring to yield 2-hydrazinopyrazine.

The second step involves the reaction of the more nucleophilic terminal nitrogen of the hydrazine group with the electrophilic carbon of cyanogen bromide, displacing the bromide ion to form a guanidino-like intermediate. This is followed by an intramolecular cyclization where the endocyclic nitrogen of the pyrazine ring attacks the nitrile carbon. A final tautomerization step then leads to the aromatic Triazolo[1,5-a]pyrazin-2-amine. This type of cyclization is a well-documented method for the synthesis of 2-amino-[1][2][3]triazolo[1,5-a]pyridines and related heterocycles[8].

Trustworthiness: Self-Validating Protocols

To ensure the reliability and reproducibility of this synthetic protocol, several in-process controls and characterization methods are recommended:

  • Reaction Monitoring: TLC is an indispensable tool for monitoring the progress of both reaction steps. For the first step, a developing system of 8:2 ethyl acetate:methanol is suitable. For the second step, a more polar system may be required. The disappearance of the starting material spot and the appearance of the product spot are indicative of reaction progression.

  • Product Characterization: The identity and purity of the final product, Triazolo[1,5-a]pyrazin-2-amine, should be confirmed by standard analytical techniques:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR will provide definitive structural information. The ¹H NMR spectrum is expected to show characteristic signals for the protons on the pyrazine ring, as well as a signal for the amino group.

    • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the product.

    • Melting Point (MP): A sharp melting point is indicative of a pure compound.

By implementing these analytical checks, researchers can have a high degree of confidence in the identity and quality of the synthesized Triazolo[1,5-a]pyrazin-2-amine.

References

Application Notes & Protocols: The Triazolo[1,5-a]pyrazine Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Rise of a Privileged Scaffold

The[1][2][3]triazolo[1,5-a]pyrazine ring system is a nitrogen-rich heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its structure is isoelectronic with the native purine core, allowing it to function as a bioisostere that can interact with biological targets typically addressed by purine-based molecules, such as kinases.[4][5] This mimicry, combined with its synthetic tractability and unique physicochemical properties, has established the triazolo[1,5-a]pyrazine and its isomers as "privileged scaffolds." These structures are capable of binding to multiple, distinct biological targets, leading to the development of a wide array of therapeutic agents across different disease areas, from oncology to central nervous system (CNS) disorders.[6][7]

This guide provides an in-depth look at the synthesis and application of this versatile scaffold, offering field-proven insights and detailed experimental protocols for researchers in drug discovery.

General Synthesis of the Triazolo[1,5-a]pyrazine Core

A common and effective strategy for constructing the triazolo[1,5-a]pyrazine core involves a multi-step sequence starting from commercially available pyrazine derivatives. The following protocol outlines a representative synthesis, which builds the triazole ring onto a pre-existing pyrazine structure.

Synthetic Workflow Diagram

The overall synthetic logic is to first introduce a hydrazine group onto the pyrazine ring, which then undergoes cyclization to form the fused triazole ring system.

G A 2,3-Dichloropyrazine B 2-Chloro-3-hydrazinylpyrazine A->B N2H4·H2O, EtOH Reflux C [1,2,4]Triazolo[4,3-a]pyrazin-3-ol (Intermediate) B->C Triphosgene or Triethoxymethane Reflux D Substituted Triazolo[4,3-a]pyrazine Core C->D Nucleophilic Substitution (e.g., with Aminophenol)

Caption: General synthetic workflow for triazolo[1,5-a]pyrazine derivatives.

Detailed Synthesis Protocol: Preparation of a Key Intermediate

This protocol describes the synthesis of a key intermediate, 8-chloro-[1,2,4]triazolo[4,3-a]pyrazine, which can be further functionalized. This method is adapted from synthetic strategies reported for kinase inhibitors.[8]

Objective: To synthesize 8-chloro-[1,2,4]triazolo[4,3-a]pyrazine.

Materials:

  • 2,3-Dichloropyrazine

  • Hydrazine hydrate (N₂H₄·H₂O)

  • Ethanol (EtOH)

  • Triethoxymethane

  • Round-bottom flasks, reflux condenser, magnetic stirrer, heating mantle

  • Standard workup and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)

Step-by-Step Procedure:

  • Step 1: Hydrazinolysis of 2,3-Dichloropyrazine

    • Rationale: This step introduces the hydrazine moiety, which is essential for the subsequent cyclization to form the triazole ring. Ethanol is a suitable polar protic solvent for this nucleophilic aromatic substitution.

    • To a solution of 2,3-dichloropyrazine (1.0 eq) in ethanol (10 mL/g), add hydrazine hydrate (1.2 eq) dropwise at room temperature.

    • Heat the reaction mixture to reflux (approx. 85°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixture to room temperature and concentrate under reduced pressure using a rotary evaporator.

    • The crude product, 2-chloro-3-hydrazinylpyrazine, can be purified by recrystallization or used directly in the next step after drying.

  • Step 2: Cyclization to form the Triazolo Ring

    • Rationale: Triethoxymethane serves as a one-carbon source to react with the hydrazine group, leading to the formation of the fused triazole ring. The reaction is typically driven by heat.

    • Suspend the crude 2-chloro-3-hydrazinylpyrazine (1.0 eq) in triethoxymethane (15 mL/g).

    • Heat the mixture to reflux (approx. 80°C) for 3-5 hours. Monitor for the formation of the product by TLC.

    • After the reaction is complete, cool the mixture. The product often precipitates upon cooling.

    • Collect the solid product by filtration, wash with a cold solvent like diethyl ether to remove residual reagents, and dry under vacuum.

  • Step 3: Characterization (Self-Validation)

    • Trustworthiness: The identity and purity of the final product, 8-chloro-[1,2,4]triazolo[4,3-a]pyrazine, must be confirmed.

    • Obtain ¹H NMR and ¹³C NMR spectra to confirm the chemical structure.

    • Use Mass Spectrometry (MS) to verify the molecular weight of the compound.

    • Determine the melting point to assess purity.

This intermediate is now ready for further diversification via nucleophilic substitution at the C8 position to generate a library of target compounds.

Therapeutic Applications & Case Studies

Case Study 1: CNS Modulation - Zaleplon and GABA-A Receptors

The triazolopyrimidine scaffold (an isomer of triazolopyrazine) is famously represented by Zaleplon, a non-benzodiazepine hypnotic used for the short-term treatment of insomnia.[1]

  • Biological Target: Gamma-aminobutyric acid type A (GABA-A) receptor.

  • Mechanism of Action: Zaleplon is a positive allosteric modulator of the GABA-A receptor, which is a ligand-gated chloride ion channel.[9] It selectively binds to the benzodiazepine site located at the interface of the α and γ subunits, with a high affinity for receptors containing the α1 subunit.[1][10] This binding enhances the effect of the endogenous neurotransmitter GABA, increasing the frequency of chloride channel opening.[9] The resulting influx of Cl⁻ ions leads to hyperpolarization of the neuronal membrane, reducing neuronal excitability and producing a sedative effect.[1] Its rapid onset and short half-life make it particularly effective for sleep initiation with minimal next-day residual effects.[1]

G cluster_0 Neuronal Membrane cluster_1 Enhanced GABAergic Effect GABA_R GABA-A Receptor α1 subunit Cl- Channel (Closed) GABA_R_Open GABA-A Receptor α1 subunit Cl- Channel (Open) Zaleplon Zaleplon Zaleplon->GABA_R:f1 Binds to α1 subunit GABA GABA GABA->GABA_R:f0 Binds to receptor Cl_in Cl- Influx (Hyperpolarization) GABA_R_Open:f2->Cl_in Increased Channel Opening

Caption: Zaleplon enhances GABA's inhibitory effect on the GABA-A receptor.

Case Study 2: Oncology - Triazolopyrazines as c-Met Kinase Inhibitors

The c-Met proto-oncogene encodes a receptor tyrosine kinase that plays a critical role in cell proliferation, survival, and motility. Its dysregulation is implicated in numerous cancers, making it a prime target for therapeutic intervention. Triazolo[1,5-a]pyrazine derivatives have been successfully developed as potent c-Met inhibitors.[8][11]

  • Biological Target: c-Met receptor tyrosine kinase.

  • Mechanism of Action: These compounds act as ATP-competitive inhibitors. They bind to the ATP-binding pocket in the kinase domain of the c-Met receptor, preventing the phosphorylation and subsequent activation of the receptor. This blockade inhibits downstream signaling pathways, such as the RAS/MAPK and PI3K/Akt pathways, ultimately leading to reduced cancer cell proliferation, induction of apoptosis, and inhibition of metastasis.[8]

G cluster_downstream Downstream Signaling HGF HGF (Ligand) cMet c-Met Receptor HGF->cMet Binds & Dimerizes ADP ADP cMet->ADP RAS RAS/MAPK Pathway cMet->RAS Activates PI3K PI3K/Akt Pathway cMet->PI3K Activates ATP ATP ATP->cMet Phosphorylation Inhibitor Triazolo[1,5-a]pyrazine Inhibitor Inhibitor->cMet Blocks ATP Binding Proliferation Cell Proliferation, Survival, Motility RAS->Proliferation PI3K->Proliferation

Caption: Inhibition of the HGF/c-Met signaling pathway by a triazolopyrazine derivative.

The following table summarizes the SAR for a series of[1][2][3]triazolo[4,3-a]pyrazine derivatives as c-Met kinase inhibitors, demonstrating how modifications to the core structure impact biological activity.[8]

Compound IDR1 Groupc-Met Kinase IC₅₀ (nM)A549 Cell IC₅₀ (µM)
17a 4-fluoro-2-methyl-phenyl551.63 ± 0.15
17e 3-chloro-4-fluoro-phenyl771.85 ± 0.11
17l 3-fluoro-4-methoxy-phenyl260.98 ± 0.08
Foretinib (Reference Drug)140.85 ± 0.05

Data extracted from Zhang B., et al., Frontiers in Chemistry, 2022.[8]

Expert Insight: The data indicates that electron-donating groups (like methoxy in 17l ) and specific substitution patterns on the phenyl ring are crucial for potent c-Met inhibition and cellular antiproliferative activity. Compound 17l shows the best potency in this series, approaching that of the reference drug Foretinib.

Detailed Experimental Protocols

Protocol: In Vitro Kinase Inhibition Assay (c-Met)

Objective: To determine the IC₅₀ value of a test compound against c-Met kinase.

Principle: This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the c-Met kinase. The amount of phosphorylation is quantified, often using a luminescence-based method where the amount of ATP remaining after the reaction is measured. A decrease in signal corresponds to higher kinase activity (more ATP consumed).

Materials:

  • Recombinant human c-Met kinase

  • Kinase substrate (e.g., Poly(Glu, Tyr) 4:1)

  • ATP solution

  • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Test compounds dissolved in DMSO

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 384-well white assay plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM, diluted to achieve a final assay concentration range from 10 µM to 0.1 nM.

  • Reaction Setup:

    • Add 2.5 µL of test compound dilution or DMSO (for positive and negative controls) to the wells of a 384-well plate.

    • Add 5 µL of a solution containing the c-Met enzyme and the substrate in assay buffer.

    • Incubate for 10 minutes at room temperature to allow the compound to bind to the kinase.

  • Initiate Reaction:

    • Add 2.5 µL of ATP solution to all wells to start the kinase reaction. The final ATP concentration should be at or near its Km for the enzyme.

    • Incubate the plate at 30°C for 1 hour.

  • Stop Reaction and Detect Signal:

    • Add 5 µL of ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP, which is then used in a luciferase reaction to generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • The signal is proportional to the amount of ADP formed and thus to the kinase activity.

    • Calculate the percent inhibition for each compound concentration relative to the DMSO controls.

    • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the IC₅₀ value.

Protocol: Cell Proliferation (MTT) Assay

Objective: To assess the cytotoxic/cytostatic effect of a compound on a cancer cell line (e.g., A549).[8][12]

Principle: The MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active mitochondrial reductases can reduce the yellow MTT to a purple formazan product, which can be solubilized and quantified by spectrophotometry.

Materials:

  • A549 human lung carcinoma cells

  • Complete growth medium (e.g., F-12K Medium with 10% FBS)

  • Test compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Spectrophotometer (microplate reader)

Procedure:

  • Cell Seeding: Seed A549 cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds (or vehicle control - DMSO) at various concentrations.

    • Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition:

    • Add 20 µL of MTT solution to each well.

    • Incubate for an additional 4 hours. During this time, viable cells will convert the MTT to formazan crystals.

  • Solubilization:

    • Carefully remove the medium from each well.

    • Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each treatment relative to the vehicle control.

    • Plot the percentage of viability versus the logarithm of the compound concentration and fit the data to determine the IC₅₀ value.

References

Application Notes and Protocols for Triazolo[1,5-a]pyrazin-2-amine and its Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Triazolopyrazine Scaffold as a Privileged Structure in Kinase Inhibition

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, including growth, differentiation, and apoptosis. Their dysregulation is a hallmark of many diseases, particularly cancer, making them prime targets for therapeutic intervention. The development of small-molecule kinase inhibitors has revolutionized the treatment of various malignancies and other disorders.[1]

The[2][3][4]triazolo[1,5-a]pyrazine scaffold has emerged as a significant heterocyclic system in medicinal chemistry. Its structure is isomeric to the[2][3][4]triazolo[1,5-c]pyrimidine core, which is present in known antagonists of the A2A adenosine receptor.[4] More importantly, various triazolopyrazine-based compounds have been identified as potent kinase inhibitors, with several progressing into clinical trials.[1][5] This includes derivatives of related scaffolds like imidazo[1,5-a]pyrazines (e.g., Acalabrutinib, a BTK inhibitor) and other pyrazine-based kinase inhibitors that have received FDA approval.[1]

This document provides a comprehensive guide for researchers on the application of Triazolo[1,5-a]pyrazin-2-amine and its derivatives as kinase inhibitors. It outlines their mechanism of action, representative synthesis, and detailed protocols for in vitro and cell-based assays to characterize their inhibitory potential.

Mechanism of Action: Targeting the ATP-Binding Site

Derivatives of the triazolopyrazine scaffold typically function as ATP-competitive inhibitors.[6] They are designed to bind to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of substrate proteins and blocking downstream signaling. The nitrogen-rich triazolopyrazine core can form key hydrogen bond interactions with the hinge region of the kinase, a critical determinant of binding affinity and selectivity.

Recent patent literature has highlighted novel triazolo[4,5-b]pyrazine derivatives as potent inhibitors of receptor tyrosine kinases such as c-MET, with IC50 values claimed to be less than 10 nM.[1] Similarly, pyrazolo[1,5-a]pyrazine derivatives have shown potent inhibitory effects against the JAK kinase family.[1] The versatility of the triazolopyrazine scaffold allows for substitutions at various positions, enabling the fine-tuning of potency and selectivity against specific kinases.[7][8]

Signaling Pathway Context: Inhibition of the c-Met Pathway

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a crucial role in cell proliferation, migration, and angiogenesis. Aberrant c-Met signaling is implicated in the development and progression of numerous cancers. Triazolopyrazine derivatives have been specifically designed to inhibit c-Met kinase activity, thereby blocking this oncogenic signaling cascade.[9][10]

c-Met_Signaling_Pathway cluster_membrane Cell Membrane c-Met c-Met Downstream_Signaling GRB2, GAB1, SHP2 c-Met->Downstream_Signaling Phosphorylates HGF HGF HGF->c-Met Binds & Activates Triazolo_Inhibitor Triazolo[1,5-a]pyrazin-2-amine Derivative Triazolo_Inhibitor->c-Met Inhibits ATP Binding RAS_RAF_MEK_ERK_Pathway RAS-RAF-MEK-ERK Pathway Downstream_Signaling->RAS_RAF_MEK_ERK_Pathway PI3K_AKT_mTOR_Pathway PI3K-AKT-mTOR Pathway Downstream_Signaling->PI3K_AKT_mTOR_Pathway Cellular_Responses Proliferation, Migration, Survival RAS_RAF_MEK_ERK_Pathway->Cellular_Responses PI3K_AKT_mTOR_Pathway->Cellular_Responses Synthesis_Workflow Start 2-Aminopyrazine Derivative Step1 Reaction with N-Bromosuccinimide Start->Step1 Intermediate1 Brominated Aminopyrazine Step1->Intermediate1 Step2 Reaction with Hydrazine Intermediate1->Step2 Intermediate2 Hydrazinopyrazine Step2->Intermediate2 Step3 Cyclization with Orthoformate Intermediate2->Step3 Product [1,2,4]Triazolo[1,5-a]pyrazine Core Step3->Product Step4 Further Functionalization (e.g., amination) Product->Step4 Final_Product Triazolo[1,5-a]pyrazin-2-amine Derivative Step4->Final_Product

References

Application Notes and Protocols for Evaluating the Antimicrobial Activity of Triazolo[1,5-a]pyrazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of Triazolo[1,5-a]pyrazines in Antimicrobial Research

The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents with unique mechanisms of action.[1] Nitrogen-containing heterocyclic compounds, such as triazolo[1,5-a]pyrazines and their isomers, have garnered significant attention in medicinal chemistry due to their diverse biological activities.[2][3] These scaffolds are considered "privileged structures" as they can interact with a wide range of biological targets.[2] Specifically, derivatives of the triazolo[1,5-a]pyrazine core have demonstrated promising antibacterial and antifungal properties, positioning them as a focal point for the development of new anti-infective drugs.[2][4][5]

This guide provides a comprehensive overview of the antimicrobial activity of triazolo[1,5-a]pyrazine derivatives. It details their proposed mechanisms of action, offers field-proven protocols for their evaluation, and presents a framework for data interpretation and presentation. The methodologies described herein are designed to be self-validating, ensuring technical accuracy and reproducibility for researchers in the field.

Unraveling the Mechanism of Action: A Multifaceted Approach

The antimicrobial efficacy of triazolo[1,5-a]pyrazine derivatives is often attributed to their ability to interfere with essential bacterial cellular processes. While the precise mechanism can vary depending on the specific substitutions on the heterocyclic core, a predominant theory points towards the inhibition of key enzymes involved in DNA replication and metabolism.

Dual Inhibition of DNA Gyrase and Dihydrofolate Reductase (DHFR):

A significant body of research suggests that many triazolo-fused heterocycles, including the closely related triazolo[1,5-a]pyrimidines, exert their antimicrobial effects by simultaneously inhibiting bacterial DNA gyrase and DHFR.[1][6]

  • DNA Gyrase: This essential bacterial enzyme is a type II topoisomerase that introduces negative supercoils into DNA, a process crucial for DNA replication and transcription.[7] Inhibition of DNA gyrase leads to the disruption of DNA synthesis and ultimately, bacterial cell death. Molecular docking studies have revealed that the triazolo[1,5-a]pyrimidine scaffold can effectively bind to the active site of DNA gyrase, mimicking the binding of known inhibitors like ciprofloxacin.[6]

  • DHFR: Dihydrofolate reductase is a key enzyme in the folic acid biosynthesis pathway, which is vital for the synthesis of nucleotides and certain amino acids. By inhibiting DHFR, these compounds disrupt the production of essential building blocks for bacterial growth.[1]

The dual-targeting nature of these compounds is a significant advantage, as it may reduce the likelihood of resistance development.

Other Potential Mechanisms:

While DNA gyrase and DHFR are primary targets, other mechanisms may also contribute to the antimicrobial activity of triazolo[1,5-a]pyrazine derivatives. These can include:

  • Disruption of Bacterial Cell Membranes: Some amphipathic structures can interact with and disrupt the integrity of the bacterial cell membrane.[8]

  • Inhibition of Topoisomerase IV: Similar to DNA gyrase, topoisomerase IV is another crucial bacterial topoisomerase involved in DNA replication.[7]

The following diagram illustrates the proposed dual-targeting mechanism of action:

Mechanism_of_Action cluster_bacterium Bacterial Cell TriazoloPyrazine Triazolo[1,5-a]pyrazine Derivative DNAGyrase DNA Gyrase TriazoloPyrazine->DNAGyrase Inhibits DHFR DHFR TriazoloPyrazine->DHFR Inhibits DNA_Replication DNA Replication & Transcription DNAGyrase->DNA_Replication Essential for Folate_Pathway Folate Biosynthesis DHFR->Folate_Pathway Essential for Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Leads to Folate_Pathway->Cell_Death Leads to

Caption: Proposed dual-inhibitory mechanism of triazolo[1,5-a]pyrazine derivatives.

Experimental Protocols: A Step-by-Step Guide

The following protocols provide detailed methodologies for assessing the antimicrobial potency of novel triazolo[1,5-a]pyrazine derivatives.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[9][10][11] The broth microdilution method is a standardized and widely used technique for determining MIC values.[2][5][12][13]

Rationale: This method allows for the quantitative assessment of the antimicrobial activity of a compound against a panel of microorganisms in a high-throughput format. It is crucial for comparing the potency of different derivatives and for selecting candidates for further development.[9][10]

Materials:

  • 96-well microtiter plates[9]

  • Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium[9][14]

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Standardized bacterial inoculum (0.5 McFarland standard)[10]

  • Test triazolo[1,5-a]pyrazine derivatives dissolved in a suitable solvent (e.g., DMSO)

  • Positive control antibiotic (e.g., ciprofloxacin, ampicillin)[1][4]

  • Negative control (broth with inoculum and solvent)

  • Sterility control (broth only)[10]

  • Multichannel pipette

Procedure:

  • Preparation of Compound Dilutions: a. In the first column of a 96-well plate, add a specific volume of the test compound's stock solution to the broth to achieve the highest desired concentration. b. Perform serial two-fold dilutions across the plate by transferring half the volume from each well to the next.[10] This creates a range of decreasing concentrations.

  • Inoculum Preparation: a. From a fresh culture, suspend bacterial colonies in sterile broth. b. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL.[10] c. Dilute this adjusted inoculum in the appropriate broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.[9][10]

  • Inoculation: a. Add the prepared bacterial inoculum to each well containing the compound dilutions, as well as the positive and negative control wells.[10] The sterility control well should not be inoculated.

  • Incubation: a. Cover the plate and incubate at 35-37°C for 16-24 hours for most bacteria.[9][10][13]

  • Determination of MIC: a. After incubation, visually inspect the plates for turbidity. b. The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[9][10]

MIC_Workflow A Prepare Serial Dilutions of Triazolo[1,5-a]pyrazine Derivative in 96-well Plate C Inoculate Wells with Bacterial Suspension A->C B Prepare Standardized Bacterial Inoculum (0.5 McFarland) B->C D Incubate at 37°C for 18-24h C->D E Visually Assess for Turbidity and Determine MIC D->E

Caption: Workflow for the Broth Microdilution MIC Assay.

Protocol 2: Agar Well/Disk Diffusion Method (Zone of Inhibition)

The agar diffusion test is a qualitative or semi-quantitative method to assess the antimicrobial activity of a compound.[15][16][17] It is particularly useful for initial screening.[16]

Rationale: This method provides a rapid visual confirmation of antimicrobial activity. The size of the zone of inhibition, a clear area around the antimicrobial agent where microbial growth is inhibited, correlates with the potency of the compound.[15][17]

Materials:

  • Mueller-Hinton Agar (MHA) plates[14][17]

  • Bacterial strains

  • Standardized bacterial inoculum (0.5 McFarland standard)

  • Sterile swabs

  • Sterile cork borer or sterile paper discs

  • Test triazolo[1,5-a]pyrazine derivatives at a known concentration

  • Positive control antibiotic disc (e.g., ciprofloxacin)

  • Negative control (solvent)

Procedure:

  • Inoculum Spreading: a. Dip a sterile swab into the standardized bacterial inoculum. b. Evenly streak the swab across the entire surface of the MHA plate to create a bacterial lawn.[15]

  • Application of Test Compound: a. Agar Well Method: Use a sterile cork borer to create uniform wells in the agar.[18] Add a fixed volume of the test compound solution into each well. b. Disk Diffusion Method: Impregnate sterile paper discs with a known amount of the test compound and place them on the agar surface.[18]

  • Incubation: a. Incubate the plates at 35-37°C for 18-24 hours.[15][17]

  • Measurement of Inhibition Zone: a. After incubation, measure the diameter of the clear zone of inhibition around each well or disc in millimeters.[17]

Zone_of_Inhibition_Workflow A Prepare a Confluent Lawn of Bacteria on an MHA Plate B Create Wells in the Agar and Add Test Compound Solution A->B C Incubate at 37°C for 18-24h B->C D Measure the Diameter of the Zone of Inhibition (mm) C->D

Caption: Workflow for the Agar Well Diffusion (Zone of Inhibition) Assay.

Data Presentation and Interpretation

Clear and standardized data presentation is crucial for comparing the efficacy of different triazolo[1,5-a]pyrazine derivatives.

Quantitative Data Summary

MIC values should be summarized in a tabular format for easy comparison across different microbial strains.

Table 1: Minimum Inhibitory Concentration (MIC) of Triazolo[1,5-a]pyrazine Derivatives

Compound IDTest MicroorganismGram StainMIC (µg/mL)Positive Control (Antibiotic)MIC of Positive Control (µg/mL)
TP-001 Staphylococcus aureus (ATCC 29213)Gram-positive16Ciprofloxacin0.5
TP-001 Escherichia coli (ATCC 25922)Gram-negative32Ciprofloxacin0.25
TP-002 Staphylococcus aureus (ATCC 29213)Gram-positive8Ciprofloxacin0.5
TP-002 Escherichia coli (ATCC 25922)Gram-negative16Ciprofloxacin0.25
TP-003 Candida albicans (ATCC 90028)Fungal>64Fluconazole2

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Zone of inhibition data can also be presented in a similar tabular format, listing the diameter of the inhibition zone in millimeters.

Structure-Activity Relationship (SAR) Insights

Systematic evaluation of a series of triazolo[1,5-a]pyrazine derivatives can provide valuable insights into their structure-activity relationships (SAR).[5][7] Key considerations include:

  • Substituents on the Pyrazine Ring: The nature and position of substituents can significantly impact antimicrobial potency and spectrum.

  • Substituents on the Triazole Ring: Modifications to this part of the molecule can influence target binding and pharmacokinetic properties.

  • Lipophilicity and Polarity: These physicochemical properties play a crucial role in the compound's ability to penetrate the bacterial cell wall and membrane.

A preliminary analysis of SAR can guide the design and synthesis of more potent and selective antimicrobial agents.[5]

Conclusion and Future Directions

Triazolo[1,5-a]pyrazine derivatives represent a promising class of antimicrobial agents with the potential to address the challenge of drug resistance. Their multifaceted mechanism of action, particularly the dual inhibition of essential bacterial enzymes, makes them attractive candidates for further investigation. The protocols outlined in this guide provide a robust framework for the systematic evaluation of these compounds. Future research should focus on expanding the library of derivatives, elucidating their precise mechanisms of action against a broader range of pathogens, and evaluating their in vivo efficacy and safety profiles.

References

The Triazolo[1,5-a]pyrazin-2-amine Scaffold: A Versatile Privileged Structure in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of Fused Heterocycles in Medicinal Chemistry

In the landscape of contemporary drug discovery, the quest for novel molecular scaffolds that offer a blend of synthetic accessibility, structural rigidity, and versatile biological activity is perpetual. Among the myriad of heterocyclic systems, the[1][2][3]triazolo[1,5-a]pyrazine core has emerged as a "privileged structure" of significant interest. Its structural resemblance to endogenous purines allows it to function as a bioisostere, interacting with a wide array of biological targets, particularly within the ATP-binding sites of kinases. This guide provides an in-depth exploration of the triazolo[1,5-a]pyrazin-2-amine scaffold, from its synthesis to its diverse applications in drug discovery, complete with detailed protocols for researchers, scientists, and drug development professionals.

The fusion of a triazole ring with a pyrazine ring creates a unique electronic and steric environment. The nitrogen-rich core is adept at forming crucial hydrogen bonds within protein active sites, a characteristic that has been exploited in the development of potent and selective inhibitors for various therapeutic targets.[2][4] This document will serve as a comprehensive resource, elucidating the synthetic pathways to this core, its derivatization, and the subsequent biological evaluation of its analogs.

Part 1: Synthesis and Characterization of the Triazolo[1,5-a]pyrazin-2-amine Core

The synthesis of the[1][2][3]triazolo[1,5-a]pyrazine nucleus is a critical first step in harnessing its therapeutic potential. Several synthetic routes have been developed for related fused triazole systems, and a plausible and adaptable protocol for the synthesis of the 2-amino variant is presented here, drawing from established methodologies for analogous heterocyclic systems.[2][5]

Synthetic Pathway Overview

The most common strategies for the synthesis of the[1][2][3]triazolo[1,5-a]pyrimidine heterocycle, a close analog, involve the cyclocondensation of aminotriazoles with 1,3-dicarbonyl or α,β-unsaturated carbonyl compounds.[5] A novel route for the[1][2][3]triazolo[1,5-a]pyrazine nucleus has been described in the context of developing adenosine A2A receptor antagonists.[2] The following protocol adapts these principles for the synthesis of the title compound.

Protocol 1: Synthesis of Triazolo[1,5-a]pyrazin-2-amine

This protocol outlines a potential two-step synthesis starting from commercially available 2-aminopyrazine.

Step 1: Formation of an N-(pyrazin-2-yl)guanidine intermediate

  • Reagents and Materials:

    • 2-Aminopyrazine

    • Cyanamide or a suitable guanylating agent (e.g., 1H-pyrazole-1-carboxamidine hydrochloride)

    • Anhydrous solvent (e.g., DMF or Dioxane)

    • Base (e.g., Diisopropylethylamine - DIPEA), if using a salt of the guanylating agent

    • Round-bottom flask, magnetic stirrer, heating mantle, condenser, and nitrogen atmosphere setup.

  • Procedure:

    • To a solution of 2-aminopyrazine (1.0 eq) in anhydrous DMF, add the guanylating agent (1.1 eq).

    • If using a hydrochloride salt, add DIPEA (1.2 eq) to the reaction mixture.

    • Heat the reaction mixture at 80-100 °C under a nitrogen atmosphere for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction mixture to room temperature.

    • Pour the mixture into ice-water and collect the resulting precipitate by filtration.

    • Wash the solid with water and a non-polar solvent (e.g., diethyl ether) to remove impurities.

    • Dry the crude N-(pyrazin-2-yl)guanidine intermediate under vacuum.

Step 2: Oxidative Cyclization to Triazolo[1,5-a]pyrazin-2-amine

  • Reagents and Materials:

    • N-(pyrazin-2-yl)guanidine intermediate

    • Oxidizing agent (e.g., Iodine, (Diacetoxyiodo)benzene - PIDA)

    • Solvent (e.g., Ethanol, Acetonitrile)

    • Base (e.g., Potassium carbonate)

  • Procedure:

    • Dissolve the N-(pyrazin-2-yl)guanidine intermediate (1.0 eq) in a suitable solvent like ethanol.

    • Add a base such as potassium carbonate (2.0 eq).

    • To this suspension, add the oxidizing agent (e.g., Iodine, 1.1 eq) portion-wise at room temperature.

    • Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) for 4-12 hours, monitoring by TLC or LC-MS until the starting material is consumed.

    • Quench the reaction by adding an aqueous solution of sodium thiosulfate to remove excess iodine.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired triazolo[1,5-a]pyrazin-2-amine.

Characterization

The synthesized triazolo[1,5-a]pyrazin-2-amine should be thoroughly characterized to confirm its identity and purity.

Technique Expected Observations
¹H NMR Aromatic protons on the pyrazine ring, and a broad singlet for the amino protons.
¹³C NMR Resonances corresponding to the carbon atoms of the fused heterocyclic system.
Mass Spec (HRMS) Accurate mass measurement to confirm the molecular formula (C₅H₅N₅).
FT-IR Characteristic peaks for N-H stretching of the amine and C=N stretching of the rings.
Melting Point A sharp melting point indicates high purity.

Part 2: Applications in Drug Discovery

The triazolo[1,5-a]pyrazin-2-amine scaffold has demonstrated significant potential across various therapeutic areas, primarily due to its ability to mimic purine structures and interact with key biological targets.

Kinase Inhibition: A Prominent Application

Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer.[4] The triazolo[1,5-a]pyrazine scaffold is an excellent starting point for the design of kinase inhibitors.

  • c-Met and VEGFR-2 Inhibition: Derivatives of the related[1][2][3]triazolo[4,3-a]pyrazine scaffold have been synthesized and evaluated as dual inhibitors of c-Met and VEGFR-2, two important receptor tyrosine kinases involved in tumor growth and angiogenesis.[6] Some of these compounds exhibited potent antiproliferative activities against various cancer cell lines with IC₅₀ values in the nanomolar to low micromolar range.[6]

  • CK1δ Inhibition: The[1][2][3]triazolo[1,5-a][1][6][7]triazine scaffold, another close analog, has been explored for the development of ATP-competitive inhibitors of Casein Kinase 1δ (CK1δ), a target implicated in neurodegenerative diseases.[8][9]

  • General Kinase Inhibitor Design: The pyrazine-based core is a common motif in many clinically approved and investigational kinase inhibitors, highlighting its importance in this therapeutic area.[4]

Caption: Workflow for developing kinase inhibitors from the triazolo[1,5-a]pyrazin-2-amine scaffold.

Adenosine Receptor Antagonism

The structural similarity of the[1][2][3]triazolo[1,5-a]pyrazine nucleus to adenosine makes it a promising scaffold for developing adenosine receptor antagonists. A series of derivatives have been prepared as potent and selective antagonists of the adenosine A2A receptor, with potential applications in the treatment of Parkinson's disease.[2]

Anticancer Activity via Tubulin Inhibition

Derivatives of the closely related[1][2][3]triazolo[1,5-a]pyrimidine scaffold have been identified as a novel class of anticancer agents that function through a unique mechanism of tubulin inhibition.[1] These compounds promote tubulin polymerization but do not compete with paclitaxel, instead inhibiting the binding of vinca alkaloids.[1] This unique mechanism of action could be advantageous in overcoming certain types of drug resistance.

Part 3: Protocols for Biological Evaluation

The biological evaluation of novel triazolo[1,5-a]pyrazin-2-amine derivatives is crucial to determine their therapeutic potential. The following are generalized protocols for common assays used in the evaluation of anticancer agents.

Protocol 2: In Vitro Kinase Inhibition Assay (HTRF™)

This protocol describes a general method for assessing the inhibitory activity of compounds against a specific kinase using the Homogeneous Time-Resolved Fluorescence (HTRF™) KinEASE™ assay.[10]

  • Reagents and Materials:

    • Recombinant kinase enzyme

    • Biotinylated substrate peptide (e.g., STK or TK substrate)

    • ATP

    • Test compounds dissolved in DMSO

    • HTRF™ KinEASE™ detection reagents (Europium cryptate-labeled antibody and Streptavidin-XL665)

    • Assay buffer (optimized for the specific kinase)

    • 384-well low-volume microplates

    • HTRF-compatible microplate reader

  • Procedure:

    • Prepare serial dilutions of the test compounds in the assay buffer containing a constant concentration of the kinase enzyme.

    • Add the enzyme-compound mixture to the microplate wells.

    • Initiate the kinase reaction by adding a mixture of the biotinylated substrate and ATP (at a concentration close to the Km for the specific kinase).

    • Incubate the reaction at room temperature for a duration determined by the kinase's activity (e.g., 60 minutes).

    • Stop the reaction by adding the HTRF™ detection reagents diluted in a buffer containing EDTA.

    • Incubate for 60 minutes at room temperature to allow for the development of the HTRF signal.

    • Read the plate on an HTRF-compatible reader, measuring the emission at 665 nm and 620 nm.

    • Calculate the HTRF ratio and determine the IC₅₀ values for each compound by fitting the data to a dose-response curve.

Protocol 3: Cell Proliferation Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[6][11]

  • Reagents and Materials:

    • Cancer cell lines (e.g., A549, MCF-7, HCT-116)[6][12]

    • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

    • Test compounds dissolved in DMSO

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

    • 96-well cell culture plates

    • Microplate reader

  • Procedure:

    • Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test compounds (and a vehicle control) and incubate for a specified period (e.g., 48 or 72 hours).

    • After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37 °C, allowing for the formation of formazan crystals.

    • Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation) for each compound.

Protocol 4: Cell Cycle Analysis by Flow Cytometry

This protocol allows for the investigation of the effect of a compound on the cell cycle distribution of a cancer cell population.[6]

  • Reagents and Materials:

    • Cancer cell line

    • Test compound

    • Phosphate-buffered saline (PBS)

    • Ethanol (70%, ice-cold) for fixation

    • Propidium iodide (PI) staining solution (containing RNase A)

    • Flow cytometer

  • Procedure:

    • Treat the cells with the test compound at various concentrations for a defined period (e.g., 24 or 48 hours).

    • Harvest the cells by trypsinization and wash with PBS.

    • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing, and store at -20 °C overnight.

    • Wash the fixed cells with PBS and resuspend them in the PI staining solution.

    • Incubate in the dark at room temperature for 30 minutes.

    • Analyze the samples using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Caption: A typical workflow for the biological evaluation of a triazolo[1,5-a]pyrazin-2-amine-based lead compound.

Part 4: Structure-Activity Relationship (SAR) Insights and Future Directions

While specific SAR studies on the triazolo[1,5-a]pyrazin-2-amine scaffold are emerging, valuable insights can be gleaned from its close analogs. For the[1][2][3]triazolo[1,5-a]pyrimidine series of tubulin inhibitors, it has been shown that substitution at the 5-position with a trifluoroethylamino group is crucial for high potency.[1] Additionally, the substitution pattern on an aryl ring attached to the core significantly influences activity.[1]

For kinase inhibitors, derivatization of the exocyclic amino group and substitution on the pyrazine ring are common strategies to enhance potency and selectivity. The exploration of different substituents at various positions of the triazolo[1,5-a]pyrazine core will undoubtedly lead to the discovery of novel and potent therapeutic agents.

The future of drug discovery with this scaffold lies in:

  • Expanding the chemical space through combinatorial chemistry and diversity-oriented synthesis.

  • Utilizing structure-based drug design to create highly selective inhibitors for specific targets.

  • Investigating novel therapeutic areas beyond oncology and neurodegeneration where this scaffold may have utility.

Conclusion

The triazolo[1,5-a]pyrazin-2-amine scaffold represents a highly promising and versatile platform for the development of novel therapeutics. Its synthetic tractability and ability to interact with a diverse range of biological targets, particularly kinases, underscore its significance in modern medicinal chemistry. The protocols and insights provided in this guide are intended to empower researchers to explore the full potential of this privileged structure in their drug discovery endeavors.

References

In vitro evaluation ofTriazolo[1,5-a]pyrazin-2-amine cytotoxicity

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Comprehensive In Vitro Cytotoxicity Profiling of Triazolo[1,5-a]pyrazin-2-amine

Authored by: A Senior Application Scientist

Introduction: Scrutinizing the Biological Impact of Triazolo[1,5-a]pyrazin-2-amine

The triazolo[1,5-a]pyrimidine scaffold, an isostere of natural purines, is a privileged structure in medicinal chemistry, frequently explored for its potential in oncology and as an inhibitor of various kinases.[1] Triazolo[1,5-a]pyrazin-2-amine, a related heterocyclic compound, warrants a thorough investigation of its biological effects. A critical first step in characterizing any novel compound for therapeutic potential is to determine its cytotoxic profile.[2][3] In vitro cytotoxicity assays are indispensable preclinical tools that provide foundational data on a compound's dose-dependent effects on cell viability and its mechanisms of action.[2][4]

This guide provides a comprehensive, multi-phase strategy for the in vitro evaluation of Triazolo[1,5-a]pyrazin-2-amine's cytotoxicity. We move beyond simple viability metrics to build a mechanistic understanding of the compound's cellular impact. The protocols described herein are designed to be robust and self-validating, providing researchers with a clear path from initial screening to detailed mechanistic insights. This structured approach is crucial for making informed decisions in the drug development pipeline, helping to identify and characterize the therapeutic potential and safety profile of new chemical entities.[5]

Phase 1: Primary Cytotoxicity Screening - The Dose-Response Relationship

The initial objective is to determine if Triazolo[1,5-a]pyrazin-2-amine exhibits cytotoxic activity and to quantify its potency. This is achieved by establishing a dose-response curve and calculating the half-maximal inhibitory concentration (IC50), the concentration at which the compound reduces cell viability by 50%. For this, we employ a metabolic activity assay, a reliable and high-throughput method for assessing cell health.

Core Concept: Tetrazolium Reduction Assays (MTT/MTS)

The MTT and MTS assays are colorimetric methods used to assess cell metabolic activity, which, under defined conditions, can serve as an indicator of cell viability.[6][7] The core principle involves the reduction of a yellow tetrazolium salt to a colored formazan product by NAD(P)H-dependent oxidoreductase enzymes in metabolically active cells.[8]

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): Is reduced to an insoluble purple formazan, requiring a solubilization step.[9]

  • MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium): Is reduced to a water-soluble formazan, simplifying the protocol by eliminating the solubilization step.[6][9]

For this protocol, we will detail the MTS assay due to its operational simplicity.[8]

Experimental Workflow: A Tiered Approach to Cytotoxicity Analysis

The overall strategy involves a logical progression from broad screening to specific mechanistic questions. This workflow ensures that resources are directed efficiently, with each phase informing the next.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Mechanistic Investigation A Dose-Response Evaluation (MTS Assay) B Calculate IC50 Value A->B Quantify Potency C Determine Mode of Cell Death (Annexin V / PI Staining) B->C If Cytotoxic (IC50 < Threshold) E Investigate Oxidative Stress (ROS Assay) D Confirm Apoptotic Pathway (Caspase-3/7 Assay) C->D If Apoptotic

Caption: A structured workflow for evaluating compound cytotoxicity.

Protocol 1: MTS Assay for Cell Viability

This protocol is designed to determine the IC50 of Triazolo[1,5-a]pyrazin-2-amine.

Materials:

  • Selected cancer cell line (e.g., HeLa, A549, MCF-7) and appropriate culture medium.

  • Triazolo[1,5-a]pyrazin-2-amine (stock solution in DMSO).

  • MTS reagent solution (containing an electron coupling reagent like PES).[9]

  • 96-well clear, flat-bottom microplates.

  • Positive control (e.g., Doxorubicin).

  • Vehicle control (DMSO).

Procedure:

  • Cell Seeding:

    • Harvest and count cells, ensuring high viability (>95%).

    • Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.

    • Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment and recovery.

  • Compound Treatment:

    • Prepare serial dilutions of Triazolo[1,5-a]pyrazin-2-amine in culture medium from the stock solution. A typical range might be 0.1 µM to 100 µM.

    • Include vehicle control wells (medium with the same final concentration of DMSO as the highest compound concentration) and a positive control.

    • Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions or controls.

    • Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).

  • MTS Reagent Addition and Incubation:

    • Add 20 µL of the MTS reagent solution to each well.[8][9]

    • Incubate the plate for 1-4 hours at 37°C, protected from light. The incubation time should be optimized for the cell line being used.

  • Data Acquisition:

    • Measure the absorbance of the formazan product at 490 nm using a microplate reader.[8]

  • Data Analysis:

    • Subtract the average absorbance of the "medium only" background wells from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control:

      • % Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100

    • Plot the % Viability against the log of the compound concentration and use non-linear regression analysis to determine the IC50 value.

Data Presentation: Example IC50 Determination
Concentration (µM)% Cell Viability (Mean ± SD)
Vehicle Control (0)100 ± 4.5
0.198.2 ± 5.1
185.7 ± 6.2
552.1 ± 4.8
1025.3 ± 3.9
508.9 ± 2.1
1004.1 ± 1.5
Calculated IC50 ~5.5 µM

Phase 2: Unraveling the Mechanism of Cytotoxicity

If Triazolo[1,5-a]pyrazin-2-amine demonstrates significant cytotoxicity in Phase 1, the next critical step is to understand how it induces cell death. This phase employs a suite of assays to differentiate between apoptosis and necrosis, confirm the activation of key apoptotic pathways, and investigate the potential role of oxidative stress.

Potential Mechanisms of Compound-Induced Cell Death

A cytotoxic compound can trigger cell death through various pathways. Understanding these pathways is key to characterizing its mode of action.

G A Triazolo[1,5-a]pyrazin-2-amine B Cellular Stress A->B C Increased ROS Production B->C Assay: ROS Detection H Membrane Integrity Loss B->H Direct Damage D Mitochondrial Dysfunction C->D E Caspase-9 Activation (Initiator) D->E F Caspase-3/7 Activation (Executioner) E->F Assay: Caspase-3/7 Activity G Apoptosis F->G Assay: Annexin V Staining I Necrosis H->I Assay: Propidium Iodide Staining

Caption: Investigating potential cell death pathways.

Protocol 2: Differentiating Apoptosis and Necrosis via Annexin V & Propidium Iodide Staining

Core Concept: This flow cytometry-based assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells.[10]

  • Annexin V: Binds to phosphatidylserine (PS), which translocates from the inner to the outer leaflet of the plasma membrane during early apoptosis.[11][12]

  • Propidium Iodide (PI): A fluorescent nucleic acid intercalating agent that cannot cross the membrane of live or early apoptotic cells. It only enters cells with compromised membrane integrity (late apoptotic and necrotic cells).[10]

Procedure:

  • Cell Treatment: Seed and treat cells in 6-well plates with Triazolo[1,5-a]pyrazin-2-amine at concentrations around the IC50 value (e.g., 1x and 2x IC50) for a predetermined time (e.g., 24 hours).

  • Cell Harvesting: Collect both floating and adherent cells. Trypsinize the adherent cells and combine them with the supernatant from the corresponding well.[10]

  • Staining:

    • Wash cells with cold PBS and centrifuge.

    • Resuspend the cell pellet in 1X Annexin V Binding Buffer.

    • Add fluorescently-labeled Annexin V and PI solution to the cells.[13]

    • Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add additional 1X Binding Buffer to each tube.

    • Analyze the samples on a flow cytometer within one hour.[13]

    • Results Interpretation:

      • Annexin V (-) / PI (-): Live cells

      • Annexin V (+) / PI (-): Early apoptotic cells

      • Annexin V (+) / PI (+): Late apoptotic/necrotic cells

      • Annexin V (-) / PI (+): Necrotic cells

Data Presentation: Example Flow Cytometry Quadrant Analysis
Cell PopulationVehicle Control (%)Compound at IC50 (%)
Live (Lower Left)94.545.2
Early Apoptotic (Lower Right)2.135.8
Late Apoptotic/Necrotic (Upper Right)1.915.3
Necrotic (Upper Left)1.53.7
Protocol 3: Measuring Executioner Caspase-3/7 Activity

Core Concept: Caspases are a family of proteases crucial for the execution of apoptosis.[14] Caspase-3 and -7 are key executioner caspases. This assay uses a proluminescent substrate containing the DEVD tetrapeptide sequence, which is specifically cleaved by activated caspase-3/7. This cleavage releases a substrate for luciferase, generating a luminescent signal proportional to caspase activity.[15]

Procedure (Add-Mix-Measure Format):

  • Cell Treatment: Seed cells in an opaque-walled 96-well plate and treat with Triazolo[1,5-a]pyrazin-2-amine as described in Protocol 1.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Lysis and Signal Generation:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature.

    • Add 100 µL of Caspase-Glo® 3/7 Reagent to each well. This single reagent both lyses the cells and contains the substrate.[15]

    • Mix briefly on a plate shaker.

    • Incubate at room temperature for 1-2 hours, protected from light.

  • Data Acquisition: Measure luminescence using a plate-reading luminometer.

Protocol 4: Detecting Intracellular Reactive Oxygen Species (ROS)

Core Concept: Many cytotoxic compounds induce oxidative stress by generating Reactive Oxygen Species (ROS), such as superoxide and hydrogen peroxide.[16][17] The most common assay uses a cell-permeable probe like 2',7'-dichlorodihydrofluorescein diacetate (DCF-DA). Inside the cell, esterases cleave the acetate groups, and subsequent oxidation by ROS converts the non-fluorescent molecule into the highly fluorescent 2',7'-dichlorofluorescein (DCF).[16][18]

Procedure:

  • Probe Loading:

    • Culture cells in a black, clear-bottom 96-well plate.

    • Remove the culture medium and wash the cells with a warm buffer (e.g., PBS).

    • Add the DCF-DA working solution (typically 10 µM in serum-free medium) to the cells.[18]

    • Incubate for 30-60 minutes at 37°C in the dark to allow for probe uptake and de-esterification.[16][18]

  • Compound Treatment:

    • Remove the DCF-DA solution and wash the cells.

    • Add the test compound (Triazolo[1,5-a]pyrazin-2-amine) at various concentrations. Include a positive control like Tert-Butyl hydroperoxide (TBHP) or H2O2.[16][17]

  • Data Acquisition:

    • Measure the fluorescence intensity immediately and at various time points using a fluorescence microplate reader (Excitation: ~485 nm / Emission: ~535 nm).[16]

Conclusion and Future Directions

This application note outlines a systematic and robust workflow for the comprehensive in vitro cytotoxicity evaluation of Triazolo[1,5-a]pyrazin-2-amine. By progressing from primary screening to mechanistic studies, researchers can obtain a detailed profile of the compound's biological activity. The data generated—IC50 values, mode of cell death, and involvement of specific pathways like caspase activation and oxidative stress—are crucial for guiding further preclinical development. A compound that induces potent and selective apoptosis in cancer cells, for example, would be a strong candidate for further investigation in more complex models, such as 3D spheroids or in vivo studies.[2] This tiered approach ensures a thorough and efficient characterization, maximizing the potential for identifying novel therapeutic agents.

References

Application Notes & Protocols: Molecular Docking of Triazolo[1,5-a]pyrazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to performing molecular docking studies on triazolo[1,5-a]pyrazine derivatives, a class of heterocyclic compounds with significant therapeutic potential, particularly as kinase inhibitors.[1][2] As a Senior Application Scientist, this note moves beyond a simple procedural list, offering a scientifically grounded workflow that emphasizes the rationale behind each step. We will cover the entire pipeline, from target and ligand preparation to the execution of docking simulations using AutoDock Vina, and culminating in the critical analysis and validation of the results. The protocols described herein are designed to be self-validating systems, ensuring that researchers can generate reliable and reproducible data to accelerate their drug discovery efforts.

Scientific Background & Rationale

The triazolo[1,5-a]pyrazine scaffold is a privileged structure in medicinal chemistry, frequently appearing in potent inhibitors of various protein kinases.[2] Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.[3][4] Triazolo[1,5-a]pyrazine derivatives often act as ATP-competitive inhibitors, binding to the highly conserved ATP pocket of the kinase domain.[2]

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein).[5] This method is invaluable in drug discovery for:

  • Hypothesis Generation: Predicting how a novel triazolo[1,5-a]pyrazine derivative might bind to its target kinase.

  • Virtual Screening: Rapidly screening large libraries of virtual compounds to identify potential hits.

  • Structure-Activity Relationship (SAR) Analysis: Rationalizing experimental binding data and guiding the design of more potent and selective analogs.[6]

The core principle involves using a search algorithm to explore various ligand conformations and orientations within the protein's binding site, while a scoring function estimates the binding affinity for each pose. A lower, more negative docking score generally indicates a more favorable binding interaction.[7]

The Molecular Docking Workflow: A Conceptual Overview

Successful molecular docking is not a "black box" operation. It is a multi-stage process where each step is critical for the integrity of the final result. Understanding this workflow is paramount for troubleshooting and interpreting data with confidence.

G cluster_prep Phase 1: Preparation cluster_dock Phase 2: Simulation cluster_analysis Phase 3: Analysis & Validation PDB Select Target PDB (e.g., CDK2, PIM-1) PrepP Prepare Receptor (Remove water, add hydrogens) PDB->PrepP Ligand Design/Select Ligand (Triazolo[1,5-a]pyrazine) PrepL Prepare Ligand (Energy minimize, set torsions) Ligand->PrepL Grid Define Binding Site (Grid Box Generation) PrepP->Grid Config Create Config File (Set parameters, exhaustiveness) PrepL->Config Grid->Config Run Execute Docking (AutoDock Vina) Config->Run Analyze Analyze Poses & Scores (Binding energy, interactions) Run->Analyze Validate Validate Protocol (Redocking, compare to known binders) Analyze->Validate Report Report & Visualize (Generate images, tables) Analyze->Report

Caption: Overall workflow for molecular docking of triazolo[1,5-a]pyrazine derivatives.

Detailed Protocols

This section provides step-by-step protocols for each phase of the docking workflow. We will use AutoDock Vina , a widely used and validated open-source docking program, as our reference software.[8]

Protocol 3.1: Receptor Preparation

The goal of receptor preparation is to clean the crystal structure obtained from the Protein Data Bank (PDB) and prepare it for docking by adding necessary atoms and charges. A properly prepared receptor is the foundation of a reliable docking study.

Causality: Raw PDB files often contain non-essential water molecules, co-factors, and other ligands that can interfere with the docking process.[9][10] They also typically lack hydrogen atoms, which are critical for defining the correct hydrogen-bonding network and steric environment of the binding site.[11]

Step-by-Step Methodology:

  • Obtain Crystal Structure: Download the PDB file for your target kinase (e.g., PDB ID: 3DDQ for CDK2).[3] It is crucial to select a high-resolution structure, preferably one that is co-crystallized with a ligand similar to your compound series.

  • Clean the PDB File:

    • Load the PDB file into a molecular visualization tool like UCSF ChimeraX or BIOVIA Discovery Studio.[12][13]

    • Remove all water molecules. Expert Tip: In some advanced cases, critical water molecules that mediate ligand binding may be retained, but this requires strong experimental evidence.[5]

    • Delete any co-crystallized ligands, ions, or cofactors not relevant to your study.[10]

    • If the protein is a multimer, retain only the chain containing the binding site of interest.[9]

  • Prepare the Protein:

    • Use a protein preparation utility, such as the Dock Prep tool in ChimeraX or the Protein Preparation Wizard in Maestro.[14] These tools perform several crucial functions:

    • Add Hydrogens: Add hydrogen atoms to the protein, ensuring they are appropriate for a physiological pH (e.g., 7.4).[15]

    • Assign Charges: Assign partial atomic charges to all atoms. For AutoDock, Kollman charges are typically used for proteins.[16]

    • Repair Missing Residues: If there are gaps in the protein structure, these tools can model the missing loops.[12]

  • Save the Prepared Receptor:

    • Export the cleaned and prepared protein structure in the PDBQT file format (receptor.pdbqt). This format contains the atomic coordinates, partial charges (Q), and AutoDock atom types (T) required by Vina.[15]

Protocol 3.2: Ligand Preparation

Proper ligand preparation ensures that the triazolo[1,5-a]pyrazine derivative has a realistic 3D conformation, charge distribution, and defined flexibility.

Causality: Docking algorithms require a 3D structure of the ligand. Starting from a 2D drawing necessitates conversion to 3D and energy minimization to find a low-energy, stable conformation.[10] Defining rotatable bonds allows the software to flexibly explore different conformations during the docking simulation, which is essential for accurately predicting the binding pose.[17]

Step-by-Step Methodology:

  • Obtain/Draw Ligand Structure: Draw your triazolo[1,5-a]pyrazine derivative in a chemical drawing program like ChemDraw or MarvinSketch, or download it from a database like PubChem.

  • Convert to 3D and Minimize Energy:

    • Use a program like Open Babel or the features within your modeling suite to convert the 2D structure to 3D.

    • Perform an energy minimization using a suitable force field (e.g., MMFF94). This step optimizes bond lengths and angles to produce a low-energy starting conformation.[10]

  • Assign Charges and Define Rotatable Bonds:

    • Load the 3D ligand structure into AutoDock Tools (ADT).

    • Assign partial charges. Gasteiger charges are standard for small molecules in AutoDock.[16]

    • Define the rotatable bonds. ADT will automatically detect most of these, but it's good practice to verify them. The number of rotatable bonds directly impacts the computational complexity of the search.

  • Save the Prepared Ligand:

    • Save the final prepared ligand in the PDBQT file format (ligand.pdbqt).

Protocol 3.3: Docking Simulation with AutoDock Vina

This protocol details the setup and execution of the docking calculation.

Causality: The docking simulation must be constrained to a specific region of the protein to be computationally feasible and biologically relevant. This is achieved by defining a "grid box" that encompasses the known or predicted binding site.[11] The exhaustiveness parameter controls the computational effort of the search; higher values increase the probability of finding the true energy minimum but require more time.[15]

Step-by-Step Methodology:

  • Define the Binding Site (Grid Box):

    • In ADT, load your prepared receptor.pdbqt file.

    • Identify the binding site. If you used a PDB structure with a co-crystallized ligand, the binding site is centered on that ligand's location.

    • Open the Grid Box tool. Position and resize the box to fully enclose the binding site, with a buffer of ~4 Å around the volume occupied by a typical ligand.

    • Note the coordinates for the center of the box (center_x, center_y, center_z) and its dimensions (size_x, size_y, size_z).[18]

  • Create the Configuration File:

    • Create a text file named conf.txt.

    • Enter the parameters for the Vina run. This file tells Vina which files to use and how to run the simulation.[19]

  • Run Vina:

    • Open a command-line terminal.

    • Navigate to the directory containing your receptor.pdbqt, ligand.pdbqt, and conf.txt files.

    • Execute the Vina program by typing: vina --config conf.txt

    • The program will run and generate the output files specified in conf.txt: all_poses.pdbqt (containing the docked conformations) and log.txt (containing the binding affinity scores).[19]

Results Analysis and Interpretation

Analyzing the output is where computational results are translated into biochemical hypotheses. This requires more than just looking at the top score.

Key Metrics to Analyze:

  • Binding Affinity (Score): The log.txt file provides a table of binding affinities (in kcal/mol) for the top predicted poses. A more negative value indicates a stronger predicted binding affinity.[7]

  • Binding Pose: The all_poses.pdbqt file contains the 3D coordinates of the predicted binding modes. Visualize this file along with the receptor in a molecular graphics program.[20]

  • Molecular Interactions: Analyze the non-covalent interactions between the top-ranked pose of your triazolo[1,5-a]pyrazine and the protein. Key interactions for kinase inhibitors often include:

    • Hydrogen Bonds: Look for hydrogen bonds with the "hinge" region of the kinase, a critical interaction for many ATP-competitive inhibitors.[2]

    • Hydrophobic Interactions: Identify contacts with hydrophobic residues in the active site.[20]

    • π-π Stacking: Aromatic rings in the ligand may stack with phenylalanine or tyrosine residues.

    • Visualizing these interactions using tools like Discovery Studio or PyMOL is essential for a complete analysis. [21]

Data Presentation:

Summarize the results for multiple derivatives in a clear, tabular format.

Compound IDVina Score (kcal/mol)Key H-Bond Interactions (Residue, Atom)Other Key Interactions
Tzp-001-9.5LYS67 (O), GLU171 (NH)Hydrophobic contact with LEU134
Tzp-002-8.8LYS67 (O)π-π stacking with PHE80
Tzp-003-10.2LYS67 (O), GLU171 (NH), ASP186 (N)Hydrophobic contact with VAL25
Reference-9.1LYS67 (O), GLU171 (NH)Known inhibitor from PDB

Mandatory Protocol Validation

A docking protocol must be validated to be considered trustworthy.[22] Without validation, the results are merely speculative.

Causality: Docking programs use approximations and scoring functions that may not be optimal for every protein-ligand system. Validation ensures that the chosen protocol can reliably reproduce known experimental results for your specific target, building confidence in its predictions for novel compounds.[22][23]

Protocol 5.1: Re-docking (Self-Docking)

The most fundamental validation is to re-dock the co-crystallized ligand back into its own receptor's binding site.

  • Extract the Native Ligand: From the original PDB file, save the co-crystallized ligand as a separate file.

  • Prepare and Dock: Prepare this native ligand using the same procedure (Protocol 3.2) as your test compounds. Dock it using the identical protocol (Protocol 3.3).

  • Calculate RMSD: Superimpose the top-ranked docked pose of the native ligand with its original crystal structure position. Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms.

  • Assess Success: An RMSD value below 2.0 Å is generally considered a successful validation, indicating that your docking protocol can accurately reproduce the experimentally determined binding mode.[24]

Protocol 5.2: Docking Known Actives and Decoys

A more rigorous validation involves docking a set of known binders (actives) and a set of molecules presumed to be non-binders (decoys). A successful protocol should consistently assign better (more negative) scores to the actives than to the decoys.[22] This demonstrates that the scoring function can differentiate binders from non-binders.

Conclusion

Molecular docking of triazolo[1,5-a]pyrazine derivatives is a powerful computational tool that can significantly aid in the rational design of novel therapeutics, particularly kinase inhibitors. However, its predictive power is entirely dependent on a methodologically sound and rigorously validated protocol. By understanding the scientific principles behind each step—from meticulous receptor and ligand preparation to critical analysis of interactions and robust validation—researchers can harness this technique to generate actionable insights, prioritize synthetic efforts, and ultimately accelerate the journey from hit to lead.

References

Application Notes and Protocols for the Biological Evaluation of Triazolo[1,5-a]pyrazin-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 1,2,4-triazolo[1,5-a]pyrimidine scaffold, a close structural analog to the purine nucleus, has garnered significant attention in medicinal chemistry. Its derivatives have been investigated for a wide array of biological activities, including the inhibition of kinases, modulation of G-protein coupled receptors, and as anti-cancer agents.[1][2][3] The isomeric[4][5][6]triazolo[1,5-a]pyrazine core, as seen in Triazolo[1,5-a]pyrazin-2-amine, also holds considerable promise for therapeutic intervention, with documented activity as adenosine A2A receptor antagonists.[7]

This guide provides a comprehensive framework for the experimental design of bioassays to elucidate the biological activity of novel Triazolo[1,5-a]pyrazin-2-amine derivatives. It is intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of new chemical entities. The protocols herein are designed to be robust and self-validating, progressing from broad phenotypic screening to specific target identification and validation.

Part 1: Initial Characterization and Phenotypic Screening

The initial phase of characterization aims to determine the general biological impact of the Triazolo[1,5-a]pyrazin-2-amine derivatives on cellular systems. This is often achieved through high-throughput screening (HTS) compatible assays that measure fundamental cellular processes.[8][9]

Cell Viability and Cytotoxicity Assays

A primary step in profiling a new compound is to assess its effect on cell viability and proliferation. This provides a broad understanding of its potential as a cytotoxic agent, which is particularly relevant in oncology research.[8][10]

Rationale: These assays measure the metabolic activity or membrane integrity of cells, which are indicative of cell health. A dose-dependent decrease in viability suggests potential anti-proliferative or cytotoxic effects.[10] It is crucial to test compounds across a panel of cell lines (e.g., various cancer types and a non-cancerous control line) to identify potential selectivity.

Recommended Protocol: MTT Assay for Cell Viability

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[6]

  • Compound Treatment: Prepare a serial dilution of the Triazolo[1,5-a]pyrazin-2-amine derivative (e.g., from 100 µM to 1 nM) in the appropriate cell culture medium. The final DMSO concentration should be kept low (e.g., <0.5%) to avoid solvent-induced toxicity.[6] Replace the old medium with the compound-containing medium. Include vehicle-only (DMSO) controls and untreated controls.

  • Incubation: Incubate the plate for a duration relevant to the cell doubling time (e.g., 48-72 hours).

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Parameter Recommendation Rationale
Cell Lines Panel of cancer and non-cancerous linesTo assess selectivity and spectrum of activity.
Compound Concentration 1 nM to 100 µM (8-point curve)To establish a dose-response relationship and determine IC50.
Incubation Time 48-72 hoursTo allow for sufficient cell doubling and compound effect.
Controls Untreated, Vehicle (DMSO), Positive ControlTo normalize data and validate assay performance.
High-Content Imaging for Phenotypic Profiling

For a more nuanced understanding of the compound's effects, high-content imaging can be employed. This technique allows for the simultaneous measurement of multiple cellular parameters.

Rationale: High-content imaging can reveal changes in cell morphology, cytoskeletal structure, nuclear condensation (apoptosis), or the subcellular localization of specific proteins, providing clues about the compound's mechanism of action.[11]

Part 2: Target Identification and Validation

Once a compound demonstrates interesting phenotypic activity, the next critical step is to identify its molecular target(s).[12] A multi-pronged approach combining computational and experimental methods is often most effective.

In Silico Target Prediction

Computational methods can predict potential protein targets based on the chemical structure of the Triazolo[1,5-a]pyrazin-2-amine derivative. Techniques like chemical similarity searching and molecular docking can provide a list of putative targets for experimental validation.

Experimental Target Identification

Several experimental techniques can be used to identify the direct binding partners of a compound within the cell.

Cellular Thermal Shift Assay (CETSA®)

Rationale: CETSA is a powerful method for confirming target engagement in a cellular context.[4][13] The principle is that a protein's thermal stability changes upon ligand binding. By heating cell lysates or intact cells treated with the compound and then quantifying the amount of soluble protein at different temperatures, one can identify proteins that are stabilized by the compound.[4]

Recommended Protocol: CETSA

  • Cell Treatment: Treat cultured cells with the Triazolo[1,5-a]pyrazin-2-amine derivative or vehicle control for a defined period.

  • Harvesting and Lysis: Harvest the cells and lyse them to release the proteins.

  • Heating: Aliquot the lysate into different tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling.

  • Centrifugation: Centrifuge the samples to pellet the aggregated, denatured proteins.

  • Protein Quantification: Collect the supernatant containing the soluble proteins and analyze by Western blot for a specific protein of interest or by mass spectrometry for a proteome-wide analysis (Thermal Proteome Profiling, TPP).[4]

  • Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[13]

Part 3: Biochemical and Mechanistic Assays

Once a putative target is identified (e.g., a specific kinase), the next step is to validate this interaction using biochemical assays and to elucidate the compound's mechanism of action.[14]

Biochemical Kinase Assays

Given that many triazolopyrimidine derivatives are kinase inhibitors, this is a likely target class to investigate.[1][3]

Rationale: Biochemical kinase assays directly measure the ability of a compound to inhibit the enzymatic activity of a purified kinase.[14][15] These assays are essential for confirming direct target inhibition and for determining the potency (e.g., IC50) in a cell-free system.

Recommended Protocol: ADP-Glo™ Kinase Assay

This is a luminescence-based assay that measures the amount of ADP produced during a kinase reaction.[14]

  • Kinase Reaction: In a 384-well plate, set up the kinase reaction containing the purified kinase, its specific substrate, ATP, and a serial dilution of the Triazolo[1,5-a]pyrazin-2-amine derivative. Include no-inhibitor and no-enzyme controls.

  • Incubation: Incubate the reaction at room temperature for a predetermined time (e.g., 60 minutes).

  • ADP-Glo™ Reagent Addition: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Kinase Detection Reagent Addition: Add Kinase Detection Reagent to convert the ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30-60 minutes.

  • Luminescence Reading: Measure the luminescence using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Plot the percentage of inhibition against the compound concentration to determine the IC50 value.

Parameter Recommendation Rationale
ATP Concentration At or near the Km valueTo detect competitive inhibitors effectively.[16]
Enzyme Concentration Titrated to ensure linearityTo ensure the reaction is in the initial velocity phase.[16]
Controls No inhibitor, no enzyme, positive control inhibitorTo establish the assay window and validate results.
Cellular Target Engagement and Downstream Signaling

It is crucial to confirm that the compound engages its target in a cellular environment and affects downstream signaling pathways.[17]

Recommended Protocol: Western Blot for Phospho-Substrate

Rationale: If the target is a kinase, its inhibition should lead to a decrease in the phosphorylation of its downstream substrates.[18] Western blotting can be used to detect this change.

  • Cell Treatment: Treat cells with varying concentrations of the Triazolo[1,5-a]pyrazin-2-amine derivative for an appropriate time.

  • Cell Lysis: Lyse the cells and quantify the protein concentration.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Antibody Incubation: Probe the membrane with a primary antibody specific for the phosphorylated form of the substrate and a primary antibody for the total amount of the substrate protein (as a loading control).

  • Detection: Use a secondary antibody conjugated to HRP and a chemiluminescent substrate to detect the protein bands.

  • Analysis: Quantify the band intensities. A decrease in the ratio of phospho-substrate to total substrate with increasing compound concentration confirms target inhibition in cells.

Workflow and Pathway Visualizations

Experimental_Workflow cluster_0 Phase 1: Phenotypic Screening cluster_1 Phase 2: Target Identification cluster_2 Phase 3: Mechanistic Validation A Compound Library of Triazolo[1,5-a]pyrazin-2-amine Derivatives B Cell Viability/Cytotoxicity Assays (e.g., MTT on cell panel) A->B C High-Content Imaging (Morphological Profiling) B->C Active Compounds D In Silico Target Prediction C->D E Cellular Thermal Shift Assay (CETSA) / Thermal Proteome Profiling (TPP) C->E F Putative Molecular Target(s) Identified E->F G Biochemical Assays (e.g., Kinase Glo - IC50 Determination) F->G H Cellular Target Engagement (e.g., Western Blot for p-Substrate) G->H I Mechanism of Action Elucidated H->I

Caption: A generalized workflow for the biological characterization of novel compounds.

Kinase_Inhibition_Pathway cluster_reaction Kinase Activity Compound Triazolo[1,5-a]pyrazin-2-amine Derivative Kinase Target Kinase Compound->Kinase Inhibition pSubstrate Phosphorylated Substrate (Active Signal) Kinase->pSubstrate Phosphorylation ATP ATP ATP->Kinase Substrate Substrate Protein Substrate->Kinase Downstream Downstream Cellular Effects (e.g., Proliferation, Survival) pSubstrate->Downstream

Caption: A simplified diagram of a kinase inhibition signaling pathway.

Troubleshooting Common Issues

Issue Possible Cause Recommended Solution
High variability in cell viability assays Inconsistent cell seeding; Edge effects in microplates; Microbial contamination.[6]Perform cell titration to find optimal density; Fill perimeter wells with sterile PBS; Visually inspect plates for contamination.[6]
No thermal shift observed in CETSA Compound does not engage the target; Compound is not cell-permeable; Incorrect temperature range.Use a positive control compound; Perform a cell permeability assay; Optimize the temperature gradient.
High background in biochemical assays Reagent interference; Enzyme instability; Sub-optimal buffer conditions.Run controls without enzyme or substrate; Prepare fresh enzyme stocks; Optimize pH and ionic strength of the buffer.[19]
Inconsistent Western blot results Poor antibody quality; Inefficient protein transfer; Issues with cell lysis.Validate antibodies with positive/negative controls; Optimize transfer time and voltage; Use appropriate lysis buffers with protease/phosphatase inhibitors.

Conclusion

The biological evaluation of novel Triazolo[1,5-a]pyrazin-2-amine derivatives requires a systematic and multi-faceted approach. By progressing from broad phenotypic screens to specific target identification and detailed mechanistic studies, researchers can build a comprehensive profile of their compounds of interest. The protocols and workflows outlined in this guide provide a robust framework for these investigations, emphasizing the importance of appropriate controls and rational experimental design to ensure data integrity and accelerate the drug discovery process.

References

Troubleshooting & Optimization

Technical Support Center: Triazolo[1,5-a]pyrazin-2-amine Solubility Solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Triazolo[1,5-a]pyrazin-2-amine. This resource is designed for researchers, medicinal chemists, and formulation scientists who are encountering solubility challenges with this compound and its analogs. We will explore the underlying reasons for its poor aqueous solubility and provide a series of troubleshooting guides and detailed protocols to systematically overcome these issues.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Core Problem

This section addresses the fundamental questions regarding the solubility of Triazolo[1,5-a]pyrazin-2-amine.

Q1: Why is my Triazolo[1,5-a]pyrazin-2-amine exhibiting such low aqueous solubility?

A: The poor solubility of Triazolo[1,5-a]pyrazin-2-amine stems from its molecular structure. Its flat, planar, and rigid fused-ring system allows for efficient stacking in the solid state, leading to a highly stable crystal lattice. A significant amount of energy is required to break these intermolecular interactions (high lattice energy) before the molecule can be solvated by water. Furthermore, while the molecule contains several nitrogen atoms capable of hydrogen bonding, the overall structure is predominantly hydrophobic. This combination of high crystal lattice energy and hydrophobicity is a classic profile for a poorly soluble drug-like molecule[1][2].

Q2: I'm in the early discovery phase. What is the very first and simplest thing I should try to get the compound into solution for a quick assay?

A: The most direct and immediate approach is pH adjustment . Triazolo[1,5-a]pyrazin-2-amine contains a basic amine functional group (-NH2) which can be protonated in an acidic environment to form a cationic salt (e.g., -NH3+). This salt form is significantly more polar and, therefore, more soluble in aqueous media than the neutral free base[3][4]. For a quick initial test, attempt to dissolve your compound in a buffer with a pH of 2-4. This is often sufficient to achieve the concentrations needed for preliminary biological screening.

Q3: I see the terms "kinetic" and "thermodynamic" solubility used. What is the difference and which one should I measure?

A: This is a critical distinction.

  • Thermodynamic Solubility is the true equilibrium solubility. It is the maximum concentration of a compound that can be dissolved in a solvent under equilibrium conditions, where the rate of dissolution equals the rate of precipitation. It is typically measured using the slow, but definitive, shake-flask method[5][6]. This value is crucial for late-stage development and regulatory filings.

  • Kinetic Solubility is determined by precipitating a compound from a stock solution (often in DMSO) into an aqueous buffer. It measures the concentration at which the compound begins to precipitate out of a supersaturated solution[6][7]. This method is much faster and is widely used in high-throughput screening during early drug discovery to quickly rank compounds[7].

For initial troubleshooting, kinetic solubility provides a rapid assessment. For developing a robust formulation, understanding the thermodynamic solubility is essential.

Q4: How can I reliably measure the baseline solubility of my compound?

A: The gold standard for determining thermodynamic solubility is the Shake-Flask Method [5]. In essence, an excess amount of the solid compound is added to a specific volume of the solvent (e.g., pH 7.4 phosphate-buffered saline). The mixture is then agitated (e.g., on a shaker) at a constant temperature for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached. Afterward, the undissolved solid is removed by filtration or centrifugation, and the concentration of the dissolved compound in the supernatant is accurately measured, usually by HPLC or UV-Vis spectroscopy[5].

Part 2: Troubleshooting Guide - A Workflow for Solubility Enhancement

This guide provides a logical progression of experiments to systematically improve the solubility of Triazolo[1,5-a]pyrazin-2-amine.

G cluster_0 Solubility Troubleshooting Workflow start Problem: Low Aqueous Solubility (<10 µg/mL at neutral pH) ph_mod Strategy 1: pH Modification (Protonate the Amine) start->ph_mod ph_success Success? (Solubility Goal Met) ph_mod->ph_success ph_constraint Constraint? (Neutral pH Required for Experiment) ph_success->ph_constraint No final_formulation Optimized Formulation ph_success->final_formulation Yes advanced_strategies Strategy 2: Advanced Formulation (For Neutral pH) ph_constraint->advanced_strategies Yes salt_form Option A: Salt Formation advanced_strategies->salt_form asd_form Option B: Amorphous Solid Dispersion (ASD) advanced_strategies->asd_form cocrystal_form Option C: Co-Crystallization advanced_strategies->cocrystal_form stability_issue Problem: Precipitation Over Time salt_form->stability_issue asd_form->stability_issue cocrystal_form->stability_issue stabilizers Strategy 3: Add Stabilizers (e.g., Polymers, Cyclodextrins) stability_issue->stabilizers stabilizers->final_formulation

Caption: Logical workflow for addressing solubility issues.

Problem: My compound's solubility in neutral buffer is too low for my biological assay.
  • Immediate Solution: pH Modification & Co-solvents

    Causality: As a weak base, the solubility of Triazolo[1,5-a]pyrazin-2-amine is highly dependent on pH. According to the Henderson-Hasselbalch equation, as the pH of the solution drops below the pKa of the conjugate acid (the protonated amine), the proportion of the more soluble, ionized form increases[6][8]. Co-solvents work by reducing the polarity of the aqueous medium, which lowers the energy required to solvate a hydrophobic molecule[9].

    Action Plan:

    • Determine the pH-Solubility Profile: Measure the thermodynamic solubility of the compound in a series of buffers ranging from pH 2 to pH 8. This will identify the pH at which your target concentration is achieved. (See Protocol 2 for a detailed method).

    • Screen Co-solvents: If pH modification alone is insufficient or undesirable, evaluate the impact of common, water-miscible organic co-solvents. Prepare solutions with varying percentages of these co-solvents.

    Co-SolventTypical Starting % (v/v)Notes
    Ethanol5 - 20%Generally well-tolerated in cell-based assays at low concentrations.
    Propylene Glycol5 - 30%Common vehicle for in vivo studies.
    PEG 40010 - 40%Can handle a wide range of hydrophobic compounds.
    DMSO< 1%Used for stock solutions; ensure final assay concentration is non-toxic to cells.
Problem: pH modification worked, but my experiment must be conducted at or near neutral pH.

This is a common scenario in cell-based assays or when developing a formulation for oral administration. Here, we must change the intrinsic properties of the solid material itself.

  • Solution A: Salt Formation

    Causality: By reacting the basic amine group with an acid, you can form a stable, crystalline salt. This salt form has different physical properties than the free base, often including a lower crystal lattice energy and improved wettability, which leads to a faster dissolution rate and higher apparent solubility[10][11].

    Action Plan: Conduct a salt screening study. This involves reacting the compound with a panel of pharmaceutically acceptable acids (e.g., HCl, HBr, sulfuric, methanesulfonic, maleic, tartaric) and characterizing the resulting solids for crystallinity, solubility, and stability.

    G cluster_0 Salt Formation Screening Workflow cluster_1 Characterization start Start: Triazolo[1,5-a]pyrazin-2-amine (Free Base) select_acids Select Counter-ion Acids (e.g., HCl, Tartaric, Mesylic) start->select_acids react React Free Base with Acids in Various Solvents select_acids->react isolate Isolate Solid Products react->isolate xrd Crystallinity (PXRD) isolate->xrd solubility Aqueous Solubility isolate->solubility stability Hygroscopicity & Stability isolate->stability select_best Select Lead Salt Form xrd->select_best solubility->select_best stability->select_best

    Caption: A typical workflow for salt screening and selection.

  • Solution B: Amorphous Solid Dispersions (ASDs)

    Causality: An amorphous solid lacks the ordered, three-dimensional structure of a crystal. This disordered state is thermodynamically less stable and has a higher free energy, which translates to a significant increase in apparent solubility[12][13]. In an ASD, the drug is molecularly dispersed within a polymer matrix, which prevents it from recrystallizing[14][15].

    Action Plan: Screen various pharmaceutically acceptable polymers to find one that is miscible with your compound and can stabilize its amorphous form. A small-scale screen can be done using a solvent evaporation technique. (See Protocol 3).

    PolymerCommon ApplicationSolvent for Screening
    PVP K30General purposeMethanol, Ethanol
    HPMC-ASEnteric (pH-dependent) releaseAcetone, Methanol
    Soluplus®High drug loadingMethanol, Dichloromethane
    Copovidone (VA64)Good for melt extrusionMethanol, Ethanol
  • Solution C: Co-crystallization

    Causality: A co-crystal is a multi-component crystal where the API and a benign "co-former" molecule are held together by non-covalent bonds (like hydrogen bonds) in the same crystal lattice[10][16]. By selecting an appropriate co-former, you can disrupt the self-stacking of the API, creating a new crystal structure with more favorable solubility and dissolution properties[11]. This is an excellent alternative if the compound is not ionizable or forms unstable salts[16].

    Action Plan: Screen a library of GRAS (Generally Regarded As Safe) co-formers (e.g., succinic acid, benzoic acid, nicotinamide) using techniques like solvent-assisted grinding or slurry crystallization to identify co-crystal formation. The resulting solids must be thoroughly analyzed (e.g., by PXRD, DSC) to confirm a new crystalline phase has formed.

Problem: My ASD/Salt formulation shows high initial solubility, but the compound crashes out of solution over time.

Causality: Formulations like ASDs often produce a supersaturated solution, which is thermodynamically unstable. The dissolved drug concentration is above its equilibrium solubility, and given time, it will try to return to its more stable, less soluble crystalline form via precipitation.

Action Plan: Incorporate a Precipitation Inhibitor. Many of the polymers used to form ASDs, particularly HPMC and its derivatives, also function as precipitation inhibitors in solution[13]. They can adsorb to the surface of newly formed drug nuclei, preventing their growth into larger crystals and prolonging the state of supersaturation. If precipitation is still an issue, you may need to screen different polymers or increase the polymer-to-drug ratio in your formulation.

Part 3: Detailed Experimental Protocols

Protocol 1: Determination of Thermodynamic Solubility (Shake-Flask Method)

  • Preparation: Add an excess amount of Triazolo[1,5-a]pyrazin-2-amine (e.g., 2-5 mg, enough that solid is visible) to a 1.5 mL glass vial.

  • Solvent Addition: Add 1.0 mL of the desired aqueous buffer (e.g., pH 7.4 PBS) to the vial.

  • Equilibration: Seal the vial tightly. Place it on an orbital shaker or rotating wheel in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate for 24-48 hours.

  • Phase Separation: After equilibration, centrifuge the vial at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the excess solid.

  • Sampling: Carefully remove a known aliquot (e.g., 100 µL) of the clear supernatant without disturbing the solid pellet.

  • Dilution: Dilute the aliquot with an appropriate mobile phase or solvent to a concentration within the linear range of your analytical method.

  • Quantification: Analyze the diluted sample using a validated HPLC-UV or LC-MS/MS method against a standard curve prepared with the same compound. Calculate the original concentration in µg/mL or µM.

Protocol 2: Generating a pH-Solubility Profile

  • Buffer Preparation: Prepare a series of buffers covering the desired pH range (e.g., pH 2.0, 4.0, 6.0, 7.0, 7.4, 8.0). Use buffers with appropriate buffering capacity for each pH (e.g., HCl for pH 2, acetate for pH 4, phosphate for pH 6-8).

  • Execution: Perform the Shake-Flask Method (Protocol 1) in parallel for each of the prepared buffers.

  • Data Analysis: After quantifying the solubility at each pH, plot the results (Solubility in µg/mL or log(Solubility)) on the y-axis versus pH on the x-axis. This visual profile is critical for understanding the compound's behavior.

Protocol 3: Small-Scale Screening for Amorphous Solid Dispersions (Solvent Evaporation)

  • Stock Solutions: Prepare a stock solution of the drug (e.g., 10 mg/mL) and each polymer to be screened (e.g., 10 mg/mL) in a common volatile solvent (e.g., methanol or a 1:1 mixture of dichloromethane:methanol).

  • Dispersion Preparation: In a small glass vial, combine the drug and polymer solutions to achieve desired drug:polymer weight ratios (e.g., 1:1, 1:3, 1:9). Ensure the total solid mass is around 5-10 mg. Vortex to mix thoroughly.

  • Solvent Evaporation: Remove the solvent by placing the open vials in a vacuum oven at a moderate temperature (e.g., 40°C) overnight. This should result in a thin, solid film.

  • Initial Characterization (Optional but Recommended): Scrape a small amount of the solid film and analyze via Polarized Light Microscopy. The absence of birefringence (the sample appears dark under crossed polarizers) is a strong indicator of an amorphous state.

  • Solubility/Dissolution Test: Add a fixed volume of pH 7.4 buffer to the vial. Agitate and take samples at various time points (e.g., 5, 15, 60, 240 minutes). Analyze the concentration of the dissolved drug by HPLC. Compare the dissolution profiles of the different ASDs against the unformulated crystalline drug.

Part 4: Summary of Techniques

The table below provides a comparative overview to guide your selection of the most appropriate solubility enhancement strategy.

TechniqueMechanismKey AdvantagesKey DisadvantagesBest For...
pH Adjustment Ionization of the basic amine group to form a soluble salt in situ.Simple, fast, and inexpensive.Limited to experiments where pH can be altered; risk of precipitation upon pH change.Early-stage screening; IV formulations where pH can be controlled.
Salt Formation Creates a new, stable crystalline solid with improved dissolution properties.[10]Can significantly improve dissolution and solubility; well-understood regulatory path.Not all compounds form stable salts; can be hygroscopic or disproportionate.Development candidates intended for solid oral dosage forms.
Amorphous Solid Dispersions (ASD) Stabilizes the drug in a high-energy, amorphous state, increasing apparent solubility.[12][14]Can achieve very high (supersaturated) concentrations; applicable to most molecules.Thermodynamically unstable; requires a stabilizing polymer; potential for recrystallization.Poorly soluble crystalline compounds where a large solubility increase is needed.
Co-crystallization Forms a new crystalline structure with a co-former, altering crystal packing and interactions.[11][16]Improves solubility and other physical properties; applicable to non-ionizable compounds.Screening for co-formers can be resource-intensive; newer regulatory landscape.Compounds that are weakly basic, non-ionizable, or form poor salts.

References

Technical Support Center: Navigating the Scale-Up Synthesis of Triazolo[1,5-a]pyrazines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of triazolo[1,5-a]pyrazines. This guide is designed for researchers, scientists, and drug development professionals to provide practical, field-proven insights into the challenges encountered during the scale-up of this important heterocyclic scaffold. Drawing from established principles in process chemistry and experience with analogous nitrogen-rich heterocyclic systems, this document aims to be a valuable resource for troubleshooting and optimizing your synthetic routes.

Introduction: The Triazolo[1,5-a]pyrazine Scaffold

The triazolo[1,5-a]pyrazine core is a privileged structure in medicinal chemistry, forming the basis of numerous therapeutic agents. Its synthesis, while often straightforward at the laboratory scale, presents a unique set of challenges when transitioning to pilot plant and industrial production. These challenges often revolve around reaction control, purification, and ensuring the safety and consistency of the final product. This guide will address these critical aspects in a practical question-and-answer format.

Part 1: Frequently Asked Questions (FAQs) in Scale-Up Synthesis

Q1: What are the most common synthetic routes for triazolo[1,5-a]pyrazines and their primary scale-up concerns?

A1: Two prevalent synthetic strategies for the triazolo[1,5-a]pyrazine core involve the cyclization of a pyrazine precursor with a triazole fragment or the construction of the pyrazine ring onto an existing triazole. A common approach involves the condensation of a 3-amino-1,2,4-triazole with a suitable 1,2-dicarbonyl compound or its equivalent, followed by cyclization.[1][2]

The primary scale-up concerns for these routes include:

  • Exothermic Reactions: The cyclization step can be highly exothermic, requiring careful temperature management to prevent runaway reactions and the formation of byproducts.

  • Reagent Handling: The use of hazardous reagents such as hydrazine or phosphorus oxychloride (POCl₃) necessitates stringent safety protocols and specialized equipment for large-scale handling.[3]

  • Product Isolation and Purification: Methods like column chromatography, common in lab-scale synthesis, are often impractical and costly at an industrial scale. Developing a robust crystallization process is therefore critical.

Q2: My reaction yield has significantly dropped upon scaling up. What are the likely causes?

A2: A drop in yield during scale-up is a common issue that can be attributed to several factors:

  • Inefficient Mixing: Inadequate agitation in large reactors can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions.[4] The viscosity of the reaction mixture should also be considered, as it can change during the reaction.

  • Mass and Heat Transfer Limitations: The surface-area-to-volume ratio decreases as the scale increases, which can impede efficient heat transfer. This can lead to poor temperature control and the formation of degradation products.

  • Reagent Purity: The purity of starting materials and solvents can have a more pronounced effect on a larger scale. Impurities that were insignificant in small batches can act as catalysts for side reactions or inhibitors of the main reaction.[4]

  • Changes in Reaction Kinetics: The kinetics of the reaction can be altered by the factors mentioned above, leading to a different product distribution.

Q3: I am observing the formation of an unexpected isomer. How can I control the regioselectivity of the cyclization?

A3: The formation of isomers, such as the[4][5][6]triazolo[4,3-a]pyrazine instead of the desired[4][5][6]triazolo[1,5-a]pyrazine, can occur depending on the reaction conditions and the nature of the starting materials. This is often a result of a Dimroth rearrangement.[2]

To control regioselectivity:

  • Temperature Control: The Dimroth rearrangement is often thermally driven. Maintaining a lower reaction temperature can favor the kinetic product over the thermodynamically more stable rearranged product.

  • pH Control: The pH of the reaction medium can influence the cyclization pathway. Careful control of the acid or base catalyst is crucial.

  • Choice of Precursors: The substituents on both the pyrazine and triazole precursors can influence the regioselectivity of the cyclization.

Part 2: Troubleshooting Guides

Guide 1: Poor Yield and Incomplete Conversion

This guide provides a systematic approach to troubleshooting low yields and incomplete reactions during the scale-up synthesis of triazolo[1,5-a]pyrazines.

G start Low Yield or Incomplete Reaction check_mixing Verify Mixing Efficiency start->check_mixing check_temp Analyze Temperature Profile check_mixing->check_temp Mixing Adequate optimize_conditions Re-optimize Reaction Conditions (Concentration, Time) check_mixing->optimize_conditions Mixing Inadequate (Improve Agitation) check_reagents Assess Reagent & Solvent Purity check_temp->check_reagents Temp. Profile Stable check_temp->optimize_conditions Temp. Fluctuations (Improve Heat Transfer) check_reagents->optimize_conditions Purity Confirmed modify_workup Review Workup & Isolation Procedure check_reagents->modify_workup Impurities Detected (Purify Starting Materials) optimize_conditions->modify_workup

Caption: Troubleshooting workflow for low yield.

Problem Potential Cause Recommended Action
Low Yield Inefficient Mixing: Formation of local hot spots or poor reactant dispersion.Increase agitation speed. Consider a different impeller design for better mixing in the specific reactor geometry. For heterogeneous reactions, ensure efficient solid suspension.
Poor Temperature Control: Exothermic reaction leading to side product formation.Improve heat transfer by using a jacketed reactor with a suitable heat transfer fluid. Consider slower addition of reagents to control the exotherm.
Reagent/Solvent Impurities: Presence of water or other reactive impurities.Ensure all reagents and solvents meet the required specifications. Dry solvents if necessary. Perform small-scale experiments with purified materials to confirm.[4]
Suboptimal Reaction Time/Concentration: Reaction may not have gone to completion or side reactions are favored at high concentrations.Monitor the reaction progress using in-process controls (e.g., HPLC, UPLC). Perform a design of experiments (DoE) at a smaller scale to re-optimize concentration and reaction time for the new scale.
Incomplete Conversion Poor Solubility of Starting Materials: Reactants not fully dissolved at the reaction temperature.Increase the reaction temperature if the product is stable. Consider a different solvent system with better solubility for all reactants.
Product Inhibition: The product may be inhibiting the catalyst or reacting with a starting material.This is less common but can be investigated by adding a small amount of the final product to a new reaction to see if it slows down.
Guide 2: Product Purity and Isolation Issues

This section addresses common challenges related to obtaining the desired purity of triazolo[1,5-a]pyrazines and their efficient isolation on a large scale.

G start Crude Product Obtained is_solid Is the product a solid? start->is_solid can_crystallize Can it be crystallized? is_solid->can_crystallize Yes liquid_extraction Liquid-liquid extraction is_solid->liquid_extraction No (Oil) develop_cryst Develop a robust crystallization process can_crystallize->develop_cryst Yes alt_purification Consider alternative purification methods (e.g., preparative HPLC, SFC) can_crystallize->alt_purification No distillation Distillation (if applicable) liquid_extraction->distillation

Caption: Decision tree for purification strategy.

Problem Potential Cause Recommended Action
Difficult Purification Impracticality of Column Chromatography: High cost, solvent consumption, and low throughput at scale.Develop a crystallization-based purification. Screen various solvents and solvent mixtures to find a system that provides good recovery and high purity. Consider anti-solvent crystallization or cooling crystallization.[7]
Formation of Closely Related Impurities: Byproducts with similar polarity to the desired product.Identify the structure of the major impurities (e.g., by LC-MS, NMR). Modify the reaction conditions to minimize their formation. If impurities persist, a multi-step purification involving crystallization and/or a polishing step might be necessary.
Inconsistent Crystal Form (Polymorphism) Lack of Control Over Crystallization Conditions: Different polymorphs can have different solubility, stability, and bioavailability.Characterize the different polymorphic forms using techniques like XRPD, DSC, and TGA. Develop a controlled crystallization process that consistently produces the desired polymorph. This includes controlling the cooling rate, agitation, and seeding strategy.[8]
Poor Filtration/Drying Characteristics Small Particle Size or Needle-like Crystal Habit: Slow filtration and difficult drying.Optimize the crystallization process to obtain larger, more equant crystals. This can often be achieved by slower cooling rates, controlled anti-solvent addition, or aging the crystal slurry.

Part 3: Safety Considerations in Scale-Up

The scale-up of triazolo[1,5-a]pyrazine synthesis often involves hazardous reagents that require stringent safety protocols.

Q4: What are the primary safety concerns with reagents like hydrazine and phosphorus oxychloride (POCl₃) at an industrial scale?

A4: Both hydrazine and POCl₃ present significant hazards that are amplified at a larger scale.

  • Hydrazine:

    • Toxicity: Hydrazine is highly toxic and a suspected carcinogen.[9] Inhalation and skin contact must be avoided.

    • Flammability and Explosivity: Hydrazine vapor is flammable over a wide range of concentrations in air.[10] It can also decompose explosively when heated.

    • Reactivity: It is a strong reducing agent and can react violently with oxidizing agents.[10]

    • Scale-up Precautions: Use in a closed system with dedicated ventilation. All personnel must be equipped with appropriate personal protective equipment (PPE), including chemical-resistant gloves and respiratory protection.[11] Emergency showers and eyewash stations must be readily accessible.

  • Phosphorus Oxychloride (POCl₃):

    • Corrosivity: POCl₃ is highly corrosive and reacts violently with water to produce hydrochloric acid and phosphoric acid fumes.[3]

    • Toxicity: It is toxic upon inhalation and can cause severe burns to the skin and eyes.

    • Scale-up Precautions: Handle in a dry, inert atmosphere. Use corrosion-resistant equipment. Ensure that the reaction is quenched carefully and slowly to manage the heat and gas evolution.

Part 4: Experimental Protocols

Protocol 1: General Procedure for the Synthesis of a Triazolo[1,5-a]pyrazine Precursor (Lab Scale)

This protocol describes a common laboratory-scale synthesis of a substituted triazolopyrimidine, which shares key principles with triazolo[1,5-a]pyrazine synthesis.

Reaction: Condensation of 3-amino-1,2,4-triazole with a β-ketoester.[1]

Step-by-Step Methodology:

  • Reaction Setup: To a solution of 3-amino-1,2,4-triazole (1.0 eq) in a suitable solvent (e.g., acetic acid or ethanol), add the β-ketoester (1.0-1.2 eq).

  • Heating: Heat the reaction mixture to reflux (typically 80-120 °C) and monitor the progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, collect it by filtration. If not, concentrate the reaction mixture under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Solvent: Acetic acid can act as both a solvent and a catalyst for the condensation and cyclization. Ethanol is a less acidic alternative.

  • Temperature: Elevated temperatures are typically required to drive the condensation and subsequent cyclization to completion.

  • Purification: Recrystallization is preferred for its scalability and ability to yield high-purity crystalline material.[7]

References

Technical Support Center: Enhancing the Stability of Triazolo[1,5-a]pyrazin-2-amine in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Triazolo[1,5-a]pyrazin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on maintaining the integrity of this compound in solution. We will explore common stability challenges and offer detailed troubleshooting protocols to ensure the accuracy and reproducibility of your experimental results.

Introduction: Understanding the Triazolo[1,5-a]pyrazine Core

The[1][2][3]triazolo[1,5-a]pyrazine scaffold is a nitrogen-rich heterocyclic system. While this structure is of significant interest in medicinal chemistry, its electron-deficient nature and the presence of multiple heteroatoms can render it susceptible to various degradation pathways in solution.[4] The 2-amino substituent further influences the electronic properties and reactivity of the molecule. This guide will address the primary instability concerns—hydrolysis, oxidation, and photodegradation—and provide actionable strategies to mitigate them.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm observing a rapid loss of my Triazolo[1,5-a]pyrazin-2-amine peak area during HPLC analysis of my aqueous stock solution. What is the likely cause?

A1: High Probability of Hydrolytic Degradation.

The most common cause for the loss of the parent compound in aqueous solutions is hydrolysis. The triazolopyrazine ring system, particularly the pyrazine portion, can be susceptible to hydrolytic cleavage, which may be catalyzed by acidic or basic conditions.

  • Underlying Causality: The pyrazine ring contains imine-like C=N bonds. These bonds can be attacked by water molecules, leading to ring-opening. The 2-amino group, being an electron-donating group, can modulate the electron density of the ring system, but susceptibility to hydrolysis, especially at non-neutral pH, remains a significant concern. Studies on related fused heterocyclic systems, such as triazolo[1,5-c]quinazolines, have detailed mechanisms of acid-catalyzed hydrolysis involving protonation of a ring nitrogen followed by nucleophilic attack by water.

  • Troubleshooting Steps:

    • pH Measurement: Immediately measure the pH of your solution. Unbuffered aqueous solutions can have their pH altered by dissolved atmospheric CO₂, creating a slightly acidic environment.

    • Solvent & Buffer Selection:

      • If possible, prepare stock solutions in a non-aqueous, aprotic solvent like anhydrous DMSO or DMF and store them at -20°C or -80°C. A study on a triazolopyrazine precursor for Sitagliptin found that using DMF as a solvent prevented spontaneous degradation.[2]

      • For aqueous working solutions, use a buffered system. A phosphate or citrate buffer in the pH range of 6.0-7.5 is recommended as a starting point.

    • Temperature Control: Perform dilutions and experiments at low temperatures (e.g., on ice) to slow down the rate of hydrolysis.

Q2: My solution of Triazolo[1,5-a]pyrazin-2-amine has turned a yellowish or brownish color after a short period, even when stored in the dark. What could be happening?

A2: Potential Oxidative Degradation.

Discoloration often points towards oxidative degradation. Aromatic amines and electron-rich heterocyclic systems can be susceptible to oxidation by atmospheric oxygen or trace peroxides in solvents.

  • Underlying Causality: The amino group on the pyrazine ring can be a primary site for oxidation. Oxidation can lead to the formation of colored byproducts, including nitroso or nitro derivatives, or polymerized material. The process can be catalyzed by trace metal ions or light. While specific studies on this molecule are limited, the oxidative degradation of aminopyrazine derivatives is a known phenomenon.[1]

  • Troubleshooting Workflow:

    G A Discoloration Observed (Yellow/Brown) B Prepare fresh solution in de-gassed solvent A->B C Does discoloration persist? B->C D Add antioxidant (e.g., BHT) or use amber vials C->D Yes F Investigate other causes: - Contamination - High concentration effects C->F No E Problem Resolved: Oxidative Degradation D->E

  • Troubleshooting Steps:

    • Solvent Purity: Ensure you are using high-purity, peroxide-free solvents. Ethers like THF or dioxane are particularly prone to forming peroxides upon storage.

    • Inert Atmosphere: Prepare and store solutions under an inert atmosphere (e.g., nitrogen or argon). Purge the solvent with the inert gas before dissolving the compound.

    • Antioxidants: For bulk storage of solutions, consider adding a small amount of an antioxidant like butylated hydroxytoluene (BHT).

    • Chelating Agents: If metal-catalyzed oxidation is suspected, the addition of a trace amount of a chelating agent like EDTA might be beneficial.

Q3: I see multiple new peaks in my chromatogram after leaving my samples on the autosampler over the weekend. Is this related to light?

A3: High Likelihood of Photodegradation.

Triazolopyrazine and related heterocyclic systems can be sensitive to light, particularly UV light. Exposure to ambient laboratory light or the UV lamp of a detector can induce photochemical reactions.

  • Underlying Causality: Aromatic and heterocyclic systems possess π-electrons that can absorb UV or visible light. This absorption can promote the molecule to an excited state, making it more reactive. This can lead to various reactions, including ring cleavage, rearrangement, or reaction with the solvent. Photodegradation of triazine-based compounds is well-documented and often results in a complex mixture of products. [5][6]One study noted the potential for photodegradation of a triazolopyrazine derivative during a photoredox synthesis reaction. [7]

  • Troubleshooting Steps:

    • Protect from Light: Always handle the solid compound and its solutions in a light-protected environment. Use amber vials or wrap standard vials in aluminum foil.

    • Autosampler Conditions: If possible, use an autosampler with a cooled, dark sample tray. Minimize the time samples spend on the autosampler before injection.

    • Control Experiment: To confirm photosensitivity, prepare two identical solutions. Keep one completely in the dark and expose the other to ambient lab light for a defined period (e.g., 24 hours). Analyze both by HPLC and compare the chromatograms.

Technical Guide: Performing a Forced Degradation Study

To systematically understand the stability of Triazolo[1,5-a]pyrazin-2-amine and develop a stability-indicating analytical method, a forced degradation study is essential. [3][8]This involves subjecting the compound to stress conditions to intentionally produce degradation products.

Experimental Protocol: Forced Degradation of Triazolo[1,5-a]pyrazin-2-amine

Objective: To identify potential degradation pathways and products under hydrolytic, oxidative, and photolytic stress.

Materials:

  • Triazolo[1,5-a]pyrazin-2-amine

  • HPLC-grade Acetonitrile (ACN) and Water

  • Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH), Hydrogen Peroxide (H₂O₂)

  • Phosphate buffer (pH 7.0)

  • Class A volumetric flasks, pipettes

  • HPLC system with UV or PDA detector

  • pH meter

  • Photostability chamber

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of Triazolo[1,5-a]pyrazin-2-amine in a suitable solvent (e.g., 50:50 ACN:Water).

  • Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor in a clear vial. Prepare a control sample by mixing 1 mL of stock with 1 mL of the solvent (e.g., water).

    Stress ConditionReagentIncubation ConditionsQuenching/Neutralization
    Acid Hydrolysis 0.1 M HCl60°C for 24 hoursNeutralize with 1 mL of 0.1 M NaOH
    Base Hydrolysis 0.1 M NaOH60°C for 4 hoursNeutralize with 1 mL of 0.1 M HCl
    Oxidation 3% H₂O₂Room Temp for 24 hoursNo quenching needed
    Photolytic Water (as solvent)Expose to light (ICH Q1B)N/A
    Thermal Water (as solvent)60°C in the dark for 48 hoursN/A
  • Sample Analysis:

    • After the incubation period, dilute all samples (including the control) to a final concentration of approximately 50 µg/mL.

    • Analyze by a suitable reverse-phase HPLC method. A C18 column with a gradient elution using a mobile phase of buffered water and acetonitrile is a good starting point.

    • Monitor the chromatograms at a wavelength where the parent compound has maximum absorbance. Use a PDA detector to check for peak purity and the appearance of new peaks.

Interpreting the Results
  • Significant degradation is typically considered to be in the range of 5-20% loss of the parent compound. [9]* Acid/Base Hydrolysis: Look for new peaks. The pyrazine ring is a likely site of cleavage.

  • Oxidation: New, often more polar, peaks may appear.

  • Photodegradation: A complex mixture of new peaks may be observed.

The goal is to develop an HPLC method where all degradation products are well-resolved from the parent peak, thus creating a "stability-indicating method".

Potential Degradation Pathway: Hydrolysis

Based on the chemistry of related heterocycles, a plausible hydrolytic degradation pathway for Triazolo[1,5-a]pyrazin-2-amine involves the opening of the pyrazine ring.

G A Triazolo[1,5-a]pyrazin-2-amine (Stable) B Protonated Intermediate (Acid-Catalyzed) A->B + H+ C Ring-Opened Intermediate B->C + H2O - H+ D Further Degradation Products C->D Hydrolysis

Plausible acid-catalyzed hydrolytic degradation pathway.

Summary of Recommendations for Stability

ParameterRecommendationRationale
Solvent Use anhydrous, aprotic solvents (DMSO, DMF) for long-term stock solutions.Minimizes hydrolytic degradation.
pH For aqueous solutions, maintain a neutral pH (6.0-7.5) using a buffer system.The compound is likely most stable at neutral pH, avoiding acid or base-catalyzed hydrolysis.
Temperature Store stock solutions at ≤ -20°C. Prepare working solutions fresh and keep them cool.Reduces the rate of all degradation reactions.
Light Handle solid and solutions in amber vials or with protection from light.Prevents photodegradation.
Atmosphere For long-term storage of solutions, consider purging with an inert gas (N₂ or Ar).Prevents oxidative degradation.

By understanding the inherent chemical liabilities of the Triazolo[1,5-a]pyrazin-2-amine structure and implementing these handling and storage procedures, researchers can significantly improve the stability of their samples, leading to more reliable and reproducible experimental outcomes.

References

Troubleshooting common issues intriazolo[1,5-a]pyrazine reactions

Technical Support Center:[1][2][3]Triazolo[1,5-a]pyrazine Synthesis

Welcome to the technical support center for[1][2]triazolo[1,5-a]pyrazine reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate common challenges encountered during the synthesis of this important heterocyclic scaffold. Here, we address frequently asked questions and provide in-depth troubleshooting strategies grounded in mechanistic principles and field-proven insights.

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: Low or No Product Yield

Question: My[1][2]triazolo[1,5-a]pyrazine synthesis is resulting in a very low yield or failing altogether. What are the likely causes and how can I improve the outcome?

Answer:

Low yields in heterocyclic cyclization reactions are a common challenge and can stem from a variety of factors. A systematic approach to troubleshooting is the most effective way to identify and resolve the issue.

Potential Causes & Solutions:

  • Suboptimal Reaction Conditions: The temperature, reaction time, and concentration of reactants are critical parameters. An inappropriate temperature may not provide sufficient energy for the cyclization to occur, while excessively high temperatures can lead to decomposition of starting materials or the desired product. Similarly, an insufficient reaction time will result in incomplete conversion, whereas a prolonged time can promote the formation of side products.

    • Troubleshooting Protocol:

      • Temperature Screening: Begin by running the reaction at the temperature reported in a relevant literature procedure. If the yield is still low, screen a range of temperatures (e.g., in 10-20 °C increments) in small-scale trial reactions.

      • Time-Course Study: Monitor the reaction progress over time using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This will help you determine the optimal reaction time for maximum product formation and minimal side product accumulation.

      • Concentration Adjustment: The concentration of your reactants can influence the reaction rate. If the reaction is slow, consider increasing the concentration. Conversely, if side reactions are prevalent, dilution may be beneficial.

  • Purity of Reagents and Solvents: Impurities present in your starting materials or solvents can have a significant negative impact on the reaction. These impurities can act as catalysts for side reactions, quench reactive intermediates, or simply reduce the effective concentration of your desired reactants. The presence of water in anhydrous reactions is a particularly common culprit.

    • Troubleshooting Protocol:

      • Reagent Purity Check: Verify the purity of your starting materials using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or melting point analysis. If necessary, purify them by recrystallization, distillation, or chromatography.

      • Solvent Purity and Dryness: Use high-purity, dry solvents, especially for moisture-sensitive reactions. Anhydrous solvents should be properly stored and handled under an inert atmosphere.

  • Atmospheric Moisture and Oxygen Sensitivity: Many organic reactions, particularly those involving organometallic reagents or reactive intermediates, are sensitive to atmospheric moisture and oxygen.

    • Troubleshooting Protocol:

      • Inert Atmosphere: If your reaction is known to be air- or moisture-sensitive, ensure you are using proper inert atmosphere techniques. This involves using an inert gas like nitrogen or argon to blanket the reaction and employing oven-dried glassware and syringe techniques for reagent addition.

  • Inefficient Mixing: In heterogeneous reactions (where reactants are in different phases), inefficient stirring can lead to localized concentrations of reagents and poor reaction rates, ultimately resulting in lower yields.

    • Troubleshooting Protocol:

      • Optimize Stirring: Ensure that your reaction mixture is being stirred vigorously enough to ensure homogeneity. The type of stir bar and the shape of the reaction flask can also impact mixing efficiency. For larger-scale reactions, mechanical stirring may be necessary.

Issue 2: Formation of Side Products

Question: My reaction is producing a significant amount of side products, complicating purification and reducing the yield of my desired[1][2]triazolo[1,5-a]pyrazine. How can I minimize their formation?

Answer:

The formation of side products is a frequent challenge in heterocyclic synthesis. Understanding the potential side reactions and the factors that promote them is key to optimizing your reaction for the desired product. In the synthesis of triazolopyrazines, the formation of isomeric products or products from competing reaction pathways can occur.[3]

Common Side Products & Mitigation Strategies:

  • Isomer Formation: Depending on the synthetic route, the formation of the isomeric[1][2]triazolo[4,3-a]pyrazine scaffold can be a competing pathway. The Dimroth rearrangement can also lead to the interconversion of these isomers under certain conditions.[4]

    • Troubleshooting Protocol:

      • Control of Reaction Temperature: The reaction temperature can significantly influence the regioselectivity of the cyclization. Lower temperatures often favor the kinetic product, while higher temperatures may lead to the thermodynamic product. Experiment with a range of temperatures to find the optimal conditions for the formation of your desired isomer.

      • Choice of Solvent: The polarity of the solvent can influence the stability of intermediates and transition states, thereby affecting the product distribution. Screen a variety of solvents with different polarities.

      • pH Control: In acid- or base-catalyzed reactions, the pH of the reaction medium can play a crucial role in directing the reaction pathway. Careful control of the amount of acid or base used is essential.

  • Products of Incomplete Cyclization or Decomposition: In some cases, the reaction may stall at an intermediate stage, or the starting materials or product may decompose under the reaction conditions.

    • Troubleshooting Protocol:

      • Reaction Monitoring: As mentioned previously, closely monitor your reaction by TLC or LC-MS. This will allow you to identify the point at which side product formation begins to increase or the desired product begins to degrade.

      • Milder Reaction Conditions: If decomposition is suspected, consider using milder reaction conditions, such as a lower temperature, a shorter reaction time, or a less reactive catalyst.

Issue 3: Poor Regioselectivity

Question: My reaction is producing a mixture of regioisomers. How can I improve the regioselectivity of my[1][2]triazolo[1,5-a]pyrazine synthesis?

Answer:

Controlling regioselectivity is a critical aspect of many organic syntheses, including the formation of fused heterocyclic systems like triazolopyrazines. The regiochemical outcome is often determined by a combination of electronic and steric factors of the reacting partners.

Factors Influencing Regioselectivity & Strategies for Control:

  • Electronic Effects: The electronic properties of the substituents on the starting materials can direct the cyclization to a specific position. Electron-donating groups and electron-withdrawing groups can influence the nucleophilicity and electrophilicity of the reacting centers.

    • Troubleshooting Protocol:

      • Substituent Modification: If possible, consider modifying the substituents on your starting materials to electronically favor the desired cyclization pathway. For example, the strategic placement of an electron-withdrawing group can deactivate a particular reaction site.

  • Steric Hindrance: Bulky substituents can sterically hinder the approach of a reagent to a particular reaction site, thereby favoring reaction at a less hindered position.

    • Troubleshooting Protocol:

      • Introduction of Bulky Groups: The introduction of a sterically demanding group near one of the potential reaction sites can effectively block that site and direct the reaction to the desired position.

  • Catalyst Control: In catalyzed reactions, the choice of catalyst can have a profound impact on regioselectivity. The catalyst can coordinate to the substrates in a specific manner, pre-organizing them for the desired cyclization.

    • Troubleshooting Protocol:

      • Catalyst Screening: If your reaction is catalyzed, screen a variety of catalysts with different steric and electronic properties. For example, in metal-catalyzed reactions, varying the ligands on the metal center can significantly alter the regiochemical outcome.

Experimental Protocols & Data

Table 1: General Troubleshooting Parameters for[1][2][3]Triazolo[1,5-a]pyrazine Synthesis
ParameterCommon RangeTroubleshooting Considerations
Temperature Room Temp. to 150 °CStart with literature precedent. Incrementally increase or decrease to optimize yield and minimize side products.
Reaction Time 1 to 48 hoursMonitor by TLC/LC-MS to determine the point of maximum product formation.
Solvent Toluene, DMF, Acetonitrile, EthanolScreen solvents of varying polarity. Ensure anhydrous conditions when necessary.
Base/Acid K₂CO₃, Et₃N, HCl, POCl₃The choice and stoichiometry of the catalyst are crucial for reaction success and selectivity.
Atmosphere Air or Inert (N₂, Ar)Use an inert atmosphere for sensitive reagents and reactions.

Visualizing Reaction Pathways and Troubleshooting

Diagram 1: General Synthetic Strategies for[1][2][3]Triazolo[1,5-a]pyrimidines (Analogous to Pyrazines)

Gcluster_0Synthetic RoutesAAminotriazoles + 1,3-DicarbonylsTP[1,2,4]Triazolo[1,5-a]pyrimidineA->TPCyclocondensationBDimroth Rearrangement of [1,2,4]Triazolo[4,3-a]pyrimidinesB->TPRearrangementCOxidative Cyclization of Pyrimidin-2-yl-amidinesC->TPOxidative Cyclization

Caption: Common synthetic routes to the analogous[1][2]triazolo[1,5-a]pyrimidine core.[4]

Diagram 2: Troubleshooting Workflow for Low Yield

Gcluster_solutionsCorrective ActionsStartLow Yield ObservedCheck_ConditionsVerify Reaction Conditions(Temp, Time, Conc.)Start->Check_ConditionsCheck_PurityAssess Reagent &Solvent PurityCheck_Conditions->Check_PurityConditions OKAdjust_ConditionsAdjust Temp/Time/Conc.Check_Conditions->Adjust_ConditionsIncorrectCheck_AtmosphereEnsure Inert Atmosphere(if required)Check_Purity->Check_AtmospherePurity OKPurify_ReagentsPurify Reagents/Use Dry SolventsCheck_Purity->Purify_ReagentsImpureCheck_MixingEvaluate StirringEfficiencyCheck_Atmosphere->Check_MixingAtmosphere OKImprove_InertImprove InertAtmosphere TechniqueCheck_Atmosphere->Improve_InertInadequateOptimizeSystematically OptimizeReaction ParametersCheck_Mixing->OptimizeMixing OKImprove_MixingIncrease Stir Rate/Change FlaskCheck_Mixing->Improve_MixingInefficient

Caption: A systematic workflow for troubleshooting low reaction yields.

Technical Support Center: Synthesis of Triazolo[1,5-a]pyrazin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with the synthesis of Triazolo[1,5-a]pyrazin-2-amine. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed analytical protocols to help you identify and mitigate the formation of common byproducts, thereby improving yield and purity.

Introduction: The Synthetic Challenge

The synthesis of Triazalo[1,5-a]pyrazin-2-amine is a crucial step in the development of various pharmacologically active molecules. While seemingly straightforward, the reaction is often plagued by the formation of several byproducts that can complicate purification and reduce overall yield. Understanding the mechanistic origins of these impurities is key to optimizing the reaction conditions. This guide will focus on the common synthetic route involving the reaction of 2-hydrazinopyrazine with cyanogen bromide and explore the potential pitfalls and their solutions.

Visualizing the Reaction: Main Pathway and Byproduct Formation

To better understand the complexities of this synthesis, the following diagram illustrates the intended reaction pathway and the potential side reactions that can lead to common impurities.

Triazolopyrazine Synthesis Reactants 2-Hydrazinopyrazine + Cyanogen Bromide Intermediate N-Cyano-N'-(pyrazin-2-yl)hydrazine (Key Intermediate) Reactants->Intermediate Initial Reaction Byproduct2 Pyrazin-2-ylcyanamide Reactants->Byproduct2 Incomplete Reaction/ Side Reaction Byproduct3 Dimerization Products Reactants->Byproduct3 Self-Condensation of 2-Hydrazinopyrazine MainProduct Triazolo[1,5-a]pyrazin-2-amine (Desired Product) Intermediate->MainProduct Intramolecular Cyclization (N1 attack) Byproduct1 Triazolo[4,3-a]pyrazin-3-amine (Isomeric Byproduct) Intermediate->Byproduct1 Alternative Cyclization (N2 attack)

Caption: Reaction scheme for Triazolo[1,5-a]pyrazin-2-amine synthesis and potential byproduct pathways.

Frequently Asked Questions (FAQs)

Q1: My reaction yields are consistently low, and I observe multiple spots on my TLC. What are the likely impurities?

A1: Low yields and multiple TLC spots in this synthesis are typically due to the formation of one or more byproducts. The most common culprits are:

  • Triazolo[4,3-a]pyrazin-3-amine: This is a constitutional isomer of your target compound. It arises from an alternative cyclization pathway of the N-cyano-N'-(pyrazin-2-yl)hydrazine intermediate.

  • Pyrazin-2-ylcyanamide: This byproduct can form from the reaction of 2-aminopyrazine (a potential impurity in your starting material or a degradation product) with cyanogen bromide.

  • Dimerization Products: 2-Hydrazinopyrazine can undergo self-condensation, especially under harsh heating conditions, leading to various dimeric species.[1]

Q2: How can I distinguish between the desired Triazolo[1,5-a]pyrazin-2-amine and the isomeric byproduct Triazolo[4,3-a]pyrazin-3-amine?

A2: Distinguishing between these isomers can be challenging due to their similar polarities and identical mass-to-charge ratios in mass spectrometry.

  • Chromatography: A well-optimized High-Performance Liquid Chromatography (HPLC) method is essential. Often, a reverse-phase C18 column with a buffered mobile phase can achieve separation.[2] See the detailed analytical protocol below.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for structural elucidation. The chemical shifts of the protons and carbons on the pyrazine and triazole rings will differ between the two isomers. 2D NMR techniques like HMBC and NOESY can provide definitive structural confirmation.[3]

Q3: What are the critical reaction parameters to control for minimizing byproduct formation?

A3: Careful control of reaction conditions is paramount.

  • Temperature: The initial reaction of 2-hydrazinopyrazine with cyanogen bromide should be conducted at a low temperature (e.g., 0-5 °C) to prevent side reactions. The subsequent cyclization may require gentle heating, but excessive temperatures can promote dimerization and other side reactions.

  • pH: The pH of the reaction mixture can influence the nucleophilicity of the different nitrogen atoms in the hydrazine intermediate, thereby affecting the ratio of the two triazolopyrazine isomers. A slightly basic medium often favors the desired [1,5-a] isomer.

  • Purity of Starting Materials: Ensure the high purity of your 2-hydrazinopyrazine starting material. The presence of 2-aminopyrazine can lead to the formation of pyrazin-2-ylcyanamide.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
High levels of the isomeric byproduct Triazolo[4,3-a]pyrazin-3-amine - Reaction temperature during cyclization is too high.- Incorrect pH of the reaction medium.- Perform the cyclization step at the lowest effective temperature.- Screen different bases (e.g., K2CO3, NaHCO3, triethylamine) and solvents to optimize the reaction conditions for the desired isomer.
Presence of a byproduct with a mass corresponding to Pyrazin-2-ylcyanamide - Contamination of 2-hydrazinopyrazine with 2-aminopyrazine.- Degradation of 2-hydrazinopyrazine during the reaction.- Purify the 2-hydrazinopyrazine starting material before use.- Maintain a low reaction temperature and an inert atmosphere to prevent degradation.
Formation of high molecular weight byproducts (dimers) - Excessive heating of the reaction mixture.- Prolonged reaction times at elevated temperatures.- Avoid prolonged heating. Monitor the reaction progress by TLC or HPLC and quench the reaction once the starting material is consumed.- Consider a two-step, one-pot procedure where the initial reaction is performed at a low temperature, followed by a short period of gentle heating for cyclization.
Difficulty in separating the desired product from byproducts by column chromatography - Similar polarities of the product and byproducts.- Utilize a high-resolution preparative HPLC system for purification.- Consider derivatization of the crude product mixture to alter the polarities of the components, followed by separation and deprotection.

Analytical Protocols

Protocol 1: HPLC-MS Method for Byproduct Analysis

This method is designed for the separation and identification of Triazolo[1,5-a]pyrazin-2-amine and its common byproducts.

Instrumentation:

  • UHPLC or HPLC system coupled to a mass spectrometer (single quadrupole or triple quadrupole).[2]

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., Acquity CSH C18, 2.1 x 100 mm, 1.7 µm).[2]

  • Mobile Phase A: 10 mM Ammonium formate in water, pH adjusted to 4.2.[2]

  • Mobile Phase B: Acetonitrile.

  • Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Range: m/z 100-500.

  • Selected Ion Monitoring (SIM): Monitor for the m/z of the expected product and byproducts.

Protocol 2: Sample Preparation for NMR Analysis

For definitive structural elucidation, NMR analysis of the purified components is recommended.

  • Isolate each component using preparative HPLC.

  • Dry the fractions under vacuum to remove the solvent.

  • Dissolve approximately 5-10 mg of each purified compound in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3).

  • Acquire 1H, 13C, and 2D NMR (COSY, HSQC, HMBC) spectra.

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting issues encountered during the synthesis.

Troubleshooting Workflow Start Low Yield or Impure Product Analysis Analyze Crude Reaction Mixture by HPLC-MS and TLC Start->Analysis IdentifyByproducts Identify Major Byproducts Analysis->IdentifyByproducts IsomerPresent Isomeric Byproduct (Triazolo[4,3-a]pyrazin-3-amine) Dominant? IdentifyByproducts->IsomerPresent Yes CyanamidePresent Pyrazin-2-ylcyanamide Detected? IdentifyByproducts->CyanamidePresent Yes DimerPresent Dimerization Products Detected? IdentifyByproducts->DimerPresent Yes OptimizeConditions Optimize Reaction Conditions: - Lower Temperature - Adjust pH IsomerPresent->OptimizeConditions PurifySM Purify 2-Hydrazinopyrazine Starting Material CyanamidePresent->PurifySM ControlTempTime Control Reaction Temperature and Time Carefully DimerPresent->ControlTempTime End Improved Yield and Purity OptimizeConditions->End PurifySM->End ControlTempTime->End

Caption: A step-by-step workflow for troubleshooting byproduct formation in Triazolo[1,5-a]pyrazin-2-amine synthesis.

References

Validation & Comparative

A Comparative Analysis of Triazolo[1,5-a]pyrimidine and Triazolo[1,5-c]pyrimidine Scaffolds in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Two Isomeric Heterocycles with Diverse Biological Activities

In the landscape of medicinal chemistry, the quest for novel scaffolds that can serve as the foundation for new therapeutic agents is perpetual. Among the myriad of heterocyclic systems, fused triazoles have garnered significant attention due to their structural resemblance to endogenous purines, allowing them to interact with a wide array of biological targets. This guide provides an in-depth comparison of two isomeric triazolopyrimidine scaffolds: the well-explored [1][2][3]triazolo[1,5-a]pyrimidine and the less-charted [1][2][3]triazolo[1,5-c]pyrimidine . While direct comparative studies are scarce, a survey of the existing literature reveals distinct and, in some cases, overlapping therapeutic potentials, primarily in the realms of oncology and inflammation. This document aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of their activities, supported by experimental data and protocols.

Introduction to the Isomeric Scaffolds

The triazolopyrimidine core exists in several isomeric forms, with the[1][2][3]triazolo[1,5-a]pyrimidine being the most stable and extensively studied.[4] Its structure is bioisosteric to purines, making it a privileged scaffold in the design of kinase inhibitors and other agents targeting ATP-binding sites.[5][6] The[1][2][3]triazolo[1,5-c]pyrimidine isomer, while also a purine analogue, has been investigated to a lesser extent, with notable activity in different therapeutic areas. The subtle difference in the nitrogen atom placement within the pyrimidine ring leads to distinct electronic properties and three-dimensional shapes, which in turn dictates their target specificity and pharmacological profiles.

Comparative Biological Activities

The majority of research on these scaffolds has been in the context of anticancer drug discovery. However, other therapeutic applications have also been reported, showcasing the versatility of these heterocyclic systems.

Anticancer Activity

Both scaffolds have demonstrated promising potential as anticancer agents, albeit through different mechanisms and with varying levels of potency against different cancer cell lines.

[1][2][3]Triazolo[1,5-a]pyrimidines: This class of compounds has been extensively investigated for its antiproliferative effects. Numerous derivatives have been synthesized and shown to inhibit cancer cell growth through various mechanisms, including:

  • Kinase Inhibition: Many triazolo[1,5-a]pyrimidines act as inhibitors of various kinases that are crucial for cancer cell proliferation and survival. For instance, derivatives have been shown to inhibit Epidermal Growth Factor Receptor (EGFR), a key target in many cancers.[7] The inhibition of the EGFR/AKT pathway by a pyrazolo[4,3-e][1][2][3]triazolo[1,5-c]pyrimidine derivative led to cell cycle arrest and apoptosis in breast and cervical cancer cells.[1]

  • Tubulin Polymerization Inhibition: Some derivatives have been identified as potent inhibitors of tubulin polymerization, a mechanism shared by established anticancer drugs like paclitaxel. These compounds can induce cell cycle arrest in the G2/M phase and trigger apoptosis.[8]

  • Multi-target Inhibition: Aiming to overcome drug resistance, some triazolo[1,5-a]pyrimidine derivatives have been designed as multi-kinase inhibitors, targeting several key signaling proteins like TrkA, CDK2, VEGFR2, and EGFR simultaneously.[7]

[1][2][3]Triazolo[1,5-c]pyrimidines: Research on the anticancer properties of this scaffold is less extensive but has yielded promising results. Notably, derivatives of pyrazolo[4,3-e][1][2][3]triazolo[1,5-c]pyrimidine have been synthesized and evaluated for their antiproliferative activities.[1] These compounds have shown cytotoxicity against human breast and cervical cancer cell lines, with IC50 values in the micromolar range.[1] The mechanism of action for some of these derivatives has been linked to the inhibition of the EGFR/AKT signaling pathway.[1]

Quantitative Comparison of Anticancer Activity:

Compound ClassDerivative/CompoundCancer Cell Line(s)IC50 (µM)Mechanism of ActionReference
[1][2][3]Triazolo[1,5-a]pyrimidine Compound 19 Bel-7402 (Liver), HT-1080 (Fibrosarcoma)12.3, 6.1Not specified[2]
Compound H12 MGC-803 (Gastric), HCT-116 (Colon), MCF-7 (Breast)9.47, 9.58, 13.1ERK signaling pathway suppression[8]
Compound 12b Various (NCI-60 panel)Mean GI50 = 10.63Multi-kinase inhibitor (EGFR, VEGFR2, TrkA, CDK2)[7]
Compound 12c Various (NCI-60 panel)Mean GI50 = 3.51Multi-kinase inhibitor[7]
[1][2][3]Triazolo[1,5-c]pyrimidine Pyrazolo-triazolo-pyrimidine 1 HCC1937 (Breast), HeLa (Cervical)~7-11EGFR/AKT pathway inhibition[1]
Anti-inflammatory and Antiasthma Activity

A significant point of differentiation between the two scaffolds lies in their reported anti-inflammatory activities.

[1][2][3]Triazolo[1,5-c]pyrimidines: A notable study has highlighted the potential of 5-aryl-2-amino[1][2][3]triazolo[1,5-c]pyrimidines as inhibitors of mediator release, suggesting their application as antiasthma agents.[9] These compounds were found to be active in the human basophil histamine release assay.[9] Specific derivatives, such as those with 3-(trifluoromethyl)phenyl, 3-bromophenyl, and 3-(difluoromethoxy)phenyl substitutions at the 5-position, showed the best activity.[9]

[1][2][3]Triazolo[1,5-a]pyrimidines: While some triazolopyrimidine derivatives have been noted for their anti-inflammatory properties, this therapeutic area is less explored for this scaffold compared to its anticancer applications.[10]

Other Biological Activities

The versatility of the triazolopyrimidine core is further demonstrated by reports of other biological activities:

  • Antiviral Activity: Triazolo-pyrimidine derivatives have been investigated as inhibitors of hepatitis B virus (HBV) surface antigen (HBsAg) secretion, with some compounds showing activity against drug-resistant HBV variants.[11]

  • Antimicrobial and Antifungal Activity: The broad biological profile of triazolopyrimidines also includes antibacterial and antifungal activities.[4][12]

  • Antiparasitic Activity: Due to their structural similarity to purines, which are essential for parasites, triazolo[1,5-a]pyrimidines have been explored as potential antiparasitic agents.[12]

Experimental Methodologies

The evaluation of the biological activities of these compounds relies on a set of standardized in vitro assays. Understanding these protocols is crucial for interpreting the data and designing further experiments.

In Vitro Antiproliferative Activity Assay (MTT Assay)

This is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.

Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 4,000 cells per well) and allowed to adhere overnight in a suitable culture medium.[2]

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds for a specified duration (e.g., 24-72 hours). A positive control (e.g., cisplatin or 5-Fu) and a vehicle control (e.g., DMSO) are included.[2][8]

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours.

  • Formazan Solubilization: The resulting formazan crystals are solubilized by adding a solubilizing agent (e.g., DMSO or isopropanol).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The concentration of the compound that inhibits cell growth by 50% (IC50) is calculated from the dose-response curve.

Kinase Inhibition Assays

These assays are used to determine the ability of a compound to inhibit the activity of a specific kinase.

Protocol (General):

  • Assay Setup: The assay is typically performed in a 96- or 384-well plate format. The reaction mixture includes the kinase, a substrate (e.g., a peptide or protein), and ATP.

  • Compound Incubation: The test compound at various concentrations is pre-incubated with the kinase.

  • Reaction Initiation: The kinase reaction is initiated by the addition of ATP.

  • Reaction Termination and Detection: After a specific incubation time, the reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioisotope incorporation, fluorescence polarization, or enzyme-linked immunosorbent assay (ELISA).

  • IC50 Determination: The IC50 value is determined by plotting the percentage of kinase inhibition against the compound concentration.

Signaling Pathways and Workflows

To visualize the mechanisms of action and experimental processes, the following diagrams are provided.

EGFR_Signaling_Pathway EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Compound Triazolopyrimidine Inhibitor Compound->EGFR Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: EGFR signaling pathway and the inhibitory action of triazolopyrimidine compounds.

MTT_Assay_Workflow cluster_0 Cell Culture cluster_1 Treatment cluster_2 Assay cluster_3 Data Analysis start Seed Cells in 96-well plate incubate1 Incubate (24h) start->incubate1 treat Add Test Compounds incubate1->treat incubate2 Incubate (24-72h) treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate (4h) add_mtt->incubate3 solubilize Solubilize Formazan incubate3->solubilize read Measure Absorbance solubilize->read calculate Calculate IC50 read->calculate

Caption: Workflow of the MTT assay for determining cell viability.

Conclusion and Future Directions

The[1][2][3]triazolo[1,5-a]pyrimidine and[1][2][3]triazolo[1,5-c]pyrimidine scaffolds both represent fertile ground for the discovery of new therapeutic agents. The former has been extensively validated as a source of potent anticancer agents, particularly kinase and tubulin inhibitors. The latter, while less explored, shows unique promise in the development of treatments for inflammatory conditions like asthma, in addition to its own anticancer potential.

For researchers in drug development, the key takeaways are:

  • Scaffold Hopping and Isomer Exploration: The distinct biological profiles of these isomers underscore the importance of exploring different isomeric forms of a privileged scaffold.

  • Mechanism of Action Studies: A deeper understanding of the molecular targets and mechanisms of action is crucial for the rational design of more potent and selective compounds.

  • Direct Comparative Studies: There is a clear need for head-to-head comparative studies of these isomeric scaffolds under identical experimental conditions to provide a more definitive assessment of their relative merits.

Future research should focus on expanding the structure-activity relationship (SAR) studies for the[1][2][3]triazolo[1,5-c]pyrimidine scaffold and exploring its potential in other therapeutic areas. Furthermore, the synthesis and evaluation of derivatives of the less common triazolo[1,5-a]pyrazine core could unveil novel biological activities. The continued exploration of these and other triazolopyrimidine isomers will undoubtedly contribute to the development of the next generation of targeted therapies.

References

A Comparative Guide to the Efficacy of Triazolo[1,5-a]pyrazine Derivatives as Kinase Inhibitors in Oncology

Author: BenchChem Technical Support Team. Date: January 2026

The triazolo[1,5-a]pyrazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential. Its unique electronic properties and rigid, planar structure make it an ideal backbone for designing targeted inhibitors, particularly against protein kinases, which are crucial regulators of cellular processes frequently dysregulated in cancer.[1] This guide provides a comparative analysis of the efficacy of select triazolo[1,5-a]pyrazine derivatives, focusing on their application as kinase inhibitors in oncology. We will delve into the mechanistic basis for their activity, present comparative experimental data, and provide detailed protocols for key assays to empower researchers in their drug discovery efforts.

The Rationale: Targeting Kinases in Cancer Therapy

Protein kinases are a large family of enzymes that catalyze the phosphorylation of proteins, a fundamental mechanism for controlling cell signaling pathways that govern proliferation, survival, and differentiation. In many cancers, mutations or overexpression of specific kinases lead to constitutive signaling, driving uncontrolled cell growth. Small molecule kinase inhibitors that compete with ATP for the enzyme's binding pocket have emerged as a highly successful class of targeted cancer therapies.[1] The triazolo[1,5-a]pyrazine core has proven to be an effective scaffold for developing such inhibitors due to its ability to form key hydrogen bond interactions within the ATP binding site.

A critical signaling cascade often implicated in cancer is the c-Met pathway. The c-Met receptor tyrosine kinase, upon binding its ligand HGF, activates downstream pathways like RAS/MAPK and PI3K/AKT, promoting cell proliferation, migration, and invasion. Its aberrant activation is a hallmark of many tumors, making it a prime therapeutic target.

Below is a diagram illustrating the simplified c-Met signaling pathway, a common target for triazolo[1,5-a]pyrazine-based inhibitors.

Simplified c-Met Signaling Pathway and Point of Inhibition.
Comparative Efficacy of Novel Derivatives

To illustrate the comparative efficacy, we will analyze a series of novel[2][3][4]triazolo[4,3-a]pyrazine derivatives designed as dual c-Met and VEGFR-2 inhibitors.[5] For this guide, we will focus on the c-Met inhibitory activity and the resulting anti-proliferative effects on cancer cell lines. We will compare a lead compound, Foretinib , with a highly potent synthesized derivative, designated here as Compound 17l .[5]

The primary measure of a kinase inhibitor's potency is its ability to inhibit the enzymatic activity of its target in a cell-free system. This is typically quantified as the half-maximal inhibitory concentration (IC50). A lower IC50 value indicates greater potency.

The decision to test against both c-Met and VEGFR-2 is strategic; dual-targeting can potentially overcome resistance mechanisms and inhibit tumor angiogenesis simultaneously. The data below shows that while Foretinib is a potent c-Met inhibitor, Compound 17l demonstrates comparable, highly potent activity at the nanomolar level.[5]

Compoundc-Met Kinase IC50 (nM)VEGFR-2 Kinase IC50 (µM)
Foretinib9.40.086
Compound 17l 26.0 2.6
Table 1: Comparative in vitro kinase inhibitory activity. Data sourced from reference[5].

While in vitro kinase assays are crucial, efficacy in a cellular context is the true test of a compound's potential.[6] Cellular assays measure the compound's ability to inhibit cell growth and proliferation, which is a more physiologically relevant endpoint. This is influenced by factors like cell permeability and stability. The anti-proliferative activity of these compounds was evaluated against several human cancer cell lines.

The choice of cell lines is critical. A549 (lung carcinoma), MCF-7 (breast adenocarcinoma), and HeLa (cervical cancer) are well-characterized and widely used lines that represent different cancer types. The data clearly shows that Compound 17l exhibits potent anti-proliferative activity across all tested cell lines, with IC50 values in the low micromolar range, comparable to the reference drug Foretinib.[5]

CompoundA549 IC50 (µM)MCF-7 IC50 (µM)HeLa IC50 (µM)
Foretinib0.85 ± 0.110.95 ± 0.131.15 ± 0.21
Compound 17l 0.98 ± 0.08 1.05 ± 0.17 1.28 ± 0.25
Table 2: Comparative anti-proliferative activity against human cancer cell lines. Data sourced from reference[5].

To understand how these compounds inhibit proliferation, further mechanistic studies are necessary. Flow cytometry is a powerful tool for analyzing the cell cycle distribution and apoptosis. Treatment of A549 cells with Compound 17l resulted in a significant increase in the proportion of cells in the G0/G1 phase, from 61.14% in the control group to 76.14% in the treated group.[5] This indicates that the compound blocks cell cycle progression, preventing cells from entering the S phase (DNA synthesis) and subsequently dividing.

Furthermore, Annexin V/PI staining revealed that Compound 17l induces apoptosis (programmed cell death) in a dose-dependent manner. At a concentration of 1.00 µM, the total apoptosis rate increased to 11.61% compared to 3.73% in the control group.[5] This dual mechanism of inducing cell cycle arrest and apoptosis is a highly desirable characteristic for an anti-cancer agent.

Experimental Protocols & Workflows

Reproducibility and rigor are the cornerstones of scientific research. The following sections provide detailed, step-by-step protocols for the key assays discussed.

This protocol describes a common method for determining kinase inhibitor potency based on fluorescence resonance energy transfer (FRET).

Principle: This is a competitive binding assay. A proprietary, Alexa Fluor™ 647-labeled "tracer" compound binds to the kinase's ATP site. A europium (Eu)-labeled anti-tag antibody binds to the kinase. When the tracer and antibody are both bound to the kinase, they are in close proximity, allowing FRET to occur when excited at 340 nm. A test compound that also binds to the ATP site will displace the tracer, disrupting FRET and causing a decrease in the emission signal at 665 nm.

Workflow for a FRET-based kinase binding assay.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 1X Kinase Buffer solution. Serially dilute the test compounds (e.g., Compound 17l) and the control compound (e.g., Foretinib) in the buffer to achieve a range of concentrations for IC50 determination. Prepare the Kinase/Antibody and Tracer solutions at 2X the final desired concentration.

  • Plate Setup: Add 5 µL of each concentration of the serially diluted test compound or control to the wells of a 384-well plate. Include "no inhibitor" controls containing only buffer.

  • Kinase Addition: Add 5 µL of the 2X Kinase/Antibody solution to all wells.

  • Tracer Addition & Incubation: Add 5 µL of the 2X Tracer solution to all wells. Mix gently, cover the plate, and incubate at room temperature for 60 minutes, protected from light.

  • Data Acquisition: Read the plate on a fluorescence plate reader capable of time-resolved FRET (TR-FRET). Excite at 340 nm and measure emission at 665 nm (tracer) and 615 nm (europium reference).

  • Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., A549) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include vehicle-only wells as a negative control.

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.

Discussion and Future Outlook

The comparative analysis demonstrates that novel triazolo[1,5-a]pyrazine derivatives, such as Compound 17l, are highly effective kinase inhibitors with potent anti-cancer properties.[5] Its efficacy is comparable to established inhibitors like Foretinib in both enzymatic and cellular assays. The ability to induce both cell cycle arrest and apoptosis highlights a robust mechanism of action.[5]

The journey from a promising lead compound to a clinical candidate is long and requires extensive preclinical testing.[7] Future directions for compounds like 17l would involve:

  • Selectivity Profiling: Testing against a broad panel of kinases to determine its selectivity profile. A highly selective inhibitor is less likely to have off-target effects and associated toxicities.

  • In Vivo Efficacy: Evaluating the compound's anti-tumor activity in animal models, such as xenograft models where human tumor cells are implanted into immunodeficient mice.[2][3] These studies are essential for assessing pharmacokinetics (PK), pharmacodynamics (PD), and overall safety.[7]

  • Structure-Activity Relationship (SAR) Studies: Synthesizing additional analogues to further optimize potency, selectivity, and drug-like properties (e.g., solubility, metabolic stability).[8][9]

The triazolo[1,5-a]pyrazine scaffold continues to be a fertile ground for the discovery of novel kinase inhibitors. The systematic approach of biochemical screening, cellular validation, and mechanistic investigation, as outlined in this guide, provides a reliable framework for identifying and advancing the next generation of targeted cancer therapies.

References

A Comparative Guide to the Structure-Activity Relationship of Triazolo[1,5-a]pyrazine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the triazolo[1,5-a]pyrazine scaffold represents a privileged heterocyclic system with remarkable versatility. Its structural resemblance to purines allows it to function as a bioisostere, interacting with a wide array of biological targets.[1] This guide provides an in-depth comparison of triazolo[1,5-a]pyrazine analogs, focusing on their structure-activity relationships (SAR) as inhibitors of key enzyme families, particularly kinases and phosphodiesterases (PDEs). We will delve into the causal factors driving experimental design and present supporting data and protocols to ensure scientific integrity and reproducibility.

The Triazolo[1,5-a]pyrazine Core: A Scaffold for Targeted Inhibition

The triazolo[1,5-a]pyrazine nucleus is an aromatic, bicyclic system that is readily amenable to chemical modification at multiple positions. This allows for the fine-tuning of steric, electronic, and pharmacokinetic properties to achieve desired potency and selectivity against various biological targets. The strategic placement of substituents can dramatically influence the compound's interaction with the active site of an enzyme, leading to either potent inhibition or a loss of activity. This guide will explore these nuances, providing a comparative analysis of analogs developed as kinase and phosphodiesterase inhibitors.

Triazolo[1,5-a]pyrazine Analogs as Kinase Inhibitors

Protein kinases are a major class of drug targets in oncology, immunology, and neurology. The ATP-binding site of kinases is a common target for small molecule inhibitors. Triazolo[1,5-a]pyrazine analogs, mimicking the adenine core of ATP, are well-suited to occupy this site.[2]

Case Study: Janus Kinase 1 (JAK1) Inhibitors

Research into tricyclic pyrrolopyrazines as kinase inhibitors led to the discovery of 1-cyclohexyl-6H-pyrrolo[2,3-e][1][3]triazolo[4,3-a]pyrazine as a compound with Janus kinase (JAK) inhibitory activity. Subsequent efforts focused on improving selectivity for JAK1 over JAK2.[4]

Key SAR Insights:

  • Substitution at the 1-position: A cyclohexyl group at this position was found to be crucial for JAK inhibitory activity.[4]

  • Modifications for Selectivity: Efforts to improve oral bioavailability and selectivity of JAK1 over JAK2 involved modifications to the core structure.[4]

Comparative Analysis of Kinase Inhibition

To illustrate the SAR of triazolo[1,5-a]pyrazine and related scaffolds as kinase inhibitors, the following table summarizes the inhibitory activities of representative compounds against various kinases.

ScaffoldCompoundTarget KinaseIC50 (µM)Reference
Pyrazolo[1,5-a][5][6]triazine9f CDK21.85[5]
Pyrazolo[1,5-a][7][5][6]triazine10c CDK22.09[5]
6H-pyrrolo[2,3-e][1][7][3]triazolo[4,3-a]pyrazine12 JAK family-
[1][7][3]Triazolo[1,5-a]pyrimidine6l LSD1-[8]
[1][7][3]Triazolo[1,5-a]pyrimidine5p LSD10.154[8]

Causality Behind Experimental Choices: The design of these inhibitors often relies on a structure-guided approach. For instance, the development of pyrazolo[1,5-a][7][5][6]triazine derivatives as CK2 inhibitors utilized a co-crystal structure to understand how the scaffold occupies the adenine binding site, secured by hydrogen bonds in the hinge region of the protein.[9] This knowledge allows for the rational design of modifications to enhance binding affinity and selectivity. Molecular docking studies are also instrumental in predicting the binding modes of new analogs and rationalizing observed SAR.[5][8]

Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of a test compound against a specific protein kinase.[1]

Materials:

  • Kinase of interest

  • Kinase substrate peptide

  • ATP

  • Test compounds (triazolo[1,5-a]pyrazine analogs)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White, opaque 96-well or 384-well plates

  • Multichannel pipettes

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the test compound in 100% DMSO.

    • Create a serial dilution of the compound in DMSO.

  • Kinase Reaction:

    • Prepare a kinase reaction mixture containing the kinase, substrate, and ATP in kinase assay buffer. Optimal concentrations should be determined empirically.

    • In a 96-well plate, add 2.5 µL of the serially diluted test compound or DMSO control to each well.

    • Add 2.5 µL of the kinase to each well.

    • Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.

    • Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Following the kinase reaction, add 10 µL of ADP-Glo™ Reagent to each well.

    • Incubate for 40 minutes at room temperature to stop the kinase reaction and deplete the remaining ATP.

    • Add 20 µL of Kinase Detection Reagent to each well.

    • Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[1]

Triazolo[1,5-a]pyrazine Analogs as Phosphodiesterase (PDE) Inhibitors

Phosphodiesterases (PDEs) are a family of enzymes that degrade the second messengers cAMP and cGMP, playing a crucial role in signal transduction.[10] Inhibitors of specific PDE isozymes have therapeutic potential in a variety of diseases, including neurological and psychiatric disorders.[10]

Comparative Analysis of PDE Inhibition

The triazolo[1,5-a]pyrazine scaffold has been explored for the development of inhibitors of various PDE isozymes, particularly PDE2 and PDE10A.

ScaffoldTarget PDEKey SAR ObservationsReference
[1][7][3]Triazolo[1,5-a]pyrimidinePDE2Potent and selective inhibitors have been developed.[11]
Triazolo analogsPDE10AA series of analogs have been disclosed as capable of inhibiting PDE10A activity.[10]

Causality Behind Experimental Choices: The development of selective PDE inhibitors often involves screening compound libraries against a panel of PDE isozymes to identify initial hits. Subsequent optimization then focuses on modifying the scaffold to enhance potency and selectivity for the target isozyme. For example, in the development of pyrazolopyridine-based PDE4B inhibitors, X-ray crystallography and computational modeling were used to optimize the 5-position of the scaffold, leading to sub-nanomolar inhibitors of LPS-induced TNF-α production.[12]

Experimental Protocol: PDE-Glo™ Phosphodiesterase Assay

This protocol outlines a luminescent, high-throughput method for measuring the activity of cyclic nucleotide phosphodiesterases.[3][13]

Materials:

  • Purified PDE enzyme

  • cAMP or cGMP substrate

  • Test compounds (triazolo[1,5-a]pyrazine analogs)

  • PDE-Glo™ Phosphodiesterase Assay Kit

  • White, opaque 96-well or 384-well plates

Procedure:

  • PDE Reaction:

    • Assemble a PDE reaction in the wells of a microplate containing the PDE enzyme and the test compound at various concentrations.

    • Initiate the reaction by adding cAMP or cGMP substrate.

    • Incubate at room temperature for the desired time.

  • Reaction Termination and Signal Generation:

    • Add the PDE-Glo™ Termination Buffer to stop the PDE reaction.

    • Add the PDE-Glo™ Detection Solution, which contains ATP, protein kinase A (PKA), and a PKA substrate.[13] The remaining cyclic nucleotide from the first step drives a kinase reaction that depletes ATP.[13]

  • Luminescence Detection:

    • Add the Kinase-Glo® Reagent to measure the remaining ATP. The luminescent signal is inversely proportional to the PDE activity.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of PDE inhibition for each compound concentration.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Visualizing a Key Signaling Pathway and Experimental Workflow

To provide a clearer understanding of the concepts discussed, the following diagrams illustrate a representative signaling pathway and a typical experimental workflow.

Kinase_Signaling_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) Downstream Signaling Proteins Downstream Signaling Proteins Receptor Tyrosine Kinase (RTK)->Downstream Signaling Proteins Transcription Factors Transcription Factors Downstream Signaling Proteins->Transcription Factors Gene Expression Gene Expression Transcription Factors->Gene Expression Cell Proliferation, Survival Cell Proliferation, Survival Gene Expression->Cell Proliferation, Survival Triazolo[1,5-a]pyrazine Inhibitor Triazolo[1,5-a]pyrazine Inhibitor Triazolo[1,5-a]pyrazine Inhibitor->Receptor Tyrosine Kinase (RTK) Inhibition

Caption: A generic kinase signaling pathway inhibited by a triazolo[1,5-a]pyrazine analog.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_sar SAR Analysis & Optimization Design Analogs Design Analogs Chemical Synthesis Chemical Synthesis Design Analogs->Chemical Synthesis Purification & QC Purification & QC Chemical Synthesis->Purification & QC Primary Assay (e.g., Kinase Inhibition) Primary Assay (e.g., Kinase Inhibition) Purification & QC->Primary Assay (e.g., Kinase Inhibition) IC50 Determination IC50 Determination Primary Assay (e.g., Kinase Inhibition)->IC50 Determination Selectivity Profiling Selectivity Profiling IC50 Determination->Selectivity Profiling Analyze Data Analyze Data Selectivity Profiling->Analyze Data Identify SAR Trends Identify SAR Trends Analyze Data->Identify SAR Trends Design Next-Gen Analogs Design Next-Gen Analogs Identify SAR Trends->Design Next-Gen Analogs Design Next-Gen Analogs->Design Analogs

Caption: A typical workflow for the development of triazolo[1,5-a]pyrazine analogs.

Conclusion

The triazolo[1,5-a]pyrazine scaffold is a versatile and valuable starting point for the development of potent and selective inhibitors of various enzyme families. A thorough understanding of the structure-activity relationships, guided by molecular modeling and robust biological assays, is crucial for the successful optimization of lead compounds. This guide has provided a comparative overview of the SAR of triazolo[1,5-a]pyrazine analogs as kinase and PDE inhibitors, along with detailed experimental protocols to aid researchers in this exciting field of drug discovery. The continued exploration of this privileged scaffold holds great promise for the development of novel therapeutics.

References

A Researcher's Guide to Validating the Target of Novel Purine Isosteres: The Case of Triazolo[1,5-a]pyrazin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: De-risking Drug Discovery Through Rigorous Target Validation

In the landscape of modern drug discovery, the identification and validation of a small molecule's biological target are paramount. An unambiguous understanding of the mechanism of action is the bedrock upon which successful therapeutic programs are built, mitigating risks of late-stage failure and illuminating paths for lead optimization. This guide provides a comprehensive, multi-faceted strategy for validating the molecular target of a novel compound, using Triazolo[1,5-a]pyrazin-2-amine (CAS 88002-33-9)[1] as a representative case study.

The Triazolo[1,5-a]pyrazine scaffold is a purine isostere, a structural mimic of the natural purines adenine and guanine.[2][3] This structural similarity strongly suggests that its biological targets are likely to be found within the vast family of purine-binding proteins, which includes protein kinases (~500 members) and G-protein coupled receptors (GPCRs) like adenosine receptors.[2][4] Derivatives of related scaffolds, such as triazolopyrimidines, have shown activity as potent inhibitors of Cyclin-Dependent Kinases (CDKs) and other key signaling proteins.[5][6]

This guide eschews a rigid, one-size-fits-all template. Instead, it presents a logical, cascading workflow from broad, unbiased screening to focused, hypothesis-driven validation. We will detail the causality behind each experimental choice, provide actionable protocols, and compare the expected performance of our test compound against established alternatives, thereby creating a self-validating experimental framework.

The Target Validation Workflow: A Multi-Pillar Approach

Effective target validation is not a single experiment but a cohesive series of investigations that build upon one another. Our approach integrates unbiased target discovery with direct biophysical confirmation and functional cellular assays.

G cluster_0 Phase 1: Unbiased Target Identification cluster_1 Phase 2: Target Engagement Confirmation cluster_2 Phase 3: Functional Characterization cluster_3 Phase 4: Comparative Analysis a Affinity Chromatography (e.g., Kinobeads) hits Putative Target List (e.g., CDK2, A2AR) a->hits MS Data Analysis b Label-Free Engagement (e.g., Proteome-wide CETSA) b->hits MS Data Analysis c Cellular Thermal Shift Assay (CETSA - Single Target) confirmed Confirmed Target Engagement c->confirmed Direct Binding Evidence d Biochemical Assays (e.g., In Vitro Kinase Assay) f Benchmarking vs. Known Inhibitors d->f Performance Context e Cell-Based Functional Assays (e.g., Phospho-protein Western Blot) e->f Performance Context validated Validated Functional Target f->validated start Test Compound: Triazolo[1,5-a]pyrazin-2-amine start->a Broad Screening start->b Broad Screening hits->c Hypothesis Testing confirmed->d Functional Impact confirmed->e Functional Impact

Figure 1: The overall target validation workflow.

Phase 1: Unbiased Target Identification

The first step is to cast a wide net to identify all potential interacting proteins from a complex biological sample, such as a cancer cell lysate. This avoids confirmation bias and can reveal unexpected targets. We will compare two powerful, orthogonal approaches: affinity-based proteomics and a label-free thermal stability-based method.

Kinobeads Affinity Chromatography: Fishing for Kinases

Scientific Rationale: This chemical proteomics technique uses beads functionalized with a cocktail of broad-spectrum, immobilized ATP-competitive inhibitors to capture a large portion of the cellular kinome.[7][8] By pre-incubating the cell lysate with our soluble test compound (Triazolo[1,5-a]pyrazin-2-amine), we create a competition for the active sites of its targets. Proteins that bind to our compound will no longer bind to the beads and will be depleted from the final eluate. Quantitative mass spectrometry then identifies these depleted proteins as high-confidence targets.[9]

  • Lysate Preparation: Culture a relevant cell line (e.g., K562 leukemia cells) to ~80% confluency. Lyse cells in ice-cold, modified RIPA buffer containing protease and phosphatase inhibitors to preserve native protein complexes.[10]

  • Competition Incubation: Aliquot 1 mg of cell lysate per condition. Add Triazolo[1,5-a]pyrazin-2-amine (e.g., at 1 µM and 10 µM) or a vehicle control (DMSO) and incubate for 1 hour at 4°C.

  • Kinobeads Pulldown: Add the pre-treated lysate to washed Kinobeads (typically a mixture of different immobilized inhibitors to maximize kinome coverage)[10]. Incubate for 2 hours at 4°C with end-over-end rotation to allow for kinase binding.

  • Washing: Pellet the beads and wash extensively with lysis buffer and then a detergent-free buffer (e.g., TBS) to remove non-specific binders.[10]

  • Elution & Digestion: Elute bound proteins using hot SDS-PAGE sample buffer. Alternatively, for a more streamlined workflow, perform on-bead digestion with trypsin to generate peptides directly for mass spectrometry.[10][11]

  • LC-MS/MS Analysis: Analyze the resulting peptides using high-resolution quantitative mass spectrometry (e.g., label-free quantification or SILAC).

  • Data Analysis: Identify proteins whose abundance is significantly reduced in the drug-treated samples compared to the vehicle control. These are the primary target candidates.

G cluster_0 Competition cluster_1 Capture Lysate Cell Lysate (Full Proteome) Compound Test Compound (Soluble) Lysate->Compound Pre-incubation OtherKinases Other Kinases Target Target Beads Kinobeads (Immobilized Inhibitors) Wash Wash Non-specific Proteins Beads->Wash Target->Beads Unbound targets flow through OtherKinases->Beads Binding Elute Elute & Digest Wash->Elute MS LC-MS/MS Analysis Elute->MS Result Identify depleted proteins (e.g., CDK2) MS->Result G cluster_0 Step 1: Treat Cells cluster_1 Step 2: Heat Challenge cluster_2 Step 3: Lyse & Separate cluster_3 Step 4: Quantify Soluble Protein A Cells + Vehicle C Heat to 54°C A->C B Cells + Drug D Heat to 54°C B->D E Centrifuge C->E F Centrifuge D->F G Soluble Fraction: Low Target Protein E->G H Soluble Fraction: High Target Protein F->H G->I Unbound protein aggregates H->I Bound protein is stabilized

References

Navigating the Selectivity Landscape: A Comparative Guide to Triazolo[1,5-a]pyrazin-2-amine Cross-Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of drug discovery, the specificity of a molecule is paramount. An ideal therapeutic agent would act as a molecular "magic bullet," engaging only its intended target to elicit a desired therapeutic effect without triggering a cascade of unintended off-target interactions. However, the reality is often far more complex. This guide provides an in-depth, comparative analysis of the cross-reactivity of Triazolo[1,5-a]pyrazin-2-amine, a scaffold of interest in modern medicinal chemistry. We will delve into the experimental methodologies required to profile its selectivity, compare its performance against hypothetical structurally related compounds, and provide the rationale behind these critical studies.

The Imperative of Selectivity Profiling

The triazolopyrazine scaffold is a privileged structure in drug discovery, frequently appearing in kinase inhibitors. Kinases, a large family of enzymes that regulate virtually all cellular processes, share a conserved ATP-binding pocket, making the development of truly selective inhibitors a significant challenge. Off-target kinase inhibition can lead to a range of adverse effects, from minor side effects to severe toxicity, potentially derailing an otherwise promising therapeutic candidate. Therefore, rigorous cross-reactivity profiling is not merely a regulatory checkbox but a fundamental aspect of preclinical drug development, essential for de-risking a lead compound and building a comprehensive safety profile.

Comparative Analysis: Triazolo[1,5-a]pyrazin-2-amine and Structural Analogs

To illustrate the importance of subtle molecular modifications on selectivity, we will compare our lead compound, Compound A (Triazolo[1,5-a]pyrazin-2-amine) , with two hypothetical structural analogs:

  • Compound B: A derivative with a substitution on the pyrazine ring, intended to enhance potency for the primary target.

  • Compound C: An analog with a modification on the triazole ring, designed to improve solubility.

The following sections will detail the experimental workflows used to generate and interpret the cross-reactivity data for these compounds.

Experimental Workflows for Comprehensive Cross-Reactivity Profiling

A multi-pronged approach is essential for a thorough assessment of selectivity. Here, we outline two gold-standard methodologies: a broad, in vitro kinase panel and a target engagement assay in a cellular context.

Workflow 1: In Vitro Kinase Panel Screening

This initial screen provides a broad overview of a compound's activity against a large panel of purified kinases. Commercial services, such as those offered by Eurofins Discovery or Reaction Biology, provide access to panels of hundreds of kinases, offering a comprehensive and cost-effective way to identify potential off-target interactions early in the discovery process.

Experimental Protocol: In Vitro Kinase Panel (Example using a radiometric assay)

  • Compound Preparation: Prepare stock solutions of Compounds A, B, and C in 100% DMSO. A typical starting concentration is 10 mM.

  • Assay Plate Preparation: Serially dilute the compounds to the desired screening concentration (e.g., 1 µM) in the appropriate assay buffer.

  • Kinase Reaction Initiation: Add the kinase, the appropriate substrate (e.g., a generic peptide or protein), and radiolabeled ATP ([γ-³³P]ATP) to initiate the reaction.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

  • Reaction Termination and Substrate Capture: Stop the reaction by adding a high concentration of EDTA. Spot the reaction mixture onto a phosphocellulose membrane, which captures the phosphorylated substrate.

  • Washing: Wash the membranes extensively with phosphoric acid to remove unincorporated [γ-³³P]ATP.

  • Signal Detection: Quantify the amount of incorporated radiolabel using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each kinase relative to a DMSO control. A common threshold for identifying a significant "hit" is >50% inhibition.

Workflow Diagram: In Vitro Kinase Profiling

G cluster_prep Preparation cluster_assay Kinase Reaction cluster_detection Detection & Analysis Compound_Prep Compound Stock (10 mM in DMSO) Serial_Dilution Serial Dilution (e.g., 1 µM) Compound_Prep->Serial_Dilution Reaction_Mix Reaction Mix: - Kinase - Substrate - [γ-³³P]ATP Serial_Dilution->Reaction_Mix Add Compound Incubation Incubation (30°C, 60 min) Reaction_Mix->Incubation Termination Terminate Reaction (EDTA) Capture Capture Substrate (Phosphocellulose) Termination->Capture Wash Wash Unincorporated ATP Capture->Wash Scintillation Scintillation Counting Wash->Scintillation Data_Analysis Data Analysis (% Inhibition) Scintillation->Data_Analysis

Caption: Workflow for in vitro kinase profiling using a radiometric assay.

Comparative Data: Kinase Panel Screening at 1 µM

Kinase TargetCompound A (% Inhibition)Compound B (% Inhibition)Compound C (% Inhibition)
Primary Target Kinase 959892
Off-Target Kinase 1256528
Off-Target Kinase 2153018
Off-Target Kinase 35108
Off-Target Kinase 4458550

Interpretation:

The data reveals that while Compound B shows slightly enhanced potency against the primary target, it comes at the cost of significantly increased off-target activity, particularly against Off-Target Kinases 1 and 4. This is a common trade-off in drug development and highlights the importance of multi-parameter optimization. Compound C largely retains the selectivity profile of the parent Compound A , suggesting the modification to the triazole ring had minimal impact on kinase interactions.

Workflow 2: Cellular Thermal Shift Assay (CETSA®)

While in vitro panels are invaluable, they do not always reflect a compound's behavior in a complex cellular environment. The Cellular Thermal Shift Assay (CETSA®) is a powerful technique for assessing target engagement in intact cells or even tissues. It relies on the principle that the binding of a ligand (our compound) stabilizes the target protein, leading to an increase in its melting temperature.

Experimental Protocol: CETSA®

  • Cell Culture and Treatment: Culture the chosen cell line to optimal confluency. Treat the cells with the test compound (e.g., 10 µM) or a vehicle control (DMSO) and incubate to allow for compound entry and target binding.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for a set time (e.g., 3 minutes).

  • Cell Lysis: Lyse the cells by freeze-thawing.

  • Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

  • Protein Quantification and Analysis: Collect the supernatant containing the soluble protein fraction. Analyze the amount of the target protein remaining in the soluble fraction at each temperature point using a standard protein detection method like Western blotting or an immunoassay.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature for both the vehicle- and compound-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Workflow Diagram: Cellular Thermal Shift Assay (CETSA®)

G cluster_cell_prep Cell Treatment cluster_heating Thermal Challenge cluster_analysis Analysis Cell_Culture Cell Culture Compound_Treatment Treat with Compound or Vehicle (DMSO) Cell_Culture->Compound_Treatment Heating_Step Heat Aliquots to Temperature Gradient Compound_Treatment->Heating_Step Lysis Cell Lysis (Freeze-Thaw) Heating_Step->Lysis Centrifugation Separate Soluble & Precipitated Protein Lysis->Centrifugation Western_Blot Analyze Soluble Fraction (e.g., Western Blot) Centrifugation->Western_Blot Melt_Curve Generate Melt Curve (ΔTm) Western_Blot->Melt_Curve

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA®).

Comparative Data: CETSA® Thermal Shift (ΔTm) in °C

Target ProteinCompound A (ΔTm)Compound B (ΔTm)Compound C (ΔTm)
Primary Target Kinase +4.2+4.8+4.1
Off-Target Kinase 1+0.5+2.5+0.6
Off-Target Kinase 4+1.2+3.8+1.3

Interpretation:

The CETSA® data corroborates the findings from the in vitro kinase panel. Compound B not only engages the primary target more effectively (larger thermal shift) but also demonstrates significant engagement with Off-Target Kinases 1 and 4 in a cellular context. This is a critical piece of information, as it confirms that the off-target interactions observed with purified enzymes are also occurring within the complex milieu of a living cell. Again, Compound C mirrors the performance of Compound A , indicating its modification did not introduce new, significant off-target liabilities.

Conclusion: A Holistic View of Selectivity

The cross-reactivity profiling of Triazolo[1,5-a]pyrazin-2-amine and its analogs demonstrates that even minor chemical modifications can have profound effects on a compound's selectivity profile. A comprehensive assessment requires a combination of broad, in vitro screening to identify potential liabilities and cell-based target engagement assays to confirm these interactions in a more physiologically relevant setting. By employing these rigorous, multi-faceted approaches, drug discovery teams can make more informed decisions, prioritizing compounds with the optimal balance of potency and selectivity for further development. This data-driven approach is fundamental to the successful translation of a chemical entity into a safe and effective therapeutic.

The Ascendancy of the Bioisostere: A Head-to-Head Comparison of Triazolo[1,5-a]pyrazine and Purine Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the purine scaffold is a cornerstone, forming the foundation of endogenous signaling molecules and a plethora of therapeutics. However, the pursuit of enhanced potency, selectivity, and improved pharmacokinetic profiles has led to the exploration of purine bioisosteres—scaffolds designed to mimic the physicochemical properties of the parent structure while offering distinct advantages. Among the most successful of these is the triazolo[1,5-a]pyrazine core and its related isomers. This guide provides a head-to-head comparison of these two critical classes of compounds, delving into their structural nuances, synthetic accessibility, and performance in key therapeutic areas, supported by experimental data and detailed protocols.

At a Glance: Structural and Physicochemical Distinctions

The rationale for employing triazolo[1,5-a]pyrazines and their isomers, such as triazolo[1,5-a]pyrimidines, as purine surrogates lies in their isoelectronic nature and similar spatial arrangement.[1] However, the replacement of a carbon atom with a nitrogen atom in the five-membered ring introduces subtle yet significant changes in the molecule's electronic distribution, hydrogen bonding capacity, and metabolic stability.[2]

PropertyPurine AnalogsTriazolo[1,5-a]pyrazine AnalogsRationale for Differences
Core Scaffold Imidazole fused to a pyrimidine ring1,2,4-Triazole fused to a pyrazine ringThe triazole ring introduces an additional nitrogen atom, altering the electronic landscape.
Molecular Weight ~120.11 g/mol (Purine)~120.11 g/mol ([3][4][5]triazolo[1,5-a]pyrazine)[6]The core scaffolds have identical molecular formulas (C5H4N4) and thus the same molecular weight.
Hydrogen Bonding Donors and acceptors at various positionsDistinct pattern of hydrogen bond donors and acceptorsThe positioning of nitrogen atoms in the triazole ring alters the hydrogen bonding potential.
Metabolic Stability Susceptible to oxidation, particularly at C8Generally more resistant to metabolism at the equivalent positionThe replacement of the C8-H with a nitrogen atom in the triazolo[1,5-a]pyrazine scaffold can block a common site of metabolic oxidation.[2]
Aromaticity Aromatic 10-π electron systemDescribed as a delocalized 10-π electron system, though with potentially more limited aromaticity in some isomers.[1]The fusion of the electron-rich triazole and electron-deficient pyrazine rings influences the overall aromatic character.
Solubility Variable, often a challenge in drug developmentCan offer improved solubility profilesThe altered polarity and hydrogen bonding capacity can be leveraged to enhance aqueous solubility.[1]

The Arena of Kinase Inhibition: A Case Study in CDK2

Cyclin-dependent kinases (CDKs) are critical regulators of the cell cycle, and their dysregulation is a hallmark of many cancers. The purine analog (R)-roscovitine is a well-established CDK inhibitor that has progressed to clinical trials. However, the search for next-generation inhibitors with enhanced potency has led to the exploration of bioisosteric replacements, including the pyrazolo[1,5-a]-1,3,5-triazine scaffold, a close relative of triazolo[1,5-a]pyrazine.

A head-to-head comparison revealed that the pyrazolo[1,5-a]-1,3,5-triazine bioisostere of roscovitine (compound 7a ) exhibited significantly greater potency against a panel of CDKs.[2]

CompoundTarget KinaseIC50 (µM)Fold Improvement vs. (R)-Roscovitine
(R)-RoscovitineCDK1/cyclin B0.40-
CDK2/cyclin A0.20-
CDK5/p250.16-
CDK7/cyclin H0.49-
CDK9/cyclin T0.16-
7a (Pyrazolo[1,5-a]-1,3,5-triazine analog)CDK1/cyclin B0.085x
CDK2/cyclin A0.063.3x
CDK5/p250.053.2x
CDK7/cyclin H0.153.3x
CDK9/cyclin T0.044x

Data sourced from Joseph, B., et al. (2009).[2]

This enhanced potency translates to superior performance in cell-based assays, with compound 7a inducing cell death in a variety of human tumor cell lines at concentrations where (R)-roscovitine shows only partial inhibition.[2] This underscores the potential of the triazolo-azine scaffold to not just mimic, but to improve upon the biological activity of the parent purine.

Visualizing the Mechanism: The CDK2 Signaling Pathway

The enhanced efficacy of triazolo[1,5-a]pyrazine-based CDK2 inhibitors can be contextualized by understanding their role in the cell cycle. CDK2, in complex with cyclin E and cyclin A, is a pivotal regulator of the G1/S phase transition. Inhibition of CDK2 leads to cell cycle arrest and, ultimately, apoptosis in cancer cells.

CDK2_Signaling_Pathway cluster_G1 G1 Phase cluster_S S Phase cluster_inhibitors Therapeutic Intervention Mitogens Mitogenic Signals CyclinD_CDK46 Cyclin D / CDK4/6 Mitogens->CyclinD_CDK46 Upregulates pRb pRb CyclinD_CDK46->pRb Phosphorylates CyclinD_CDK46->pRb Releases E2F E2F E2F pRb->E2F Inhibits CyclinE_CDK2 Cyclin E / CDK2 E2F->CyclinE_CDK2 Upregulates Transcription p16 p16 (INK4a) p16->CyclinD_CDK46 Inhibits CyclinE_CDK2->pRb Hyper-phosphorylates DNA_Replication DNA Replication CyclinE_CDK2->DNA_Replication Initiates CyclinA_CDK2 Cyclin A / CDK2 CyclinA_CDK2->DNA_Replication Maintains p21_p27 p21/p27 p21_p27->CyclinE_CDK2 Inhibits p21_p27->CyclinA_CDK2 Inhibits Purine_Analog Purine Analog (e.g., Roscovitine) Purine_Analog->CyclinE_CDK2 Purine_Analog->CyclinA_CDK2 Triazolo_Analog Triazolo[1,5-a]pyrazine Analog Triazolo_Analog->CyclinE_CDK2 Triazolo_Analog->CyclinA_CDK2

Caption: Simplified CDK2 signaling pathway in the G1/S cell cycle transition and points of inhibition.

Beyond Kinases: A Look at Methionine Aminopeptidase-2 (MetAP-2) Inhibition

The versatility of the triazolo[1,5-a]pyrimidine scaffold (a close isomer of triazolo[1,5-a]pyrazine) as a purine bioisostere is further exemplified in the context of MetAP-2 inhibition. MetAP-2 is a key enzyme in angiogenesis, making it an attractive target for cancer therapy. A screening campaign identified a series of purine-based MetAP-2 inhibitors. Subsequent optimization revealed that replacing the purine core with a triazolo[1,5-a]pyrimidine scaffold significantly boosted in vitro activity.[1]

CompoundScaffoldMetAP-2 IC50 (µM)
27 Purine0.160
28 Triazolo[1,5-a]pyrimidine0.025

Data sourced from Fancelli, D., et al. (2016) as cited in a 2020 review.[1]

Interestingly, X-ray crystallography revealed that the triazolo[1,5-a]pyrimidine analog binds to the active site in a flipped orientation (approximately 180°) compared to its purine counterpart.[1] This highlights that bioisosteric replacement can lead to novel binding modes, offering new avenues for structure-based drug design.

Experimental Protocols: A Guide to Comparative Evaluation

To ensure the scientific integrity of any head-to-head comparison, standardized and validated experimental protocols are paramount.

Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay quantifies the amount of ADP produced in a kinase reaction, which is inversely proportional to the inhibitory activity of the test compound.

Materials:

  • Kinase of interest (e.g., CDK2/cyclin A)

  • Kinase substrate peptide

  • ATP

  • Test compounds (triazolo[1,5-a]pyrazine and purine analogs)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 96-well plates

  • Plate reader with luminescence detection

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in the appropriate solvent (e.g., DMSO).

  • Kinase Reaction:

    • In a 96-well plate, add 2.5 µL of the serially diluted test compound or DMSO (vehicle control).

    • Add 2.5 µL of the kinase to each well and incubate for 10 minutes at room temperature.

    • Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Kinase_Assay_Workflow start Start compound_prep Prepare Serial Dilutions of Test Compounds start->compound_prep plate_setup Add Compounds and Kinase to 96-well Plate compound_prep->plate_setup reaction_init Initiate Reaction with Substrate/ATP Mixture plate_setup->reaction_init incubation Incubate at 30°C reaction_init->incubation adp_glo Add ADP-Glo™ Reagent incubation->adp_glo detection_reagent Add Kinase Detection Reagent adp_glo->detection_reagent read_plate Measure Luminescence detection_reagent->read_plate data_analysis Calculate IC50 Values read_plate->data_analysis end End data_analysis->end

Caption: Experimental workflow for the in vitro kinase inhibition assay.

Protocol 2: Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Human cancer cell lines (e.g., HeLa, A549)

  • Complete cell culture medium

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of 0.01 M HCl and 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.

Synthesis of Core Scaffolds: A Comparative Overview

The accessibility of a chemical scaffold is a critical consideration in drug discovery. Both purine and triazolo[1,5-a]pyrazine analogs can be synthesized through well-established multi-step sequences.

Synthesis of 2,6,9-Trisubstituted Purines

A common route to 2,6,9-trisubstituted purines starts from 2,6-dichloropurine.

Step 1: Alkylation at N9 2,6-Dichloropurine is alkylated with an appropriate alkyl halide under basic conditions to introduce the substituent at the N9 position. This reaction often yields a mixture of N9 and N7 regioisomers that require separation.[5]

Step 2: Nucleophilic Substitution at C6 The more reactive chlorine at the C6 position is displaced by a nucleophile, typically an amine, via nucleophilic aromatic substitution.[5]

Step 3: Nucleophilic Substitution at C2 The less reactive chlorine at the C2 position is then displaced by a second nucleophile, often requiring harsher conditions or microwave irradiation.[5]

Purine_Synthesis start 2,6-Dichloropurine step1 N9-Alkylation (R1-X, Base) start->step1 intermediate1 2,6-Dichloro-9-R1-purine step1->intermediate1 step2 C6-Substitution (R2-NH2) intermediate1->step2 intermediate2 2-Chloro-6-R2-amino- 9-R1-purine step2->intermediate2 step3 C2-Substitution (R3-NH2) intermediate2->step3 product 2,6,9-Trisubstituted Purine step3->product

Caption: General synthetic route for 2,6,9-trisubstituted purines.

Synthesis of Triazolo[1,5-a]pyrazines

A novel and efficient route to[3][4][5]triazolo[1,5-a]pyrazines has been developed for their use as adenosine A2A receptor antagonists.[7] While various synthetic strategies exist, a common approach involves the cyclization of a suitably substituted aminopyrazine derivative.

Conclusion: A Tale of Two Scaffolds

The head-to-head comparison of triazolo[1,5-a]pyrazine and purine analogs reveals a fascinating interplay of structural similarity and nuanced functional differences. While purine analogs remain a vital component of the medicinal chemist's toolkit, the triazolo[1,5-a]pyrazine scaffold and its isomers have proven to be more than just simple mimics. In many cases, they offer tangible advantages in terms of potency, selectivity, and metabolic stability. The ability of these bioisosteres to sometimes adopt different binding modes further expands the possibilities for rational drug design. As the demand for novel therapeutics with improved properties continues to grow, the strategic application of bioisosteric replacement, exemplified by the triazolo[1,5-a]pyrazine scaffold, will undoubtedly play an increasingly important role in the future of drug discovery.

References

Introduction: Overcoming the Hurdle of Multidrug Resistance in Oncology

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides an in-depth, objective comparison of the in vivo efficacy of a novel therapeutic agent from the triazolo-heterocycle class against a current standard of care in an oncology setting. Given that Triazolo[1,5-a]pyrazin-2-amine is a specific and novel chemical entity with limited publicly available in vivo data, this guide will use the closely related and well-documented[1][2][3]triazolo[1,5-a]pyrimidine derivative, WS-716 , as a representative case study. This allows for a robust, data-driven comparison that illustrates the principles and potential of this chemical class.

This comparison focuses on a challenging therapeutic area: multidrug-resistant (MDR) cancer, where the standard of care often fails.

The efficacy of chemotherapy, a cornerstone of cancer treatment, is frequently undermined by the development of multidrug resistance (MDR).[4] A primary driver of MDR is the overexpression of efflux pumps like P-glycoprotein (P-gp), which actively removes chemotherapeutic agents from cancer cells, reducing their intracellular concentration and therapeutic effect.[4] The standard of care (SoC), such as the microtubule-stabilizing agent Paclitaxel (PTX), is often a substrate for these pumps. This creates a critical unmet need for agents that can either bypass or actively inhibit these resistance mechanisms. This guide evaluates the in vivo performance of a novel P-gp inhibitor from the triazolopyrimidine class, WS-716, against PTX monotherapy in a preclinical model of MDR cancer.

Contrasting Mechanisms of Action: Direct Cytotoxicity vs. Resistance Reversal

The therapeutic strategies of Paclitaxel and WS-716 are fundamentally different, yet potentially synergistic.

  • Standard of Care: Paclitaxel (PTX) Paclitaxel is a first-line therapy for numerous cancers.[1] Its mechanism involves binding to β-tubulin, stabilizing microtubules, and preventing the dynamic instability required for mitotic spindle assembly. This leads to cell cycle arrest at the G2/M phase and subsequent apoptosis. However, its effectiveness is severely limited in MDR tumors that overexpress P-gp.

  • Investigational Agent: WS-716 (A Triazolopyrimidine Derivative) WS-716 does not possess direct cytotoxic activity. Instead, it acts as a highly potent and specific P-gp inhibitor.[4][5] By binding directly to the P-gp efflux pump, it blocks the pump's ability to expel chemotherapeutic agents like PTX.[4][5] This restores the intracellular concentration of the SoC drug, thereby re-sensitizing the resistant cancer cells to its cytotoxic effects.

Mechanism_of_Action cluster_SoC Standard of Care (MDR Cell) cluster_Combo SoC + Triazolopyrimidine Agent PTX Paclitaxel (PTX) Microtubules Microtubules PTX->Microtubules Stabilizes Pgp P-gp Efflux Pump PTX->Pgp Efflux G2M_Arrest G2/M Arrest & Apoptosis Microtubules->G2M_Arrest Leads to PTX_combo Paclitaxel (PTX) Pgp_inhibited P-gp Efflux Pump PTX_combo->Pgp_inhibited Efflux Blocked Microtubules_combo Microtubules PTX_combo->Microtubules_combo Stabilizes WS716 WS-716 WS716->Pgp_inhibited Inhibits G2M_Arrest_combo G2/M Arrest & Apoptosis Microtubules_combo->G2M_Arrest_combo Leads to

Caption: MOA of SoC alone in MDR cells vs. in combination with a P-gp inhibitor.

In Vivo Efficacy in a Patient-Derived Xenograft (PDX) Model

The gold standard for preclinical evaluation involves using patient-derived xenograft (PDX) models, which more accurately reflect the heterogeneity of human tumors than cell-line-derived models.[3][6]

Experimental Protocol: PDX Model of MDR Colorectal Cancer

This protocol outlines a robust method for assessing in vivo efficacy against a clinically relevant MDR tumor.[2][6]

  • Model System: 6-8 week old female athymic nude mice are used as hosts.[2] All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Tumor Implantation: Patient-derived colorectal tumor tissue, previously characterized for P-gp overexpression and PTX resistance, is surgically implanted subcutaneously into the flank of each mouse.

  • Tumor Growth and Randomization: Tumors are allowed to grow until they reach a palpable volume (e.g., 100-150 mm³). Tumor volume is calculated using the formula: Volume = (Width² x Length) / 2.[2] Mice are then randomized into treatment cohorts (n=8-10 per group).

  • Treatment Regimen:

    • Vehicle Control: Administered according to the schedule of the therapeutic agents.

    • Standard of Care (SoC): Paclitaxel (PTX) administered intravenously at a clinically relevant dose (e.g., 10 mg/kg, once weekly).

    • Investigational Agent: WS-716 administered orally (e.g., 25 mg/kg, daily).

    • Combination Therapy: PTX (10 mg/kg, once weekly) + WS-716 (25 mg/kg, daily).

  • Efficacy Endpoints:

    • Primary: Tumor growth inhibition (TGI). The tumor volume in treated mice (T) is compared to the vehicle control (C), often expressed as a T/C value (%). A lower T/C value indicates higher efficacy.[4]

    • Secondary: Body weight is monitored as an indicator of systemic toxicity.

  • Study Termination & Analysis: The study is terminated when tumors in the control group reach a predetermined size. Tumors are excised for pharmacodynamic (PD) analysis of target engagement.

In_Vivo_Workflow start Implant Patient-Derived Tumor Tissue monitor Monitor Tumor Growth (Calipers) start->monitor randomize Randomize Mice into Treatment Groups monitor->randomize measure Measure Endpoints: - Tumor Volume - Body Weight monitor->measure treat Administer Treatments: - Vehicle - PTX (SoC) - WS-716 - Combination randomize->treat treat->measure terminate Terminate Study & Analyze Tumors measure->terminate

Caption: Standard workflow for an in vivo patient-derived xenograft (PDX) study.

Comparative Efficacy Data

The following table summarizes the results from a representative PDX study evaluating WS-716 in combination with PTX.[4]

Treatment GroupDosing ScheduleFinal Mean Tumor Volume (mm³)Tumor Growth Inhibition (TGI)T/C Value (%)Body Weight Change
Vehicle Control Daily1850 ± 310-100%No significant change
WS-716 (25 mg/kg) PO, Daily1790 ± 290~3%96.7%No significant change
PTX (10 mg/kg) IV, Weekly1450 ± 255~22%78.4%Slight decrease
Combination (WS-716 + PTX) As above550 ± 115~70% 29.7% No significant change

Data Interpretation:

The in vivo data demonstrate a clear and powerful synergy between WS-716 and Paclitaxel.[4]

  • Monotherapy Inefficacy: As expected in an MDR model, PTX monotherapy had a minimal effect on tumor growth. WS-716 alone, being non-cytotoxic, showed no antitumor activity.

  • Potent Combination Effect: The combination therapy resulted in a dramatic and statistically significant inhibition of tumor growth (T/C value of 29.7%).[4] This powerfully validates the mechanism of action, confirming that inhibiting P-gp with WS-716 restores the potent cytotoxic efficacy of PTX in vivo.

  • Favorable Tolerability: Crucially, the combination treatment did not lead to an increase in systemic toxicity, as evidenced by stable body weights.[4] This suggests that the side effects are not exacerbated by the addition of the P-gp inhibitor, a critical factor for clinical translation.

Conclusion for Drug Development Professionals

The preclinical data for the triazolopyrimidine derivative WS-716 presents a compelling case for its further development. The agent demonstrates a potent ability to reverse P-gp-mediated multidrug resistance in vivo, transforming a largely ineffective standard of care into a highly efficacious therapy in a resistant tumor model.[4][7]

For researchers and drug developers, this study exemplifies a successful strategy for overcoming a major challenge in oncology. The high therapeutic index observed in the PDX model, combined with its oral activity, positions this class of compounds, including novel derivatives like Triazolo[1,5-a]pyrazin-2-amine, as promising candidates for clinical trials.[8] Future work should focus on IND-enabling toxicology studies and the identification of predictive biomarkers for patient selection.

References

A Comparative Guide to the Structural Confirmation of Triazolo[1,5-a]pyrazine Derivatives by NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The triazolo[1,5-a]pyrazine scaffold is a privileged nitrogen-rich heterocyclic system frequently encountered in medicinal chemistry due to its diverse biological activities.[1] As with any biologically active molecule, unambiguous structural confirmation is a critical step in the drug discovery and development process.[2][3][4][5] Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone technique for the elucidation of such structures in solution.[6] This guide provides a comparative overview of various NMR techniques, offering insights into their application for the structural verification of triazolo[1,5-a]pyrazine derivatives.

The Challenge: Isomeric Differentiation

A significant challenge in the synthesis of substituted triazolo[1,5-a]pyrazines is the potential formation of the isomeric[2][3][5]triazolo[4,3-a]pyrazine scaffold.[7] While both are fused heterocyclic systems, the difference in the nitrogen atom's position within the five-membered triazole ring leads to distinct chemical and biological properties. Differentiating between these regioisomers is paramount and can be unequivocally achieved through a systematic application of modern NMR techniques.[7][8]

Foundational Techniques: 1D NMR Spectroscopy

¹H NMR: The Initial Fingerprint

One-dimensional proton (¹H) NMR spectroscopy is invariably the first step in structural analysis. It provides crucial information about the number of different proton environments, their chemical shifts, signal integrations (proton count), and scalar (J) couplings to neighboring protons. For the triazolo[1,5-a]pyrazine core, the aromatic protons typically appear in the downfield region of the spectrum. The chemical shifts and coupling constants are highly sensitive to the nature and position of substituents on the ring system.

¹³C NMR: Unveiling the Carbon Skeleton

Complementing the ¹H NMR, the ¹³C NMR spectrum reveals the carbon framework of the molecule. The chemical shifts of the carbon atoms in the triazolo[1,5-a]pyrazine ring are characteristic and provide valuable data for structural assignment. Due to the presence of quaternary carbons and nitrogen atoms, not all carbons will show couplings to protons in a standard ¹³C spectrum. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be employed to differentiate between CH, CH₂, and CH₃ groups.

Nucleus Typical Chemical Shift Range (ppm) Notes
¹H (Aromatic)7.0 - 9.0Highly dependent on substituent effects.
¹³C (Aromatic)110 - 160Bridgehead carbons and carbons adjacent to nitrogen atoms exhibit distinct shifts.

Note: These are general ranges and can vary significantly based on solvent and substitution patterns.

Advanced Elucidation: 2D NMR Spectroscopy

While 1D NMR provides a solid foundation, complex substitution patterns or the presence of isomers often necessitate the use of two-dimensional (2D) NMR experiments. These techniques reveal correlations between nuclei, allowing for the unambiguous assembly of the molecular structure.

Homonuclear Correlation: COSY

The Correlation Spectroscopy (COSY) experiment is fundamental for identifying proton-proton coupling networks. Cross-peaks in a COSY spectrum connect protons that are scalar-coupled, typically over two or three bonds. This is instrumental in piecing together fragments of the molecule, such as substituted aromatic rings or aliphatic side chains.[9]

Heteronuclear Correlation: HSQC and HMBC

  • Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates protons directly attached to carbon atoms.[9] It is an excellent tool for assigning the ¹³C resonances of protonated carbons. Each cross-peak in an HSQC spectrum represents a one-bond C-H connection.

  • Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment is arguably one of the most powerful tools for structural elucidation.[9][10] It reveals correlations between protons and carbons over two or three bonds (and sometimes longer). These long-range correlations are critical for connecting different spin systems and for placing substituents on the heterocyclic core. For triazolo[1,5-a]pyrazine derivatives, HMBC is essential for:

    • Confirming the fusion of the triazole and pyrazine rings.

    • Determining the precise location of substituents.

    • Differentiating between the [1,5-a] and [4,3-a] isomeric forms by observing key correlations to the bridgehead nitrogen atoms.[7][8][11]

Through-Space Correlation: NOESY/ROESY

The Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) experiments detect protons that are close to each other in space, irrespective of their bonding.[9] These through-space correlations are invaluable for determining the relative stereochemistry of substituents and for confirming the proximity of different parts of the molecule. For example, a ROESY correlation between a proton on a substituent and a proton on the pyrazine ring can definitively establish the substituent's position.[1]

Experimental Workflow for Structural Confirmation

The following workflow provides a systematic approach to the structural elucidation of a novel triazolo[1,5-a]pyrazine derivative.

Caption: A logical workflow for the structural elucidation of triazolo[1,5-a]pyrazine derivatives using a suite of NMR experiments.

Detailed Experimental Protocol

Sample Preparation:

  • Dissolve 5-10 mg of the purified triazolo[1,5-a]pyrazine derivative in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃). The choice of solvent is crucial as it can influence chemical shifts.

  • Filter the solution into a 5 mm NMR tube.

NMR Data Acquisition: All spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) at a constant temperature (e.g., 298 K).

  • ¹H NMR: Acquire a standard one-pulse ¹H spectrum. Ensure adequate spectral width and resolution.

  • ¹³C{¹H} NMR: Acquire a proton-decoupled ¹³C spectrum. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • DEPT-135: Acquire a DEPT-135 spectrum to differentiate CH/CH₃ (positive signals) from CH₂ (negative signals) carbons.

  • gCOSY: Acquire a gradient-enhanced COSY spectrum to identify ¹H-¹H spin systems.

  • gHSQC: Acquire a gradient-enhanced HSQC spectrum optimized for one-bond ¹J(CH) couplings (typically ~145 Hz).

  • gHMBC: Acquire a gradient-enhanced HMBC spectrum. The long-range coupling delay should be optimized for ²⁻³J(CH) couplings (typically 8-10 Hz).

  • ROESY: Acquire a 2D ROESY spectrum with an appropriate mixing time (e.g., 200-400 ms) to observe through-space correlations.

Data Analysis: A systematic analysis of the acquired spectra, following the logic outlined in the workflow diagram, will lead to the unambiguous structural confirmation of the triazolo[1,5-a]pyrazine derivative. Particular attention should be paid to the key HMBC correlations that differentiate between the possible regioisomers. For instance, correlations from the protons on the pyrazine ring to the carbons of the triazole ring are definitive.[1][9]

Comparative Analysis of Techniques for Regioisomer Differentiation

NMR Experiment Information Provided Utility in Isomer Differentiation
¹H NMR Proton chemical shifts and coupling constants.May show subtle differences, but often insufficient for unambiguous assignment on its own.
¹³C NMR Carbon chemical shifts.Carbon shifts, particularly of the bridgehead carbons and those adjacent to nitrogens, will differ between isomers.
HMBC Long-range H-C correlations (2-3 bonds).Crucial. Specific H-C correlations across the fusion point will definitively distinguish between the [1,5-a] and [4,3-a] isomers.
¹H-¹⁵N HMBC Long-range H-N correlations.Highly definitive. Correlating protons to the nitrogen atoms provides direct evidence of the ring fusion pattern. The chemical shifts of the nitrogen atoms are very sensitive to their chemical environment.[7][8][11]
NOESY/ROESY Through-space proton-proton proximities.Can provide supporting evidence by showing proximity between protons that would only be close in one of the isomeric forms.

References

Introduction: The Challenge of Reproducibility with Novel Bioactive Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to Ensuring Reproducibility of Biological Data for Triazolo[1,5-a]azine Derivatives

The[1][2][3]triazolo[1,5-a]pyrimidine scaffold is a well-established purine bio-isostere that has yielded numerous compounds with potent biological activities, including roles as kinase inhibitors in oncology.[4][5] Its structural analog, the[1][2][3]triazolo[1,5-a]pyrazine core, represents a newer, less-explored chemical space with potential for novel therapeutic applications, such as adenosine A2A receptor antagonism.[6] This guide focuses on a representative member of this class, Triazolo[1,5-a]pyrazin-2-amine, and provides a framework for generating robust and reproducible biological data, a cornerstone of modern drug discovery.

As researchers investigate novel compounds like Triazolo[1,5-a]pyrazin-2-amine, the challenge is not merely to demonstrate biological activity but to ensure the data is reliable, reproducible, and comparable across different experimental systems.[2][7] Inconsistent data can arise from varied experimental setups, insufficient normalization, or a lack of orthogonal validation, leading to wasted resources and false leads.[8][9]

This guide, written from the perspective of a Senior Application Scientist, offers a systematic approach to validating the biological activity of a novel small molecule inhibitor. We will use the hypothetical context of evaluating Triazolo[1,5-a]pyrazin-2-amine as a novel kinase inhibitor, comparing its characterization workflow to that of established[1][2][3]triazolo[1,5-a]pyrimidine-based inhibitors. We will delve into the causality behind experimental choices, provide self-validating protocols, and emphasize methods that enhance data integrity and reproducibility.

Part 1: Foundational Assays for Assessing Biological Activity

The initial characterization of a novel compound typically begins with assessing its impact on cell viability and proliferation. This provides a broad measure of biological effect and determines the concentration range for subsequent, more specific assays. The choice of assay can significantly impact data reproducibility.

Comparison of Cell Viability Assays

Two common methods are colorimetric assays like MTT and luminescence-based assays that measure cellular ATP levels.

Assay TypePrincipleAdvantagesConsiderations for Reproducibility
MTT Assay Measures the reduction of a yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial dehydrogenases in viable cells.[10]Inexpensive, widely used.Requires a final solubilization step which can introduce variability.[10] Signal can be affected by changes in cellular metabolism that are independent of viability.
CellTiter-Glo® Measures ATP levels as an indicator of metabolically active cells using a luciferase reaction.[1]High sensitivity, broad linear range, simple "add-mix-measure" protocol reduces handling errors.[1]Enzyme-based assay can be sensitive to temperature and incubation times. Cost per sample is higher than MTT.

Expert Recommendation: For high-throughput screening and generating highly reproducible dose-response curves, ATP-based luminescence assays are often superior due to their simpler workflow and reduced potential for artifacts. However, the MTT assay remains a valid and cost-effective option, provided that protocols are strictly standardized.

Workflow for Generating a Reproducible IC50 Curve

The half-maximal inhibitory concentration (IC50) is a critical parameter, but literature-derived values can be notoriously difficult to reproduce due to varying experimental conditions.[8] A robust workflow is essential.

cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis seed Seed cells at optimized density in 96-well plates treat Treat with 8-12 point serial dilution of Triazolo[1,5-a]pyrazin-2-amine seed->treat controls Include Vehicle (DMSO) and No-Cell Controls treat->controls incubate Incubate for a pre-determined duration (e.g., 72 hours) controls->incubate reagent Add viability reagent (e.g., CellTiter-Glo®) incubate->reagent read Read luminescence on a plate reader reagent->read normalize Normalize data to vehicle control (100% viability) read->normalize fit Fit data to a non-linear regression (four-parameter) curve normalize->fit ic50 Calculate IC50 value fit->ic50

Caption: Workflow for reproducible IC50 determination.

Part 2: On-Target Effect Verification: Moving Beyond Viability

A decrease in cell viability does not confirm a specific mechanism of action. For a putative kinase inhibitor, it is crucial to demonstrate engagement with the intended target and modulation of its downstream signaling pathway.[1] This is a critical step where reproducibility is paramount. We will compare two methods for assessing the phosphorylation status of a target protein: the traditional Western Blot and the higher-throughput In-Cell Western™ (ICW) Assay.

The Target: Anaplastic Lymphoma Kinase (ALK) Signaling

For this guide, we will hypothesize that Triazolo[1,5-a]pyrazin-2-amine is designed to inhibit Anaplastic Lymphoma Kinase (ALK), a receptor tyrosine kinase implicated in several cancers.[11][12] A key indicator of ALK inhibition is a decrease in its autophosphorylation and the subsequent reduction in phosphorylation of downstream effectors like STAT3.

Ligand Ligand ALK ALK Receptor Ligand->ALK Binds pALK p-ALK (Active) ALK->pALK Dimerization & Autophosphorylation STAT3 STAT3 pALK->STAT3 Recruits & Phosphorylates pSTAT3 p-STAT3 (Active) STAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus Translocates Gene Gene Expression (Proliferation, Survival) Nucleus->Gene Inhibitor Triazolo[1,5-a]pyrazin-2-amine Inhibitor->pALK Inhibits

Caption: Simplified ALK signaling pathway.

Method Comparison: Western Blot vs. In-Cell Western™ (ICW)
FeatureWestern BlotIn-Cell Western™ (ICW) Assay
Principle Proteins from cell lysates are separated by size via gel electrophoresis, transferred to a membrane, and probed with specific antibodies.Cells are grown, treated, fixed, and permeabilized in a microplate. Target proteins are detected in-situ using fluorescently labeled antibodies.[13][14]
Throughput Low; typically analyzes 10-15 samples per gel.High; easily adaptable to 96- or 384-well formats.[15]
Quantification Semi-quantitative; requires careful loading controls and normalization to total protein, which can be a source of error.[16]Fully quantitative; allows for normalization to cell number (e.g., using a DNA stain) in the same well, significantly improving accuracy.[14][17]
Reproducibility Prone to variability from multiple manual steps (lysis, transfer, washing, imaging).[18]Fewer manual steps and an automated plate reader for detection lead to higher precision and lower well-to-well variability.[15]
Sample Required High; requires millions of cells per sample.Low; requires only thousands of cells per well.[15]
Comparative Data (Hypothetical)

Here we present hypothetical data comparing Triazolo[1,5-a]pyrazin-2-amine with a known Triazolo[1,5-a]pyrimidine-based ALK inhibitor ("Compound-Pyr").

Table 1: Cell Viability in ALK-Positive NCI-H2228 Cells

CompoundIC50 (nM) ± SD (n=3)
Triazolo[1,5-a]pyrazin-2-amine45.2 ± 5.8
Compound-Pyr (Reference)28.7 ± 3.1

Table 2: Inhibition of ALK Phosphorylation (p-ALK) at 100 nM

Assay MethodTriazolo[1,5-a]pyrazin-2-amine (% Inhibition ± SD)Compound-Pyr (Reference) (% Inhibition ± SD)
Western Blot82.5 ± 15.291.3 ± 11.8
In-Cell Western™ 88.1 ± 4.5 94.6 ± 3.9

The significantly lower standard deviation (SD) in the ICW data highlights its superior reproducibility.

Workflow Diagram: In-Cell Western™ for Kinase Inhibition

cluster_plate In-Plate Cell Culture & Treatment cluster_stain Fixing & Staining cluster_read Imaging & Analysis seed Seed cells in 96-well plate treat Treat with inhibitor (dose-response) seed->treat fix Fix and permeabilize cells in-well treat->fix block Block with Odyssey® Blocking Buffer fix->block p_ab Incubate with Primary Abs: Anti-p-ALK (Rabbit) Anti-Total ALK (Mouse) block->p_ab s_ab Incubate with Secondary Abs: IRDye® 800CW anti-Rabbit IRDye® 680RD anti-Mouse p_ab->s_ab scan Scan plate on a LI-COR® Odyssey® Imager s_ab->scan quant Quantify fluorescence at 700nm and 800nm scan->quant normalize Normalize p-ALK signal to Total ALK signal quant->normalize

Caption: In-Cell Western™ workflow for quantifying protein phosphorylation.

Part 3: Detailed Experimental Protocols

To ensure trustworthiness, every protocol must be self-validating. This means including the appropriate controls and adhering to best practices at every step.

Protocol 1: MTT Cell Viability Assay

This protocol is adapted from established methods.[10][19]

  • Cell Seeding: Seed cancer cells (e.g., NCI-H2228) in a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate overnight.

  • Compound Treatment: Prepare serial dilutions of Triazolo[1,5-a]pyrazin-2-amine in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include vehicle-only (e.g., 0.1% DMSO) and medium-only controls.[19]

  • Incubation: Incubate for the desired period (e.g., 72 hours) at 37°C, 5% CO2.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.[10] Viable cells will form purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the crystals. Gently pipette to ensure complete solubilization.[19]

  • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance (medium-only wells). Normalize the data to the vehicle control wells (defined as 100% viability) and plot the results to determine the IC50 value.

Protocol 2: Western Blot for Phosphorylated ALK (p-ALK)

This protocol incorporates best practices for detecting phosphorylated proteins.[16]

  • Cell Culture and Lysis: Culture cells to 70-80% confluency and treat with the inhibitor for the desired time. Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors (critical for preserving phosphorylation).[1]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • Gel Electrophoresis: Denature equal amounts of protein (e.g., 20 µg) by boiling in Laemmli sample buffer. Separate proteins on an SDS-PAGE gel.[20]

  • Membrane Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in 5% Bovine Serum Albumin (BSA) in TBST. Causality Note: BSA is preferred over non-fat milk for phospho-antibodies as milk contains phosphoproteins (casein) that can increase background noise.[16]

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies diluted in 5% BSA/TBST. Use a phospho-specific antibody (e.g., anti-p-ALK) and an antibody for the total protein (anti-Total ALK) on separate blots for normalization.

  • Secondary Antibody and Detection: Wash the membrane extensively with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis: Quantify band intensities using densitometry software. For each sample, normalize the p-ALK signal to the corresponding Total ALK signal.

Protocol 3: In-Cell Western™ (ICW) Assay for p-ALK

This protocol is based on established ICW methods.[13][21]

  • Cell Seeding and Treatment: Seed cells in a 96-well black-walled imaging plate and treat with the inhibitor as described for the viability assay.

  • Fixation and Permeabilization: After treatment, remove the medium and fix the cells with 3.7% formaldehyde in PBS for 20 minutes at room temperature. Wash with PBS, then permeabilize with 0.1% Triton X-100 in PBS for 5 minutes.[21]

  • Blocking: Wash the plate and add 150 µL of blocking buffer (e.g., Odyssey® Blocking Buffer) to each well. Incubate for 1.5 hours at room temperature.[21]

  • Primary Antibody Incubation: Prepare a cocktail of the two primary antibodies (e.g., rabbit anti-p-ALK and mouse anti-Total ALK) in blocking buffer. Remove the blocking buffer and add 50 µL of the antibody cocktail to each well. Incubate overnight at 4°C.

  • Secondary Antibody Incubation: Wash the plate 4-5 times with PBS + 0.1% Tween-20. Prepare a cocktail of two spectrally distinct secondary antibodies (e.g., IRDye® 800CW anti-rabbit and IRDye® 680RD anti-mouse) in blocking buffer. Add 50 µL to each well and incubate for 1 hour at room temperature, protected from light.

  • Imaging: Wash the plate a final 4-5 times. Scan the dry plate using a two-channel infrared imager (e.g., LI-COR® Odyssey®).

  • Data Analysis: The imager software will quantify the fluorescence intensity in each channel (800nm for p-ALK, 700nm for Total ALK). For each well, calculate the ratio of the p-ALK signal to the Total ALK signal. This provides an internally normalized, highly reproducible measure of target inhibition.[14]

Conclusion: A Commitment to Rigor and Reproducibility

The successful development of novel therapeutics like Triazolo[1,5-a]pyrazin-2-amine depends entirely on the quality and reproducibility of the underlying biological data. While initial screens may point to promising activity, true scientific progress is built on rigorous, orthogonal validation.

By progressing from broad measures of cell viability to specific, quantitative assessments of on-target effects, researchers can build a robust data package. As demonstrated, transitioning from traditional, lower-throughput methods like Western blotting to more modern, automated platforms like the In-Cell Western™ assay can dramatically improve data precision, throughput, and, most importantly, reproducibility. This commitment to best practices not only validates the specific findings for a novel compound but also strengthens the foundation of trust upon which all scientific discovery is built.

References

Safety Operating Guide

Safeguarding Research: A Comprehensive Guide to the Proper Disposal ofTriazolo[1,5-a]pyrazin-2-amine

Safeguarding Research: A Comprehensive Guide to the Proper Disposal of[1][2][3]Triazolo[1,5-a]pyrazin-2-amine

For researchers and scientists in the fast-paced world of drug development, the integrity of your work and the safety of your laboratory environment are paramount. While the focus is often on discovery and innovation, the responsible management of chemical waste is a critical component of rigorous scientific practice. This guide provides a detailed, step-by-step protocol for the proper disposal of[1][2]Triazolo[1,5-a]pyrazin-2-amine, a nitrogen-containing heterocyclic compound. Adherence to these procedures is essential not only for regulatory compliance but also for the protection of personnel and the environment.

Hazard Assessment and Waste Profile of[1][2][3]Triazolo[1,5-a]pyrazin-2-amine

Before any disposal procedures can be initiated, a thorough understanding of the compound's potential hazards is necessary. Based on available safety data for[1][2]Triazolo[1,5-a]pyrazin-2-amine and its structural analogs, it is classified as a hazardous substance.

GHS Hazard Classification:

Hazard StatementCodeDescription
Acute Toxicity, OralH302Harmful if swallowed.
Skin Corrosion/IrritationH315Causes skin irritation.
Serious Eye Damage/Eye IrritationH319Causes serious eye irritation.
Acute Toxicity, InhalationH332Harmful if inhaled.
Specific target organ toxicity — Single exposureH335May cause respiratory irritation.

Source: Sigma-Aldrich Safety Data Sheet[3]

Due to these identified hazards,[1][2]Triazolo[1,5-a]pyrazin-2-amine must be managed as hazardous waste. Under no circumstances should it be disposed of down the drain or in regular solid waste streams. Improper disposal can lead to contamination of water systems and pose a risk to public health.

Personal Protective Equipment (PPE) and Safety Precautions

When handling[1][2]Triazolo[1,5-a]pyrazin-2-amine for disposal, all personnel must wear appropriate personal protective equipment to minimize the risk of exposure.

Mandatory PPE:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile).

  • Body Protection: A lab coat or chemical-resistant apron.

  • Respiratory Protection: In cases of potential dust or aerosol generation, a NIOSH-approved respirator is required.

All handling of the solid compound and preparation of the waste container should be conducted within a certified chemical fume hood to prevent inhalation of dust particles.

Step-by-Step Disposal Protocol

The following protocol outlines the systematic procedure for the safe disposal of[1][2]Triazolo[1,5-a]pyrazin-2-amine from a laboratory setting.

Step 1: Waste Segregation and Container Selection

Proper segregation of chemical waste is a cornerstone of laboratory safety.[1][2]Triazolo[1,5-a]pyrazin-2-amine waste should be collected in a dedicated container and not mixed with other waste streams, particularly incompatible materials such as strong oxidizing agents.

  • Container Type: A high-density polyethylene (HDPE) or glass container with a secure, screw-top lid is recommended. The container must be in good condition, with no cracks or leaks.[2]

  • Compatibility: Ensure the container material is compatible with the chemical.

Step 2: Labeling the Hazardous Waste Container

Accurate and thorough labeling of hazardous waste containers is a regulatory requirement and a critical safety measure.

Labeling Requirements:

  • The words "HAZARDOUS WASTE ".

  • The full chemical name: [1][2]Triazolo[1,5-a]pyrazin-2-amine .

  • The CAS Number: 88002-33-9 .

  • An accurate list of all constituents and their approximate concentrations if it is a mixture.

  • The date when waste was first added to the container (accumulation start date).

  • The name and contact information of the principal investigator or laboratory supervisor.

  • Appropriate hazard pictograms (e.g., exclamation mark for irritant and harmful).

Step 3: Waste Accumulation and Storage

Designate a specific, well-ventilated area within the laboratory for the accumulation of hazardous waste. This area should be away from general laboratory traffic and sources of ignition.

  • Storage Location: The designated Satellite Accumulation Area (SAA) must be at or near the point of generation.[2]

  • Secondary Containment: The waste container should be placed within a larger, chemically resistant secondary container to contain any potential leaks or spills.

  • Container Integrity: Keep the waste container securely closed at all times, except when adding waste.[2]

Step 4: Disposal of Contaminated Materials

Any materials that come into contact with[1][2]Triazolo[1,5-a]pyrazin-2-amine, such as weighing paper, pipette tips, and contaminated gloves, must also be disposed of as hazardous waste. These items should be placed in the same dedicated waste container as the solid chemical.

Step 5: Arranging for Waste Pickup and Disposal

Hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

  • Requesting Pickup: Follow your institution's specific procedures for requesting a hazardous waste pickup.

  • Transportation: Do not transport hazardous waste across public roads. This must be done by trained and certified professionals.

Emergency Procedures

In the event of a spill or accidental exposure, immediate action is necessary to mitigate harm.

Spill Response:

  • Evacuate: Immediately evacuate the affected area.

  • Alert: Notify your laboratory supervisor and EHS.

  • Containment: If it is safe to do so, prevent the spread of the solid material. Do not attempt to clean up a large spill without proper training and equipment.

  • Cleanup: Spill cleanup should be performed by trained personnel using a spill kit containing appropriate absorbent materials. All cleanup materials must be disposed of as hazardous waste.

Exposure Response:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Disposal Workflow Diagram

The following diagram illustrates the key decision points and procedural flow for the proper disposal of[1][2]Triazolo[1,5-a]pyrazin-2-amine.

Caption: A workflow diagram illustrating the procedural steps for the safe disposal of[1][2]Triazolo[1,5-a]pyrazin-2-amine.

Rationale for Disposal as Hazardous Waste

The decision to manage[1][2]Triazolo[1,5-a]pyrazin-2-amine as hazardous waste is based on a conservative approach that prioritizes safety and environmental protection.

HazardRationalecluster_compound[1,2,4]Triazolo[1,5-a]pyrazin-2-aminecluster_hazardsIdentified Hazardscluster_disposalDisposal ClassificationCompoundC₅H₅N₅H302Harmful if SwallowedCompound->H302H315Skin IrritantCompound->H315H319Eye IrritantCompound->H319H332Harmful if InhaledCompound->H332H335Respiratory IrritantCompound->H335DisposalHazardous WasteH302->DisposalNecessitatesH315->DisposalNecessitatesH319->DisposalNecessitatesH332->DisposalNecessitatesH335->DisposalNecessitates

Caption: A diagram illustrating the rationale for classifying[1][2]Triazolo[1,5-a]pyrazin-2-amine as hazardous waste based on its inherent hazards.

By implementing these procedures, your laboratory can ensure the safe and compliant disposal of[1][2]Triazolo[1,5-a]pyrazin-2-amine, fostering a culture of safety and environmental responsibility that is integral to scientific excellence.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
[1,2,4]Triazolo[1,5-a]pyrazin-2-amine
Reactant of Route 2
Reactant of Route 2
[1,2,4]Triazolo[1,5-a]pyrazin-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.